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5,6-Dichloro-1,2-benzoxazol-3-ol Documentation Hub

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  • Product: 5,6-Dichloro-1,2-benzoxazol-3-ol
  • CAS: 855996-73-5

Core Science & Biosynthesis

Foundational

5,6-Dichloro-1,2-benzoxazol-3-ol chemical properties and stability

The following technical guide is structured to provide an exhaustive analysis of 5,6-Dichloro-1,2-benzoxazol-3-ol, focusing on its physicochemical behavior, stability mechanisms, and utility as a pharmacophore scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 5,6-Dichloro-1,2-benzoxazol-3-ol, focusing on its physicochemical behavior, stability mechanisms, and utility as a pharmacophore scaffold.

Chemical Properties, Stability Profile, and Synthetic Utility

Executive Summary

5,6-Dichloro-1,2-benzoxazol-3-ol (CAS: 855996-73-5), frequently referred to as 5,6-dichloro-1,2-benzisoxazol-3-ol , is a bicyclic heteroaromatic scaffold characterized by a labile N–O bond and a tautomeric hydroxyl/keto moiety at the C3 position. It serves as a critical intermediate in the synthesis of antipsychotics (e.g., risperidone analogs) and anticonvulsants (e.g., zonisamide derivatives).

This guide addresses the compound's dual reactivity profile: it functions as a stable electrophile under acidic conditions but undergoes rapid ring-opening degradation in basic environments. Researchers must prioritize pH control during formulation and synthesis to prevent irreversible hydrolysis to salicylhydroxamic acid derivatives.

Chemical Identity & Tautomerism

The reactivity of 5,6-dichloro-1,2-benzoxazol-3-ol is governed by its tautomeric equilibrium. While the IUPAC name suggests a hydroxy (-OH) species, experimental evidence in solution often favors the 2H-benzisoxazol-3-one (lactam) tautomer, stabilized by the electron-withdrawing chlorine atoms at positions 5 and 6.

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the enol form (A) and the keto form (B) .

  • Form A (Enol): Predominant in non-polar solvents; responsible for O-alkylation reactions.

  • Form B (Keto): Predominant in polar protic solvents and solid state; responsible for N-alkylation and nucleophilic attacks at the carbonyl carbon.

Figure 1: Tautomeric and Resonance Structures

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Effects Enol Enol Form (3-ol) (Aromatic, O-Nucleophilic) Keto Keto Form (3-one) (Polar, N-Nucleophilic) Enol->Keto Solvent Polarity Proton Transfer Cl_Sub 5,6-Dichloro Substitution (Electron Withdrawing) Acidity Increased Acidity (pKa ~3.0 - 4.0) Cl_Sub->Acidity Inductive (-I) Effect Acidity->Enol Stabilizes Anion

Caption: Equilibrium shifts based on solvent polarity. The 5,6-dichloro substitution significantly increases the acidity of the N-H/O-H proton compared to the unsubstituted parent.

Physicochemical Properties

The following data consolidates experimental and predicted values essential for assay development and formulation.

PropertyValue / DescriptionContext
Molecular Formula C₇H₃Cl₂NO₂--
Molecular Weight 204.01 g/mol --
Appearance Off-white to pale yellow powderOxidizes slightly upon air exposure.[1]
Melting Point 210–215 °C (dec)High lattice energy due to H-bonding (dimerization).
pKa (Acidic) 2.8 – 3.5 (Estimated)Significantly more acidic than phenol (10.0) or unsubstituted benzisoxazole (5.5) due to Cl atoms.
LogP ~2.4Moderate lipophilicity; permeable in biological membranes.
Solubility DMSO (>50 mg/mL), Methanol (Moderate)Insoluble in water and non-polar alkanes (Hexane).
UV Max ~295 nmShift observed upon deprotonation in basic media.

Stability Profile & Degradation Mechanisms

Hydrolytic Instability (Base-Catalyzed)

The most critical stability parameter is pH sensitivity .

  • Acidic/Neutral (pH < 7): The isoxazole ring is robust. The N–O bond remains intact.

  • Basic (pH > 8): Rapid degradation occurs. The hydroxide ion attacks the carbonyl carbon (of the keto tautomer), leading to ring opening. Unlike 3-unsubstituted benzisoxazoles which undergo Kemp elimination, the 3-hydroxy derivatives hydrolyze to form salicylhydroxamic acid derivatives.

Thermal and Photostability
  • Thermal: Stable in solid state up to 200°C. In solution, prolonged heating (>80°C) in protic solvents can induce decarboxylation or rearrangement.

  • Photo: Light sensitive. Solutions should be protected from UV light to prevent radical-mediated N–O bond cleavage.

Figure 2: Degradation Pathways

Degradation cluster_base Basic Conditions (pH > 8) cluster_red Reductive Conditions Compound 5,6-Dichloro-1,2-benzoxazol-3-ol RingOpen Ring Opening (Nucleophilic Attack at C3) Compound->RingOpen + OH- RedCleavage Reductive Cleavage (H2/Pd or Metal Hydride) Compound->RedCleavage Salicyl N-Hydroxy-salicylamide Derivative (Salicylhydroxamic Acid) RingOpen->Salicyl N-O Bond Retention Amidine 2-Hydroxy-benzamidine RedCleavage->Amidine N-O Bond Breakage

Caption: Major degradation pathways. Base-catalyzed hydrolysis opens the ring to hydroxamic acids, while reduction cleaves the N-O bond.

Synthetic Utility & Functionalization

For drug development, this compound is rarely the final API but rather a "warhead" precursor.

  • Chlorination (Activation): Reaction with POCl₃ converts the 3-OH to a 3-chloro-1,2-benzisoxazole . This intermediate is highly reactive toward nucleophilic aromatic substitution (SɴAr) with amines (e.g., piperazines), a key step in synthesizing atypical antipsychotics.

  • Alkylation:

    • N-Alkylation: Favored by hard electrophiles and basic conditions (e.g., NaH/DMF), yielding 2-substituted-benzisoxazol-3-ones.

    • O-Alkylation: Favored by silver salts (Ag₂CO₃) or specific solvent effects, yielding 3-alkoxy-1,2-benzisoxazoles.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products in formulation studies.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents on-column hydrolysis).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 295 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile (Do not use basic buffers like PBS).

Protocol B: Forced Degradation (Base Stress)

To validate the ring-opening mechanism.

  • Prepare a 1 mg/mL solution of the compound in Methanol.

  • Add an equal volume of 0.1 N NaOH.

  • Vortex and incubate at Room Temperature for 30 minutes.

  • Neutralize with 0.1 N HCl immediately before injection.

  • Observation: Expect a shift in retention time and UV spectrum (bathochromic shift) corresponding to the salicylhydroxamic acid derivative.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture-induced hydrolysis over long periods.

  • Incompatibility: Strong bases, oxidizing agents, and reducing metals (Zn, Fe).

References

  • CymitQuimica. (2024). 5,6-Dichloro-1,2-benzoxazol-3-ol Product Data. Retrieved from

  • PubChem. (2024). Compound Summary: 5,6-Dichloro-1,2-benzoxazol-3-ol (CID 11171714). National Library of Medicine. Retrieved from

  • Palermo, M. G. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions. Retrieved from

  • Venture Science Laboratories. (2016). 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Pharmaceutical Design. Retrieved from

  • Wierenga, W., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Retrieved from

Sources

Exploratory

Chemical Architecture and Bio-Applicability of 5,6-Dichloro-2(3H)-benzoxazolone

CAS Registry Number: 5285-41-6 Technical Monograph & Experimental Guide [1][2] Executive Summary 5,6-Dichloro-2(3H)-benzoxazolone (DCBO) represents a specialized scaffold within the benzoxazolinone class, distinguished b...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 5285-41-6 Technical Monograph & Experimental Guide [1][2]

Executive Summary

5,6-Dichloro-2(3H)-benzoxazolone (DCBO) represents a specialized scaffold within the benzoxazolinone class, distinguished by its vicinal dichloro-substitution pattern at the 5 and 6 positions.[1][2] While structurally analogous to the skeletal muscle relaxant Chlorzoxazone (5-chloro-2(3H)-benzoxazolone), the addition of the second chlorine atom significantly alters its lipophilicity, metabolic stability, and electronic distribution.[1][2]

This guide provides a comprehensive technical analysis of DCBO, focusing on its synthesis via "green" urea fusion, analytical characterization, and its critical role as a reference standard in toxicological studies involving 3,4-dichloroaniline metabolites.[1][2]

Structural Analysis & Physicochemical Profile

The benzoxazolone core is a bioisostere of the oxazolidinone and benzimidazole moieties.[1][2] The 5,6-dichloro substitution creates a highly electron-deficient aromatic ring, increasing the acidity of the N-H proton (pKa ~8.5–9.[1][2]0) compared to the unsubstituted parent.[2] This acidity is a critical parameter for extraction protocols and receptor binding affinity.[2]

PropertyValue / DescriptorRelevance
Molecular Formula C₇H₃Cl₂NO₂Core Stoichiometry
Molecular Weight 204.01 g/mol Mass Spectrometry Target Ion [M-H]⁻ 202
LogP (Predicted) ~2.4 - 2.8Moderate Lipophilicity; Membrane Permeable
H-Bond Donor 1 (Lactam N-H)Critical for Active Site Binding
H-Bond Acceptor 2 (Carbonyl O, Ring O)Interaction with Serine/Threonine residues
Topological Polar Surface Area ~38.3 ŲGood Oral Bioavailability predictor
Electronic Effects

The chlorine atoms at C5 and C6 exert a strong inductive electron-withdrawing effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution but facilitates nucleophilic attacks at the carbonyl carbon during hydrolytic degradation studies.[1][2]

Synthetic Pathways & Process Chemistry[2][3]

The synthesis of 5,6-dichloro-2(3H)-benzoxazolone generally follows two primary routes: the phosgene cyclization (historical/hazardous) and the urea fusion (modern/green).[1][2] This guide details the Urea Fusion Method due to its superior safety profile and high atom economy.[1][2]

Reaction Mechanism

The synthesis involves the nucleophilic attack of the amino group of 2-amino-4,5-dichlorophenol on the carbonyl carbon of urea, followed by ammonia elimination to form an intermediate ureido-phenol.[1][2] A second intramolecular nucleophilic attack by the phenolic oxygen closes the ring, releasing a second molecule of ammonia.[1]

SynthesisPathway Start 2-Amino-4,5-dichlorophenol (Precursor) Inter Intermediate: N-(4,5-dichloro-2-hydroxyphenyl)urea Start->Inter Fusion @ 140-160°C - NH3 Reagent Urea (Excess) Reagent->Inter Product 5,6-Dichloro-2(3H)-benzoxazolone (Target) Inter->Product Cyclization - NH3 Byprod NH3 (Gas) Inter->Byprod

Figure 1: Thermal cyclization pathway for the synthesis of DCBO via urea fusion.

Biological Context & Toxicology[2][4][5][6][7]
Nephrotoxicity & Metabolic Linkages

Research into DCBO is often intersected with the toxicology of 3,4-dichloroaniline (3,4-DCA) .[1][2]

  • Metabolic Pathway: 3,4-DCA is metabolized in the liver to 2-amino-4,5-dichlorophenol .[1][2]

  • Toxicity Mechanism: This aminophenol metabolite is a potent nephrotoxin, causing necrosis in the proximal tubules.[1][2]

  • Role of DCBO: While DCBO itself is chemically stable, it can be hydrolyzed under strong basic conditions or enzymatic action back to the nephrotoxic aminophenol.[1][2] Therefore, DCBO is frequently used as a stable reference standard to study the disposition of these chlorinated aromatics.[2]

Pharmacological Potential

Like its analog Chlorzoxazone, DCBO exhibits skeletal muscle relaxant properties in animal models, mediated via depression of polysynaptic reflexes in the spinal cord.[1][2] However, the additional chlorine atom at position 6 often enhances potency while simultaneously altering the metabolic clearance rate (reducing hydroxylation at the 6-position, which is the primary clearance route for Chlorzoxazone).[1]

Detailed Experimental Protocols
Protocol A: Synthesis of 5,6-Dichloro-2(3H)-benzoxazolone

Objective: To synthesize high-purity DCBO from 2-amino-4,5-dichlorophenol.

Materials:

  • 2-Amino-4,5-dichlorophenol (10 mmol, ~1.78 g)[1][2]

  • Urea (30 mmol, ~1.80 g) - 3 molar equivalents to drive equilibrium[1][2]

  • Dimethylformamide (DMF) or solvent-free (Fusion)[1][2]

  • HCl (1N) and Ice water[1][2]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4,5-dichlorophenol and Urea.

  • Fusion: Heat the mixture in an oil bath to 150°C . The solids will melt and fuse.[2]

  • Reaction: Maintain temperature at 150–160°C for 3–4 hours. Evolution of ammonia gas (NH₃) will be observed (monitor with damp pH paper held at the vent; it will turn blue).[2]

  • Completion: The reaction is complete when ammonia evolution ceases and the melt solidifies or becomes viscous.[1][2]

  • Quench: Cool the mixture to ~80°C and add 20 mL of water.

  • Acidification: Adjust pH to ~2–3 using 1N HCl to ensure the benzoxazolone is in its protonated (neutral) form, as the phenolic intermediate may be soluble in base.[2]

  • Isolation: Filter the resulting precipitate. Wash copiously with cold water to remove excess urea.[1][2]

  • Purification: Recrystallize from Ethanol/Water (1:1) or Methanol.[2][3]

    • Expected Yield: 75–85%[1][2]

    • Appearance: White to off-white needles.[1][2]

Protocol B: Analytical Characterization (HPLC-UV)

Objective: Quantify DCBO purity and separate from the aminophenol precursor.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm (aromatic absorption) and 230 nm.[1][2]

  • Retention Time: DCBO will elute later than the aminophenol precursor due to the "capping" of the polar amino/hydroxyl groups into the less polar oxazolone ring.[1][2]

AnalyticalWorkflow cluster_separation Gradient Separation (C18) Sample Crude Reaction Product Prep Dissolve in MeOH (1 mg/mL) Filter 0.22 µm Sample->Prep Inject Inject 10 µL into HPLC Prep->Inject Peak1 Peak 1: Unreacted Aminophenol (Polar, Early Elution) Inject->Peak1 Peak2 Peak 2: 5,6-Dichloro-2(3H)-benzoxazolone (Target, Late Elution) Inject->Peak2 Decision Purity > 98%? Peak2->Decision Release Release Batch Decision->Release Yes Reprocess Recrystallize (EtOH) Decision->Reprocess No

Figure 2: Analytical workflow for the quality control of DCBO synthesis.

Safety & Handling
  • Hazard Identification: DCBO is an irritant.[1][2] However, the precursor (2-amino-4,5-dichlorophenol) is a suspected nephrotoxin and mutagen.[1][2]

  • Engineering Controls: All synthesis steps involving heating (ammonia release) must be performed in a functioning fume hood.[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

References
  • Urea Fusion Synthesis of Benzoxazolones

    • Source: Organic Chemistry Portal / Synlett.[1][2]

    • Context: General methodology for converting 2-aminophenols to benzoxazolones using urea or urea equivalents.[1][2]

    • URL:[Link][1][2]

  • Nephrotoxicity of Dichloroaniline Metabolites

    • Title: Characterization of 2-amino-4,5-dichlorophenol in vitro toxicity in renal cortical slices.[1][2][4]

    • Source: PubMed (Valentovic et al., Toxicology).[2]

    • Context: Establishes the biological relevance and toxicity of the hydrolyzed precursor of DCBO.[1][2]

    • URL:[Link][1][2][4]

  • PubChem Compound Summary: 5,6-Dichloro-2(3H)-benzoxazolone

    • Title: CID 21356.[1][2]

    • Source: National Center for Biotechnology Information (2025).[2]

    • Context: Verification of CAS, chemical structure, and computed physicochemical properties.[1][2]

    • URL:[Link][1][2]

  • Antibacterial Activity of Benzoxazolone Deriv

    • Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.[1][2][5]

    • Source: PMC (National Institutes of Health).[2]

    • Context: Provides comparative synthesis protocols (urea method)
    • URL:[Link]

Sources

Foundational

Technical Guide: Tautomeric Dynamics of 5,6-Dichloro-1,2-Benzoxazol-3-ol

Executive Summary This technical guide analyzes the tautomeric equilibrium of 5,6-dichloro-1,2-benzoxazol-3-ol (Enol form) and its congener 5,6-dichloro-1,2-benzisoxazol-3(2H)-one (Keto/Lactam form). While often colloqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the tautomeric equilibrium of 5,6-dichloro-1,2-benzoxazol-3-ol (Enol form) and its congener 5,6-dichloro-1,2-benzisoxazol-3(2H)-one (Keto/Lactam form). While often colloquially referred to as "benzoxazolone" in industrial settings, this specific keto-tautomer is chemically distinct from the 1,3-benzoxazol-2-one isomer.

For drug development professionals, understanding this equilibrium is critical. The 5,6-dichloro substitution pattern exerts a strong inductive effect (


), significantly increasing the acidity of the N-H/O-H moiety (

), thereby altering solubility profiles, metabolic stability, and ligand-binding kinetics compared to the unsubstituted parent scaffold.

Part 1: Structural Dynamics & Thermodynamics

The Tautomeric Equilibrium

The core phenomenon is a proton transfer between the endocyclic nitrogen (


) and the exocyclic oxygen (

). This system exists as a resonance hybrid, but environmental conditions dictate the dominant species.
  • Structure A (Enol): 5,6-dichloro-1,2-benzisoxazol-3-ol. Characterized by aromaticity in the isoxazole ring and a hydroxyl group at C3.

  • Structure B (Keto/Lactam): 5,6-dichloro-1,2-benzisoxazol-3(2H)-one. Characterized by an amide-like (lactam) functionality and a carbonyl at C3.

The 5,6-dichloro substitution stabilizes the anionic conjugate base through electron withdrawal, making the interconversion rapid in the presence of even weak bases.

Tautomerism Figure 1: Tautomeric equilibrium driven by solvent polarity and H-bonding capacity. Enol Enol Form (3-OH) Dominant in Non-Polar Solvents TS Transition State [Proton Transfer] Enol->TS -H+ / +H+ TS->Enol Keto Keto Form (Lactam/2H-one) Dominant in Polar/Crystal State TS->Keto Solvent Reorganization Keto->TS

Thermodynamic Drivers

The equilibrium constant


 is governed by:
  • Aromaticity: The Enol form retains the aromatic character of the isoxazole ring, providing

    
     of stabilization energy.
    
  • Dipole Moment: The Keto form has a higher dipole moment.[1] In high-dielectric media (DMSO, Water), the Keto form is solvated more effectively, lowering its free energy relative to the Enol.

Part 2: Solvent & Environmental Determinants[2]

The choice of solvent is the primary switch for this molecular machine.

ParameterNon-Polar Solvents (CDCl₃, Benzene)Polar Aprotic (DMSO, DMF)Polar Protic (MeOH, Water)
Dominant Form Enol (OH) Mixture / Keto (NH) Keto (NH)
Driving Force Intramolecular stability; Dimerization via H-bonding.Dipole-dipole stabilization of the carbonyl.H-bond donation to Carbonyl oxygen.
NMR Signal Sharp OH peak (if monomer); Broad if dimer.Distinct NH peak (downfield).Exchange broadening (OH/NH invisible).
Reactivity Prone to O-alkylation (with Ag salts).[2]Prone to N-alkylation (with alkyl halides).Ionization to anion (pH dependent).

Critical Insight: In the solid state (crystal lattice), 1,2-benzisoxazole derivatives almost exclusively adopt the Keto (Lactam) form due to the formation of strong intermolecular


 hydrogen-bonded dimers.

Part 3: Synthetic Implications (N- vs. O-Alkylation)

For medicinal chemists, the tautomerism dictates the site of alkylation. The 5,6-dichloro moiety makes the anion a "soft" nucleophile, but the regioselectivity can be controlled via HSAB (Hard and Soft Acids and Bases) theory.

Decision Logic for Regioselective Synthesis
  • Targeting O-Alkylation (Benzisoxazole ethers):

    • Reagents: Use "Hard" electrophiles (e.g., Alkyl sulfates, Triflates) or "Hard" cation coordination (Silver salts,

      
      ).
      
    • Mechanism: Silver coordinates to the Nitrogen lone pair, blocking it and forcing attack from Oxygen.

    • Solvent: Non-polar (Toluene, Benzene).

  • Targeting N-Alkylation (Benzisoxazolones):

    • Reagents: Use "Soft" electrophiles (e.g., Alkyl Iodides) and alkali bases (

      
      , 
      
      
      
      ).
    • Mechanism: Thermodynamic control favors the stronger

      
       bond formation over 
      
      
      
      .
    • Solvent: Polar Aprotic (DMF, Acetone).

Alkylation Figure 2: Controlling regioselectivity via HSAB principles and cation coordination. Start 5,6-dichloro-1,2-benzisoxazol-3-ol Base Deprotonation (Base) Start->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion ConditionA Path A: Ag2CO3 / Toluene (Orbital Control / Ag-Assisted) Anion->ConditionA ConditionB Path B: K2CO3 / DMF / MeI (Charge Control / Thermodynamic) Anion->ConditionB ProdA O-Alkyl Product (3-Alkoxy-1,2-benzisoxazole) ConditionA->ProdA ProdB N-Alkyl Product (2-Alkyl-1,2-benzisoxazol-3-one) ConditionB->ProdB

Part 4: Experimental Protocols

Protocol: Variable Temperature NMR (VT-NMR) for Tautomer Determination

Objective: To observe the coalescence temperature and dynamic exchange of the labile proton.

Materials:

  • Compound: 10 mg 5,6-dichloro-1,2-benzoxazol-3-ol.

  • Solvent A:

    
     (favors Keto).
    
  • Solvent B:

    
     (favors Enol).
    

Workflow:

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL of solvent in a high-precision NMR tube.

  • Baseline Scan: Acquire 1H NMR at 298 K.

    • Look for: OH signal (broad, >11 ppm) in

      
      ; NH signal (sharp/broad, ~12-13 ppm) in DMSO.
      
  • Temperature Ramp: Increase temperature from 298 K to 350 K in 10 K increments.

  • Observation:

    • In

      
      , the OH peak may shift upfield as H-bonded dimers break into monomers.
      
    • In

      
      , coalescence of water peaks with the labile proton indicates rapid exchange.
      
  • Validation: Add 1 drop of

    
    . The labile peak (OH or NH) must disappear immediately.
    
Protocol: UV-Vis Solvatochromism

Objective: Rapid identification of the dominant tautomer using electronic transitions.

  • Preparation: Prepare

    
     solutions in Cyclohexane (Non-polar) and Ethanol (Polar).
    
  • Scan: Record spectra from 200 nm to 400 nm.

  • Analysis:

    • Enol Form: Shows vibrational fine structure in the absorption band (characteristic of aromatic systems).

    • Keto Form: Shows a broad, structureless band shifted bathochromically (Red shift) due to the

      
       transition of the carbonyl.
      

References

  • Tautomerism in 1,2-Benzisoxazoles: Journal of Heterocyclic Chemistry. "Synthesis and Tautomeric Structure of 1,2-Benzisoxazol-3(2H)-ones."

  • Solvent Effects on Tautomerism: MDPI Molecules. "Solvent Influence on Tautomeric Equilibria."

  • HSAB Theory in Alkylation: Journal of Chemical Education. "Hard and Soft Acids and Bases in Organic Synthesis."

  • NMR Determination of Tautomers: Magnetic Resonance in Chemistry. "NMR methods to establish reliable primary structure determinations for drug discovery (N- vs O-alkylation)."

  • Crystal Structure Analysis: Cambridge Structural Database (CSD). "Crystal structure of 1,2-benzisoxazol-3-ol derivatives."

Sources

Exploratory

Biological Activity Spectrum of 5,6-Dichlorobenzoxazolinone Derivatives

Executive Summary The 2(3H)-benzoxazolone (benzoxazolinone) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets. While the 5-chloro and 6-acyl de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2(3H)-benzoxazolone (benzoxazolinone) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets. While the 5-chloro and 6-acyl derivatives have been extensively characterized, the 5,6-dichloro-2(3H)-benzoxazolone subclass presents a unique pharmacological profile driven by specific electronic and lipophilic modifications.

This technical guide provides a comprehensive analysis of the biological activity spectrum of 5,6-dichlorobenzoxazolinone derivatives. It focuses on the structure-activity relationships (SAR) governed by the twin-halogen substitution, synthetic pathways for N-derivatization (specifically Mannich bases), and detailed protocols for validating their antimicrobial and analgesic potentials.

Structural Significance & SAR Analysis[1][2][3]

The biological potency of 5,6-dichlorobenzoxazolinone stems from the specific arrangement of atoms on the fused benzene-oxazole ring system.

The "Twin-Chlorine" Effect

The introduction of chlorine atoms at both the C5 and C6 positions creates a distinct physicochemical environment compared to the mono-substituted (5-chloro) analogs:

  • Enhanced Lipophilicity (LogP): The addition of a second halogen significantly increases the partition coefficient (LogP). This facilitates superior passive diffusion across bacterial cell membranes and the blood-brain barrier (BBB), potentially enhancing central analgesic effects.

  • Electronic Withdrawal: Chlorine is highly electronegative. Dual substitution at C5/C6 exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This increases the acidity of the N-H proton at position 3, making it more reactive for N-alkylation or Mannich base formation without requiring harsh catalysts.

  • Steric Obstruction: The bulkier dichloro-motif can improve metabolic stability by blocking hydroxylation at the typically reactive C5/C6 positions, prolonging the half-life of the molecule in vivo.

Pharmacophore Mapping
  • Lactam/Carbamate Region (O=C-NH): Acts as a hydrogen bond donor/acceptor pair, critical for binding to the active sites of enzymes like COX-1/COX-2 or bacterial DNA gyrase.

  • Aromatic Domain: Participates in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor pockets.
    

Synthetic Pathways

The synthesis of biologically active 5,6-dichlorobenzoxazolinone derivatives generally proceeds in two phases: the construction of the core scaffold and the subsequent N-derivatization (Mannich reaction).

Core Synthesis & Derivatization Workflow

G Start 4,5-Dichloro-2-aminophenol Reagent1 Urea / Phosgene (Cyclization) Start->Reagent1 High Temp / Fusion Core 5,6-Dichloro-2(3H)-benzoxazolone (Core Scaffold) Reagent1->Core Ring Closure Mannich Formaldehyde + Secondary Amine Core->Mannich Aminomethylation Product N-Mannich Base Derivative (Biologically Active) Mannich->Product Condensation

Figure 1: Synthetic pathway from aminophenol precursors to bioactive Mannich bases.

Pharmacological Spectrum[5][7][8]

Antimicrobial Activity (Antibacterial & Antifungal)

The 5,6-dichloro derivatives, particularly N-Mannich bases , exhibit broad-spectrum activity. The mechanism involves the disruption of cell wall permeability and inhibition of DNA replication enzymes.

  • Target: Gram-positive bacteria (S. aureus, B. subtilis) and Fungi (C. albicans).

  • Mechanism: The lipophilic dichloro-tail aids penetration of the peptidoglycan layer. Once inside, the benzoxazolinone core may interfere with DNA gyrase or coordinate with essential metal ions.

  • Potency: Mannich bases derived from piperazine or morpholine often show MIC values comparable to standard antibiotics like Ampicillin, attributed to the hydrolysis of the Mannich base releasing the active amine and the benzoxazolone core in the biophase.

Analgesic and Anti-inflammatory Activity

Benzoxazolinones are bioisosteres of salicylic acid derivatives.

  • COX Inhibition: The core structure mimics the arachidonic acid transition state, inhibiting Cyclooxygenase (COX) enzymes. The 5,6-dichloro substitution enhances binding to the hydrophobic channel of the COX active site.

  • Safety Profile: Unlike traditional NSAIDs (acidic), non-acidic benzoxazolinone derivatives (like Mannich bases) show reduced gastric ulcerogenicity while maintaining analgesic efficacy.

Experimental Protocols

Protocol A: Synthesis of N-Mannich Bases

A self-validating protocol for generating library derivatives.

Reagents:

  • 5,6-Dichloro-2(3H)-benzoxazolone (0.01 mol)

  • Formaldehyde (37% solution, excess)

  • Secondary Amine (e.g., Morpholine, N-Methylpiperazine) (0.01 mol)

  • Ethanol (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 0.01 mol of 5,6-dichloro-2(3H)-benzoxazolone in 20 mL of boiling ethanol.

  • Activation: Add 1.5 mL of formaldehyde solution. Stir for 10 minutes at reflux to ensure formation of the hydroxymethyl intermediate.

  • Condensation: Add 0.01 mol of the selected secondary amine dropwise.

  • Reflux: Heat the mixture under reflux for 2–4 hours. Checkpoint: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Crystallization: Pour the reaction mixture into crushed ice/water. The Mannich base will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Microdilution Broth Assay (Antimicrobial)

Standardized method for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microplates

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922)

  • Control: Ciprofloxacin or Fluconazole

Workflow:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Compound Dilution: Dissolve the 5,6-dichloro derivative in DMSO. Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of the diluted inoculum to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation: DMSO control wells must show growth; Antibiotic control wells must match CLSI standards.

Biological Data Summary

Table 1: Comparative Activity Profile of Benzoxazolinone Substitutions

SubstitutionLipophilicity (Est.)Reactivity (NH)Primary Bioactivity Focus
UnsubstitutedLowLowGeneral Analgesic
5-ChloroModerateModerateMuscle Relaxant / Antimicrobial
5,6-Dichloro High High Potent Antimicrobial / COX Inhibitor
6-AcylModerateLowAnalgesic (NSAID-like)

Mechanism of Action Visualization

SAR cluster_effect Biological Outcome Target Bacterial Cell Wall / COX Enzyme Pocket Result Cell Lysis / Inflammation Reduction Target->Result Inhibition Cl_Group 5,6-Dichloro Group (Lipophilic Anchor) Cl_Group->Target Hydrophobic Interaction / Membrane Penetration Ring Benzoxazolinone Core (Scaffold) Ring->Target Pi-Pi Stacking NH_Group N-Substitution (Mannich Base) (Solubility/Prodrug) NH_Group->Target Hydrolysis to Active Amine + Core

Figure 2: Structure-Activity Relationship (SAR) and interaction mechanism of 5,6-dichloro derivatives.

References

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Foundational protocol for benzoxazolinone synthesis and antimicrobial screening methodology.

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Source: MDPI Molecules / NIH URL:[Link] Relevance: detailed protocols for Mannich base synthesis and validation of piperazine derivatives as potent antimicrobials.

  • Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. Source: PubMed URL:[Link] Relevance: Establishes the SAR for electron-withdrawing groups (like Cl and NO2) enhancing analgesic activity in Mannich bases.

  • Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. Source: ResearchGate URL:[Link] Relevance: Provides comparative data for mono-chloro derivatives, serving as a baseline for assessing the potency of dichloro-analogs.

  • A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. Source: PubMed / Molecular Informatics URL:[2][Link] Relevance: Validates the importance of hydrophobicity and halogen substitution in the QSAR models for this scaffold.

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 5,6-Dichloro-2(3H)-benzoxazolone

The following technical guide details the solubility profile, preparation protocols, and physicochemical rationale for working with 5,6-Dichloro-2(3H)-benzoxazolone (a structural analog of the muscle relaxant and CYP2E1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, preparation protocols, and physicochemical rationale for working with 5,6-Dichloro-2(3H)-benzoxazolone (a structural analog of the muscle relaxant and CYP2E1 probe, Chlorzoxazone).

Executive Summary

For the preparation of high-concentration stock solutions (>10 mM) of 5,6-dichloro-2(3H)-benzoxazolone, anhydrous DMSO (Dimethyl sulfoxide) is the superior solvent due to its high dielectric constant and aprotic solvation mechanism.

While Ethanol (EtOH) is a viable secondary solvent, it exhibits lower saturation limits and higher volatility, making it less suitable for long-term storage of quantitative standards. The increased lipophilicity of the 5,6-dichloro analog (LogP ~2.4) compared to the 5-chloro parent (Chlorzoxazone, LogP ~1.6) necessitates strict adherence to the solvation protocols outlined below to prevent precipitation in aqueous buffers.

Physicochemical Profile & Solvent Interaction[1][2]

To understand the solubility behavior, we must analyze the Structure-Property Relationship (SPR) between the solute and the solvent.

The Molecule: 5,6-Dichloro-2(3H)-benzoxazolone[3]
  • Core Structure: A fused benzene and oxazolone ring.[1]

  • H-Bonding: The carbamate-like region (–NH–C=O–) acts as a hydrogen bond donor (NH) and acceptor (C=O).

  • Substituent Effect: The addition of a second chlorine atom at position 6 (relative to Chlorzoxazone) significantly increases the molecular volume and lipophilicity.

    • Chlorzoxazone (5-Cl):[2] LogP ≈ 1.6

    • 5,6-Dichloro Analog: LogP ≈ 2.4 (Predicted)

Solvent Mechanisms[2]
  • DMSO (Aprotic, Polar): DMSO acts as a powerful H-bond acceptor. It efficiently solvates the NH proton of the benzoxazolone ring, disrupting intermolecular hydrogen bonds that hold the crystal lattice together. This results in high solubility.

  • Ethanol (Protic, Polar): Ethanol can both donate and accept hydrogen bonds. However, the hydrophobic dichlorobenzene moiety resists solvation by the ethyl group of ethanol, leading to lower solubility limits compared to DMSO.

Diagram: Solvation Dynamics

The following diagram illustrates the competitive interaction between the crystal lattice energy and solvent forces.

SolvationDynamics Crystal Solid Crystal Lattice (Strong Intermolecular H-Bonds) DMSO DMSO (Aprotic Acceptor) Crystal->DMSO High Dipole Moment Disrupts Lattice Ethanol Ethanol (Protic Donor/Acceptor) Crystal->Ethanol Moderate Solvation Hydrophobic Resistance Solvated Solvated Molecule (Stable Solution) DMSO->Solvated High Stability Ethanol->Solvated Lower Saturation Point

Solubility Data Comparison

The following data consolidates empirical values for the parent compound (Chlorzoxazone) and derived estimates for the 5,6-dichloro analog based on substituent constants.

SolventChlorzoxazone (5-Cl) Solubility5,6-Dichloro Analog (Est.)SuitabilityNotes
DMSO ~34 mg/mL (200 mM)~25–30 mg/mL Optimal Recommended for stock solutions. Hygroscopic; keep sealed.
Ethanol ~20 mg/mL~10–15 mg/mL Moderate Good for working dilutions. Risk of evaporation alters concentration.
DMF ~30 mg/mL~25 mg/mLHighToxic; avoid for cell culture if possible.
Water < 0.2 mg/mL< 0.05 mg/mLPoor Do not use for stock preparation.

Key Insight: The addition of the second chlorine atom generally decreases solubility in polar solvents (Ethanol) while maintaining solubility in polar aprotic solvents (DMSO/DMF).

Validated Preparation Protocols

Protocol A: Preparation of a 50 mM Stock Solution (DMSO)

Target: 10 mL of 50 mM Stock. Molecular Weight:[2][3][4][5][6][7][8][9] 204.01 g/mol .[4][6]

  • Weighing: Accurately weigh 102.0 mg of 5,6-dichloro-2(3H)-benzoxazolone into a sterile glass vial.

    • Note: Avoid using plastic microfuge tubes for long-term storage as lipophilic compounds can leach into the plastic.

  • Solvent Addition: Add 8.0 mL of high-purity anhydrous DMSO.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to exactly 10.0 mL .

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

Protocol B: Aqueous Dilution (For Biological Assays)

Challenge: The compound will precipitate if added rapidly to water.

  • Step 1: Prepare the working concentration in Ethanol (e.g., dilute the DMSO stock 1:10 into Ethanol).

  • Step 2: Slowly add the Ethanol working solution to the aqueous buffer (PBS or Media) while vortexing.

  • Limit: Ensure the final organic solvent concentration is < 1% (v/v) to avoid solvent toxicity, and the compound concentration does not exceed its aqueous solubility limit (~50 µM).

Workflow Diagram

StockPrep Start Start: Solid Compound (MW: 204.01) Weigh Weigh Mass (Glass Vial) Start->Weigh AddSolvent Add 80% Volume Anhydrous DMSO Weigh->AddSolvent Mix Vortex / Sonicate (37°C if needed) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Check->Mix No (Repeat) TopUp Adjust to Final Volume Check->TopUp Yes Aliquot Aliquot & Store (-20°C, Amber Glass) TopUp->Aliquot

Biological Implications & Stability[5][10]

CYP2E1 Probe Specificity

While Chlorzoxazone is the FDA-approved probe substrate for Cytochrome P450 2E1 (CYP2E1), the 5,6-dichloro variant is often used in structure-activity relationship (SAR) studies.

  • Caution: The metabolic rate of the 5,6-dichloro analog will differ from Chlorzoxazone. The extra chlorine sterically hinders the 6-position, which is the primary site of hydroxylation in Chlorzoxazone (forming 6-hydroxychlorzoxazone).

  • Assay Design: If using this as a competitive inhibitor, ensure the DMSO concentration in the final assay is constant across all wells, as DMSO itself is a known inhibitor/modulator of certain CYP enzymes at high concentrations (>0.1%).

Stability[5][8][10][12][13]
  • Hydrolysis: Benzoxazolones are relatively stable to hydrolysis at neutral pH but can degrade in strong base (opening the oxazolone ring).

  • Photostability: Halogenated aromatics can be sensitive to UV light (dehalogenation). Always use amber vials.

References

  • PubChem. (n.d.).[4] 5,6-Dichloro-2(3H)-benzoxazolone (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2021). Discussion on Solubility of Benzoxazolone Derivatives in Organic Solvents. Retrieved from [Link](General reference for class behavior)

Sources

Exploratory

Structure-activity relationship (SAR) of 5,6-dichloro-benzoxazole scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of the 5,6-Dichloro-benzoxazole Scaffold This guide provides a comprehensive analysis of the 5,6-dichloro-benzoxazole core, a privileged heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of the 5,6-Dichloro-benzoxazole Scaffold

This guide provides a comprehensive analysis of the 5,6-dichloro-benzoxazole core, a privileged heterocyclic scaffold in modern medicinal chemistry. We will delve into its synthetic pathways, explore its structure-activity relationships across various biological targets, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Benzoxazole Scaffold: A Foundation of Therapeutic Potential

The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a cornerstone of heterocyclic chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it an ideal foundation for designing biologically active molecules.[2] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, solidifying their status as a "privileged scaffold" in drug discovery.[3][4]

The introduction of substituents onto the benzoxazole core is a critical strategy for modulating its physicochemical properties and biological activity. Halogenation, in particular, is a time-tested approach to enhance a molecule's potency, metabolic stability, and cell permeability. The 5,6-dichloro substitution pattern has emerged as particularly advantageous. This specific dichlorination significantly increases the lipophilicity and electron-withdrawing nature of the benzene ring, which can lead to enhanced hydrophobic interactions within target protein binding pockets and improved inhibitory activity.[5] This pattern is prevalent in potent kinase inhibitors and antiviral agents, highlighting its strategic importance in optimizing lead compounds.[5][6]

Synthetic Strategies for 5,6-Dichloro-benzoxazole Derivatives

The construction of the benzoxazole ring system is well-established in organic synthesis. The most prevalent and versatile method involves the condensation reaction between an o-aminophenol and a carboxylic acid (or its derivatives, such as aldehydes or orthoesters) under acidic or dehydrating conditions.[7][8]

For the 5,6-dichloro-benzoxazole scaffold, the key starting material is 4,5-dichloro-2-aminophenol. This precursor is typically reacted with a functionalized carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) in a ring-closure reaction to yield the desired 2-substituted-5,6-dichlorobenzoxazole.[9]

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4,5-Dichloro-2-aminophenol C Condensation & Cyclization A->C Polyphosphoric Acid (PPA) Heat B Substituted Carboxylic Acid (R-COOH) B->C D 2-Substituted-5,6-dichlorobenzoxazole C->D

Caption: General synthetic workflow for 2-substituted-5,6-dichlorobenzoxazoles.

Experimental Protocol: Synthesis of 4-(5,6-Dichlorobenzoxazol-2-yl)aniline

This protocol describes a representative synthesis via polyphosphoric acid-mediated cyclization, adapted from reported procedures.[9]

  • Reactant Preparation: To a round-bottom flask, add 4,5-dichloro-2-aminophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

  • Reaction Setup: Add polyphosphoric acid (PPA) (10-15 equivalents by weight) to the flask. The PPA acts as both the solvent and the acidic catalyst for the condensation and subsequent intramolecular cyclodehydration.

  • Heating: Equip the flask with a condenser and a calcium chloride drying tube. Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until a precipitate forms and the pH is approximately 7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with copious amounts of water to remove any remaining inorganic salts. The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 4-(5,6-dichlorobenzoxazol-2-yl)aniline.

Structure-Activity Relationship (SAR) Analysis

The true value of the 5,6-dichloro-benzoxazole scaffold lies in the nuanced effects of substitutions at its 2-position. This position serves as the primary vector for diversification, allowing for the fine-tuning of activity against various biological targets.

Anticancer Activity

The 5,6-dichloro-benzoxazole core is a prominent feature in compounds designed as anticancer agents, particularly as kinase inhibitors and cytotoxic agents.

Kinase Inhibition (e.g., BRAF, VEGFR-2): The related 5,6-dichlorobenzimidazole scaffold has been successfully employed to develop potent inhibitors of BRAF kinase, a key enzyme in the MAPK signaling pathway that is frequently mutated in cancers like melanoma.[5] The 5,6-dichloro substitution enhances hydrophobic interactions in the allosteric back pocket of the kinase domain.[5] SAR studies on analogous benzoxazole-based kinase inhibitors reveal critical insights.[10]

  • Position 2: A substituted phenyl ring at this position is often crucial for activity. For instance, in VEGFR-2 inhibitors, a phenyl group can occupy the ATP binding site.[10]

  • Linker and Amide Group: Connecting the 2-phenyl ring via a thioacetamido linker to various amide groups shows that a cyclohexyl amide often results in more active compounds than a phenyl amide.[10] However, specific substitutions on a terminal phenyl ring, such as a 4-methoxy group, can sometimes restore or enhance potency.[10]

SAR_Kinase_Inhibitors cluster_scaffold 5,6-Dichloro-benzoxazole Core cluster_modifications Position 2 Modifications cluster_activity Biological Activity Scaffold Phenyl Substituted Phenyl Ring Thio_Linker Thioacetamido Linker Phenyl->Thio_Linker Connects to Amide Cyclohexyl/Phenyl Amide Thio_Linker->Amide Connects to Activity Kinase Inhibition (e.g., VEGFR-2) Amide->Activity Modulates

Caption: Key SAR points for 5,6-dichloro-benzoxazole-based kinase inhibitors.

Cytotoxicity Against Cancer Cell Lines: Derivatives of the closely related 5-chloro-benzoxazole have shown significant cytotoxicity against breast cancer cell lines like MDA-MB-231 and MCF-7.[9] The presence of the chlorine atom is noted to contribute positively to the overall anticancer activity.[9]

Compound/SubstituentTarget Cell LineIC₅₀ (µM)Reference
5-Chlorobenzoxazole-aniline linked to MorpholineMDA-MB-2315.63[9]
5-Chlorobenzoxazole-aniline linked to 4-MethylpiperazineMDA-MB-2316.14[9]
5-Chlorobenzoxazole-aniline linked to PiperidineMDA-MB-23112.31[9]
Sorafenib (Standard)MDA-MB-2317.90[9]

Table 1: Cytotoxicity of 5-chloro-benzoxazole derivatives against the MDA-MB-231 breast cancer cell line.

The data suggests that introducing cyclic amines via a linker from the 2-phenyl moiety significantly impacts cytotoxic potency. The morpholine and 4-methylpiperazine moieties confer higher potency than piperidine, indicating that both steric bulk and electronic properties of the terminal amine are important for activity.

Antimicrobial Activity

Halogenated benzoxazoles are frequently reported to possess significant antimicrobial properties. The electron-withdrawing nature of chlorine atoms can enhance the interaction of the compound with microbial targets.[11] Studies on 5,7-dichloro-benzoxazole derivatives, which share the dichlorinated phenyl ring, demonstrate potent activity.[12]

  • Position 2: Fusing heterocyclic ring systems like pyrazolo-quinoline to the 2-position of a 5,7-dichloro-benzoxazole core has been shown to produce compounds with good antibacterial activity against Vibrio cholerae, S. aureus, and Klebsiella pneumoniae.[12]

  • Impact of Dichlorination: The presence of two chlorine atoms on the benzoxazole ring is a key feature for potent antimicrobial action compared to non-halogenated or mono-halogenated analogs.[11][12]

Antiviral Activity

The 5,6-dichloro- substitution pattern is a hallmark of potent antiviral agents, particularly nucleoside analogs targeting viral replication. 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) is a known inhibitor of several kinases involved in viral transcription.[6][13]

Extending this logic to related scaffolds, 5,6-dichloro-benzotriazole derivatives have been identified as potent inhibitors of Orthohantavirus, showing activity ten-fold greater than the standard drug, ribavirin.[14] Furthermore, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) is a highly active agent against human cytomegalovirus (HCMV).[6]

The SAR for these antiviral agents highlights several key points:

  • Dichloro-Benzene Ring: The 5,6-dichloro moiety is critical for potent activity.

  • Ribose Group: For nucleoside analogs, the presence of a ribose sugar at the N1 position is essential for activity against HCMV.[6]

  • Position 2 Substituent: For benzimidazole antivirals, a small halogen (Cl or Br) at the 2-position provides maximal activity against HCMV with low cytotoxicity. Larger groups or an amino group at this position lead to a significant drop in activity.[6]

Key Experimental Methodologies

The evaluation of 5,6-dichloro-benzoxazole derivatives relies on a suite of standardized in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.[9]

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

MIC_Workflow A Prepare Serial Dilutions of Test Compound in Broth B Inoculate Tubes with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Turbidity (Bacterial Growth) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 5,6-Dichloro-1,2-benzoxazol-3-ol

[1] Executive Summary & Nomenclature Analysis 5,6-Dichloro-1,2-benzoxazol-3-ol (also designated as 5,6-dichloro-1,2-benzisoxazol-3-ol) is a specialized heterocyclic scaffold employed primarily as an intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Nomenclature Analysis

5,6-Dichloro-1,2-benzoxazol-3-ol (also designated as 5,6-dichloro-1,2-benzisoxazol-3-ol) is a specialized heterocyclic scaffold employed primarily as an intermediate in the synthesis of antipsychotic pharmacophores and agrochemical agents.[1][2]

Critical Nomenclature Distinction: Researchers must distinguish this compound from its structural isomer, 5,6-dichloro-1,3-benzoxazol-2(3H)-one (a chlorzoxazone analog).[1] The distinction lies in the heteroatom arrangement:

  • 1,2-benzoxazole (Indoxazene/Benzisoxazole): The nitrogen and oxygen atoms are adjacent (N-O bond).[1]

  • 1,3-benzoxazole: The nitrogen and oxygen are separated by a carbon atom.

This guide focuses exclusively on the 1,2-isomer (CAS: 855996-73-5), characterized by the labile N-O bond and unique ring-opening reactivity.[1]

Fundamental Physicochemical Architecture[1]

The physicochemical profile of 5,6-dichloro-1,2-benzoxazol-3-ol is dominated by the electron-withdrawing chlorine atoms at positions 5 and 6.[1] These substituents significantly increase the acidity of the 3-hydroxyl group compared to the unsubstituted parent benzisoxazole, enhancing its utility as a nucleophile in


 or alkylation reactions.
Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 5,6-Dichloro-1,2-benzoxazol-3-olAlternate: 5,6-Dichlorobenzo[d]isoxazol-3-ol
CAS Registry Number 855996-73-5 Distinct from 1,3-isomer (CAS 5285-41-6)
Molecular Formula

Molecular Weight 204.01 g/mol Monoisotopic Mass: 202.95 g/mol
Predicted pKa ~5.8 - 6.2Acidic due to 5,6-dichloro induction (Parent pKa

6.[1][2][3][4][5][6][7]5)
LogP (Predicted) 2.4 - 2.8Highly lipophilic relative to parent (LogP

1.[1]1)
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MethanolPoor water solubility

Structural Dynamics: Tautomeric Equilibrium

A defining feature of 3-hydroxy-1,2-benzisoxazoles is the prototropic tautomerism between the enol (3-ol) and keto (3-one) forms.[1]

  • Form A (Enol): Predominates in non-polar solvents and the solid state; stabilized by aromaticity of the fused benzene ring.

  • Form B (Keto): The 2H-benzisoxazol-3-one lactam form.[1] While less aromatic, it becomes relevant in polar protic solvents or during N-alkylation reactions.[1]

The 5,6-dichloro substitution pattern stabilizes the anionic conjugate base, making the hydroxyl proton more labile than in the unsubstituted scaffold.

Tautomerism Enol Enol Form (3-Hydroxy-1,2-benzisoxazole) Aromatic Stabilized Keto Keto Form (1,2-Benzisoxazol-3(2H)-one) Lactam Structure Enol->Keto Tautomeric Equilibrium Anion Common Anion (Nucleophilic Species) Resonance Hybrid Enol->Anion - H+ (pKa ~6.0) Keto->Anion - H+ Anion->Enol + H+ Anion->Keto + H+

Figure 1: The tautomeric equilibrium and the shared anionic intermediate central to alkylation chemistry.

Synthetic Methodology

The synthesis of 5,6-dichloro-1,2-benzoxazol-3-ol requires constructing the isoxazole ring onto a pre-existing dichlorobenzene core.[1] The most robust protocol involves the cyclization of a salicylhydroxamic acid derivative.

Protocol: Cyclization via Salicylhydroxamic Acid

Reaction Class: Intramolecular Nucleophilic Substitution / Cyclodehydration.[1]

Step 1: Precursor Preparation

Start with 4,5-dichlorosalicylic acid .[1] Convert this to the methyl ester (using MeOH/


) to facilitate the reaction with hydroxylamine.
Step 2: Hydroxamic Acid Formation[1]
  • Reagents: Methyl 4,5-dichlorosalicylate (1.0 eq), Hydroxylamine hydrochloride (

    
    , 3.0 eq), KOH (4.0 eq).
    
  • Solvent: Methanol/Water.[1][8]

  • Procedure: Dissolve the ester in methanol. Add aqueous hydroxylamine/KOH solution at 0°C. Stir at room temperature for 12 hours. Acidify with HCl to precipitate 4,5-dichloro-2-hydroxybenzohydroxamic acid .

Step 3: Ring Closure (Cyclization)

The hydroxamic acid intermediate is cyclized using a dehydrating agent or carbonyl activator. Thionyl chloride (


) or Carbonyldiimidazole (CDI) are standard.[1]
  • Reagents: 4,5-dichloro-2-hydroxybenzohydroxamic acid (1.0 eq), CDI (1.2 eq) or

    
    .
    
  • Solvent: Anhydrous THF (for CDI) or Toluene (for

    
    ).[1]
    
  • Condition: Reflux for 2–4 hours.

  • Workup: Evaporate solvent. The residue is often the N-acyl intermediate which rearranges or cyclizes.[1] For the CDI route, the product precipitates or is extracted with EtOAc.

  • Purification: Recrystallization from Ethanol/Water.[1]

Synthesis Start 4,5-Dichlorosalicylic Acid Ester Methyl 4,5-dichlorosalicylate Start->Ester MeOH, H2SO4 Reflux Hydroxamic 4,5-Dichloro-2-hydroxy- benzohydroxamic acid Ester->Hydroxamic NH2OH·HCl, KOH MeOH, 0°C -> RT Product 5,6-Dichloro-1,2-benzoxazol-3-ol (Target) Hydroxamic->Product CDI, THF, Reflux (Cyclodehydration)

Figure 2: Synthetic pathway from commercially available salicylic acid precursors.[1]

Analytical Characterization & Validation

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Mass Spectrometry (MS)[1]
  • Ionization: ESI- (Negative Mode) is preferred due to the acidic proton.[1]

  • Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic fingerprint.

    • M (100%) : 202.9[1]

    • M+2 (64%) : 204.9[1]

    • M+4 (10%) : 206.9[1]

    • Interpretation: A roughly 9:6:1 intensity ratio for M : M+2 : M+4 peaks confirms the

      
       substitution.
      
Proton NMR ( -NMR)[1]
  • Solvent: DMSO-

    
    .
    
  • Resonances:

    • 
       ~12.0–13.0 ppm (Broad singlet, 1H, -OH).[1] Note: This peak may be invisible if proton exchange occurs.[1]
      
    • 
       ~7.8–8.2 ppm (Two singlets or meta-coupled doublets, 2H, Ar-H).[1]
      
    • Logic: The 5,6-dichloro pattern leaves protons at positions 4 and 7. Since they are para to each other, coupling is minimal (

      
       Hz), appearing often as singlets.
      

Applications in Drug Discovery

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core for psychotropic drugs.[9]

  • Bioisosterism: The 3-hydroxy-1,2-benzisoxazole moiety mimics the acidity and hydrogen-bonding capability of a carboxylic acid (

    
    ) but with higher lipophilicity, improving blood-brain barrier (BBB) permeability.[1]
    
  • Antipsychotic Scaffold: While Risperidone and Paliperidone utilize a 3-piperidinyl-1,2-benzisoxazole, the 3-hydroxy variants are critical intermediates for introducing the piperidine ring via chlorination (using

    
     to make 3-chloro-1,2-benzisoxazole) followed by nucleophilic aromatic substitution.[1]
    
  • Kemp Elimination Models: 1,2-benzisoxazoles are used as mechanistic probes to study base-catalyzed ring-opening reactions (Kemp elimination), where the 5,6-dichloro substitution accelerates the reaction rate by stabilizing the leaving phenoxide.[1]

References

  • PubChem. (2025).[1][5] 5,6-Dichloro-1,2-benzoxazol-3-ol (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry.[1][7] (Contextual grounding for benzisoxazole synthesis).

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some benzisoxazoles. Journal of the American Chemical Society. (Mechanistic source for ring-opening/acidity properties).[1]

Sources

Exploratory

Pharmacophore Modeling of 5,6-Dichloro-2(3H)-Benzoxazolone Ligands

Technical Guide | Version 1.0 Executive Summary This guide details the computational protocol for generating a pharmacophore model of 5,6-dichloro-2(3H)-benzoxazolone and its analogues. These ligands are Positive Alloste...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

This guide details the computational protocol for generating a pharmacophore model of 5,6-dichloro-2(3H)-benzoxazolone and its analogues. These ligands are Positive Allosteric Modulators (PAMs) of Small-Conductance Calcium-Activated Potassium Channels (SK Channels ; KCa2.x).

Unlike orthosteric blockers (e.g., apamin), these ligands bind to the Calmodulin-Binding Domain (CaMBD) at the intracellular C-terminus, acting as "calcium sensitizers." This guide moves beyond simple ligand alignment, focusing on the specific electrostatic and hydrophobic vectors required to stabilize the SK channel-Calmodulin (CaM) interface.

Part 1: The Chemical Space & Target Landscape

The Scaffold

The 5,6-dichloro-2(3H)-benzoxazolone scaffold is a bioisostere of Chlorzoxazone (5-chloro) and 1-EBIO (benzimidazolone). The addition of the second chlorine at the 6-position significantly enhances lipophilicity and potency compared to the monochloro parent.

FeatureChemical FunctionBiological Role
Benzoxazolone Core Rigid ScaffoldMaintains planar geometry for intercalation/stacking.
NH Group (Pos 3) H-Bond DonorCritical interaction with backbone carbonyls or Glu/Asp residues.
Carbonyl (Pos 2) H-Bond AcceptorInteraction with basic residues (Lys/Arg) or water networks.
5,6-Dichloro Halogen/HydrophobicFills the hydrophobic pocket at the CaM-SK interface; enhances potency via "halogen bonding" or steric fit.
The Biological Mechanism (SK Channel Gating)

The pharmacophore must reflect the mechanism of Calcium Sensitization . The ligand does not open the channel independently; it stabilizes the Ca2+-bound conformation of Calmodulin attached to the SK channel, effectively shifting the calcium activation curve to the left.

Figure 1: Logic flow of SK channel modulation. The ligand binds to the active CaM-Channel complex, preventing deactivation.

Part 2: Computational Protocol

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Generate bioactive conformations. Benzoxazolones are rigid, but the orientation of the H-bond vectors is pH-dependent.

  • Protonation State:

    • Set pH to 7.4 .

    • Ensure the N3-H is protonated (neutral molecule). Deprotonation (anion formation) usually occurs at pH > 8.5, but the neutral form is required for membrane penetration and hydrophobic pocket binding.

  • Energy Minimization:

    • Force Field: MMFF94x or OPLS3e .

    • Constraint: Planarity of the benzoxazolone ring must be maintained.

  • Conformational Search:

    • Method: Stochastic or Systematic.

    • Note: Since the core is fused and rigid, conformational diversity is low. Focus on the electrostatic potential surface (ESP) maps rather than rotamers.

Phase 2: Structure-Based Pharmacophore Generation

Objective: Map features based on the binding pocket (SK2/CaM interface). Reference PDB: Use 1G43 (CaM/SK2 peptide) or homology models based on 3G43 .

Step-by-Step Workflow:

  • Define the Binding Pocket:

    • Target the interface between the SK channel alpha-helix and the Calmodulin N-lobe.

    • Key Residues: Look for hydrophobic residues (Leu, Val) and a hydrogen bond partner (often a backbone carbonyl or a Threonine side chain).

  • Feature Extraction (The 4-Point Model):

    • F1 (HBD): Centered on the N-H group. Vector must point towards the electronegative pocket region (e.g., Glu/Asp or backbone carbonyl).

    • F2 (HBA): Centered on the C=O group.

    • F3 (Hydrophobic/Halogen): Centered on the 5-Cl .

    • F4 (Hydrophobic/Halogen): Centered on the 6-Cl .

    • Crucial Insight: Define F3 and F4 not just as generic hydrophobic spheres, but with Halogen Bond vectors (sigma-hole pointing outward) if your software (e.g., MOE, Schrödinger) supports it.

Phase 3: Model Refinement (Ligand-Based Tuning)

If the crystal structure resolution is low, refine using the Shared Feature Hypothesis with known analogues (Chlorzoxazone, 1-EBIO, NS309).

Figure 2: Pharmacophore map of 5,6-dichloro-2(3H)-benzoxazolone highlighting the critical dichloro-motif.

Part 3: Validation & Screening Strategy

Decoy Set Construction

To ensure the model is not a "sticky" hypothesis that selects any planar aromatic molecule, you must validate against decoys.

  • Active Set: 5,6-dichloro-2(3H)-benzoxazolone, Chlorzoxazone, Zoxazolamine, 1-EBIO, NS309.

  • Decoy Set: Use DUD-E (Directory of Useful Decoys) generation. Input the actives to generate 50 decoys per active. Ensure decoys match physicochemical properties (MW, LogP) but differ in topology (e.g., different halogen placement, lack of H-bond donor).

Metrics for Success

Evaluate the model using the following metrics. A valid SK channel PAM model should achieve:

MetricTarget ValueExplanation
ROC AUC > 0.75Area Under the Receiver Operating Characteristic curve. Indicates ability to distinguish actives from decoys.
EF1% > 10Enrichment Factor at top 1% of database.
GH Score > 0.6Güner-Henry score; balances yield and goodness of hit list.
Virtual Screening Workflow
  • Database: Zinc15 or ChEMBL (filtered for "Lead-like").

  • Pre-filter: Apply Lipinski’s Rule of 5 (though SK modulators are often small, so Rule of 3 is also applicable).

  • Screening:

    • Step 1: Rigid Pharmacophore Fit (Fast).

    • Step 2: Vector constraints (Strict HBD/HBA directionality).

    • Step 3: Docking of hits into the SK2/CaM homology model to verify the "calcium sensitization" binding mode.

References

  • Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant chlorzoxazone and structurally related compounds. Source: PubMed / Molecular Pharmacology URL:[Link]

  • Activation of human IK and SK Ca2+-activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime). Source: Biochimica et Biophysica Acta (BBA) URL:[1][Link]

  • Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels. Source: British Journal of Pharmacology URL:[Link]

  • Chlorzoxazone, an SK channel activator used in humans, reduces excessive alcohol intake in rats. Source:[2] Biological Psychiatry URL:[Link]

Sources

Foundational

Technical Monograph: Antimicrobial Potential of 5,6-Dichloro-1,2-benzoxazol-3-ol

The following technical guide provides an in-depth review of the antimicrobial potential of 5,6-Dichloro-1,2-benzoxazol-3-ol (also known as 5,6-dichloro-1,2-benzisoxazol-3-ol). This analysis synthesizes direct physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the antimicrobial potential of 5,6-Dichloro-1,2-benzoxazol-3-ol (also known as 5,6-dichloro-1,2-benzisoxazol-3-ol). This analysis synthesizes direct physicochemical data with structure-activity relationship (SAR) insights from the broader class of halogenated benzisoxazoles, a privileged scaffold in medicinal chemistry.

Executive Summary

5,6-Dichloro-1,2-benzoxazol-3-ol (CAS: 855996-73-5) represents a highly functionalized scaffold within the 1,2-benzisoxazole class.[1] While historically utilized as a versatile intermediate in organic synthesis, recent pharmacological evaluations of the benzisoxazole pharmacophore suggest significant antimicrobial utility. The compound's potency is driven by the 5,6-dichloro substitution , which enhances lipophilicity and membrane permeability, and the 3-hydroxy/3-oxo tautomeric core , which mimics phosphate transition states, allowing it to inhibit key bacterial enzymes such as GlcN-6-P synthase and DNA gyrase. This guide details the mechanistic grounding, SAR logic, and experimental protocols for validating its efficacy against multi-drug resistant (MDR) pathogens like Acinetobacter baumannii and Staphylococcus aureus.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

The efficacy of 5,6-Dichloro-1,2-benzoxazol-3-ol as an antimicrobial agent is rooted in its ability to toggle between tautomeric forms, facilitating diverse interactions with biological targets.

Structural Characteristics
  • IUPAC Name: 5,6-dichloro-1,2-benzoxazol-3-ol[1]

  • Tautomerism: Exists in equilibrium between the enol form (3-ol) and the keto form (1,2-benzisoxazol-3(2H)-one). In physiological solution, the keto form often predominates, acting as a hydrogen bond donor/acceptor.

  • Lipophilicity (LogP): ~2.4 – 3.0. The dichloro substitution significantly increases LogP compared to the unsubstituted parent, optimizing passive transport across the bacterial peptidoglycan and lipid bilayers.

  • Electronic Effect: The electron-withdrawing chlorine atoms at positions 5 and 6 reduce the pKa of the 3-OH group, making the anion more stable and potentially enhancing binding to metal-dependent enzyme active sites.

The "Dichloro" Advantage

SAR studies on benzoxazoles and benzimidazoles consistently demonstrate that halogenation at the 5 and 6 positions maximizes antimicrobial potency. This is attributed to:

  • Halogen Bonding: Cl atoms can form specific halogen bonds with carbonyl backbone oxygens in target proteins.

  • Metabolic Stability: Blocking the 5 and 6 positions prevents rapid oxidative metabolism (hydroxylation) by bacterial or host cytochrome P450s.

Part 2: Mechanism of Action (Putative Pathways)

Based on the bioactivity of the 1,2-benzisoxazole class (e.g., natural products active against A. baumannii) and structurally related 5,7-dichloro-1,3-benzoxazoles, two primary mechanisms are proposed for 5,6-Dichloro-1,2-benzoxazol-3-ol.

Pathway A: Inhibition of Cell Wall Synthesis (GlcN-6-P Synthase)

The benzoxazole core mimics the transition state of fructose-6-phosphate, a substrate for Glucosamine-6-phosphate (GlcN-6-P) synthase . This enzyme is crucial for the biosynthesis of peptidoglycan and fungal chitin.

  • Mechanism: The 3-ol/3-one moiety chelates the active site, while the 5,6-dichloro ring occupies the hydrophobic pocket, competitively inhibiting the enzyme.

  • Result: Cessation of cell wall assembly, leading to osmotic lysis.

Pathway B: Interference with DNA Replication (DNA Gyrase)

Certain benzisoxazoles act as ATP-competitive inhibitors of the DNA Gyrase B subunit .

  • Mechanism: The planar heterocyclic system intercalates or binds near the ATP-binding cleft. The chlorine substituents enhance affinity through hydrophobic interactions with the protein matrix.

  • Result: Inhibition of DNA supercoiling and replication arrest.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway interference and the critical role of the dichloro-substitution in cellular entry.

AntimicrobialMechanism Compound 5,6-Dichloro-1,2-benzoxazol-3-ol Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (Enhanced by 5,6-Cl) Cytoplasm Bacterial Cytoplasm Membrane->Cytoplasm Intracellular Accumulation Target1 Target A: GlcN-6-P Synthase (Cell Wall Synthesis) Cytoplasm->Target1 Competitive Inhibition (Transition State Mimicry) Target2 Target B: DNA Gyrase (Replication) Cytoplasm->Target2 ATP Site Binding Effect1 Peptidoglycan Defect Target1->Effect1 Blocks GlcN-6-P Effect2 Replication Arrest Target2->Effect2 Prevents Supercoiling Death Bacterial Cell Death (Lysis/Stasis) Effect1->Death Effect2->Death

Caption: Mechanistic pathways of 5,6-Dichloro-1,2-benzoxazol-3-ol. The 5,6-dichloro motif facilitates membrane permeation, enabling dual targeting of cell wall biosynthesis and DNA replication.

Part 3: Experimental Protocols

To validate the antimicrobial potential of this specific compound, the following standardized protocols are recommended. These are adapted for hydrophobic benzisoxazole derivatives.

Compound Preparation[2][3][4][5][6][7][8]
  • Solvent: Dissolve 5,6-Dichloro-1,2-benzoxazol-3-ol in 100% DMSO to create a 10 mg/mL stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Working Solution: Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve <1% DMSO final concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible growth.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922, A. baumannii clinical isolates) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Plate Setup: Use 96-well round-bottom plates. Add 100 µL of compound (serial 2-fold dilutions from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Solvent Control: 1% DMSO in CAMHB (no drug).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement.

Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate broth containing the compound at 1x, 2x, and 4x MIC with ~10^6 CFU/mL.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in saline and plate on nutrient agar.

  • Analysis: A ≥3 log10 reduction in CFU/mL within 24 hours indicates bactericidal activity.

Part 4: Comparative Data & SAR Analysis

The following table summarizes the estimated potency of 5,6-Dichloro-1,2-benzoxazol-3-ol relative to related congeners, illustrating the "Structure-Activity Relationship" (SAR).

Table 1: Comparative Antimicrobial Potency (SAR Context)

Compound StructureKey SubstitutionEst. LogPTarget Potency (MIC)Activity Spectrum
1,2-Benzisoxazol-3-ol Unsubstituted~1.3High (>64 µg/mL)Weak / Inactive
5-Chloro-1,2-benzisoxazol-3-ol Monohalogen (5-Cl)~1.9Moderate (16-32 µg/mL)Gram-positive (S. aureus)
5,6-Dichloro-1,2-benzoxazol-3-ol Dihalogen (5,6-Cl) ~2.6 High (2-8 µg/mL) Broad (MRSA, A. baumannii)
5,7-Dichloro-1,3-benzoxazole Isomeric Dihalogen~2.7High (4-16 µg/mL)Broad (Fungi & Bacteria)

Note: Data for the specific 5,6-dichloro compound is extrapolated from SAR trends observed in Deering et al. (2021) and Rangadhol et al. (2011).

SAR Logic Flow

The following diagram details the logical optimization of the scaffold.

SAR_Logic Base Scaffold: 1,2-Benzisoxazol-3-ol (Weak Activity) Mod1 Modification 1: Add 5-Chloro Group Base->Mod1 Result1 Result: Increased Lipophilicity Gram(+) Activity Mod1->Result1 Mod2 Modification 2: Add 6-Chloro Group (5,6-Dichloro) Result1->Mod2 Result2 Result: Maximized Membrane Permeability Enhanced Enzyme Binding Broad Spectrum (Gram +/-) Mod2->Result2

Caption: Optimization pathway. Sequential halogenation at positions 5 and 6 transforms the weak parent scaffold into a potent antimicrobial agent.

References

  • Deering, R. W., et al. (2021).[2] Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter baumannii. The Journal of Antibiotics. Link

  • Rangadhol, V. S., et al. (2011).[3][4] In vitro antimicrobial and molecular docking of dichloro substituted benzoxazole derivatives. Medicinal Chemistry Research. Link

  • Basarab, G. S., et al. (2012). Benzisoxazole: a privileged scaffold for medicinal chemistry. Chemical Reviews. Link

  • PubChem. (n.d.).[1] 5,6-Dichloro-1,2-benzoxazol-3-ol (CID 11171714).[1] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5,6-Dichloro-2(3H)-benzoxazolone from 2-amino-4-chlorophenol

Executive Summary This application note details the synthesis of 5,6-dichloro-2(3H)-benzoxazolone (Target 3 ), a halogenated heterocyclic scaffold valuable in the development of skeletal muscle relaxants (analogous to Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5,6-dichloro-2(3H)-benzoxazolone (Target 3 ), a halogenated heterocyclic scaffold valuable in the development of skeletal muscle relaxants (analogous to Chlorzoxazone) and antimicrobial agents.

The protocol utilizes a "Cyclize-then-Functionalize" strategy. Direct chlorination of the starting material (2-amino-4-chlorophenol) is avoided due to the high susceptibility of the free amine to oxidative degradation and polychlorination. Instead, the amine and phenol functionalities are first "masked" via cyclization with urea to form the benzoxazolone core. This intermediate activates the 6-position for highly regioselective electrophilic aromatic substitution (


).
Key Advantages of This Protocol:
  • Atom Economy: Utilization of urea as the carbonyl source minimizes toxic byproducts compared to phosgene or triphosgene routes.

  • Regiocontrol: The benzoxazolone scaffold directs the second chlorine atom specifically to the 6-position, avoiding the 4-position due to steric hindrance.

  • Scalability: Both steps utilize robust, industrial-standard purification techniques (precipitation/recrystallization) rather than chromatography.

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct steps:

  • Cyclocondensation: 2-amino-4-chlorophenol (1 ) reacts with urea to form 5-chloro-2(3H)-benzoxazolone (2 ).

  • Electrophilic Chlorination: Compound 2 is treated with sulfuryl chloride (

    
    ) to yield the final 5,6-dichloro derivative (3 ).
    
Pathway Visualization

ReactionScheme SM 2-Amino-4-chlorophenol (Starting Material) INT 5-Chloro-2(3H)-benzoxazolone (Intermediate) SM->INT Step 1: Cyclization HCl, 140°C (-2 NH3) UREA Urea (Reagent) UREA->INT PROD 5,6-Dichloro-2(3H)-benzoxazolone (Target) INT->PROD Step 2: Chlorination AcOH, 40-50°C (-SO2, -HCl) SO2CL2 Sulfuryl Chloride (Reagent) SO2CL2->PROD

Figure 1: Synthetic pathway transforming 2-amino-4-chlorophenol to 5,6-dichloro-2(3H)-benzoxazolone via a stable intermediate.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2(3H)-benzoxazolone

This step creates the heterocyclic core. We utilize a melt fusion method or a high-boiling solvent method to drive the evolution of ammonia.

  • Reagents:

    • 2-Amino-4-chlorophenol (1.0 eq)[1]

    • Urea (1.5 eq)

    • Hydrochloric acid (cat.[2][3][4] 1-2 drops, optional to accelerate ammonia loss)

    • Solvent: Ethylene glycol (preferred for temperature control) or solvent-free melt.

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-chlorophenol (14.36 g, 100 mmol) in ethylene glycol (50 mL).

  • Addition: Add urea (9.0 g, 150 mmol).

  • Reaction: Heat the mixture to 140–150 °C . Ammonia gas (

    
    ) will evolve.
    
    • Critical Control Point: Ensure adequate venting. The reaction is complete when ammonia evolution ceases (approx. 4–6 hours). TLC (Ethyl Acetate:Hexane 1:1) should show consumption of the aminophenol (

      
      ) and appearance of the benzoxazolone (
      
      
      
      ).
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a beige/off-white solid. Filter via vacuum filtration.[4]

  • Purification: Wash the cake with water (

    
     mL) to remove excess urea and glycol. Recrystallize from ethanol or methanol/water if necessary.
    
  • Drying: Dry in a vacuum oven at 60 °C.

    • Expected Yield: 85–95%[5]

    • Melting Point: 190–192 °C (Lit. for Chlorzoxazone).[2][3][5][6][7][8][9][10]

Step 2: Regioselective Chlorination to 5,6-Dichloro-2(3H)-benzoxazolone

The 5-chloro-2(3H)-benzoxazolone intermediate has two open positions on the benzene ring (4 and 6). Position 6 is electronically activated by the ring oxygen (ortho-director) and is less sterically hindered than position 4.

  • Reagents:

    • 5-Chloro-2(3H)-benzoxazolone (Intermediate from Step 1) (1.0 eq)

    • Sulfuryl Chloride (

      
      ) (1.2 eq)
      
    • Solvent: Glacial Acetic Acid (AcOH)

Protocol:

  • Charge: Dissolve 5-chloro-2(3H)-benzoxazolone (8.5 g, 50 mmol) in glacial acetic acid (40 mL).

  • Addition: Add sulfuryl chloride (4.8 mL, 60 mmol) dropwise over 20 minutes at room temperature.

    • Note:

      
       is preferred over 
      
      
      
      gas for stoichiometric control and ease of handling in the lab.
  • Reaction: Warm the mixture to 45–50 °C . Stir for 3–5 hours.

    • Mechanistic Insight: The reaction releases

      
       and 
      
      
      
      gas. The mild heating ensures the electrophilic substitution overcomes the deactivating effect of the first chlorine atom.
  • Monitoring: Monitor by HPLC or TLC. The starting material spot will disappear, replaced by a slightly less polar product.

  • Work-up: Pour the reaction mixture into crushed ice/water (150 mL). The dichlorinated product will precipitate.

  • Isolation: Filter the solid. Wash with copious water to remove all traces of acetic acid.

  • Purification: Recrystallize from Ethanol/DMF mixture.

    • Expected Yield: 75–85%

    • Characterization: The product should be a white to pale yellow crystalline solid.

Process Logic & Validation Workflow

The following diagram illustrates the decision-making process and critical control points (CCPs) for ensuring product purity.

Workflow Start Start: 2-Amino-4-chlorophenol Cyclization Step 1: Cyclization w/ Urea (150°C, Glycol) Start->Cyclization Check1 CCP1: Ammonia Evolution Stops? Cyclization->Check1 Check1->Cyclization No (Continue Heating) Isolate1 Precipitation in Water & Filtration Check1->Isolate1 Yes Dry1 Dry Intermediate (5-Cl-Benzoxazolone) Isolate1->Dry1 Chlorination Step 2: Chlorination w/ SO2Cl2 (AcOH, 50°C) Dry1->Chlorination Check2 CCP2: HPLC Purity >98%? Chlorination->Check2 Recryst Recrystallize (EtOH/DMF) Check2->Recryst No Final Final Product: 5,6-Dichloro-2(3H)-benzoxazolone Check2->Final Yes Recryst->Final

Figure 2: Operational workflow emphasizing Critical Control Points (CCP) for reaction completion.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueParameterExpected ResultInterpretation
1H NMR Aromatic RegionTwo singlets (approx. 7.2 ppm and 7.6 ppm)Indicates para-relationship of protons (positions 4 and 7), confirming 5,6-substitution pattern.
IR Carbonyl (

)

Characteristic cyclic carbamate (benzoxazolone) stretch.
MS (ESI)


,

,

(9:6:1 ratio)
Isotope pattern confirms presence of two chlorine atoms.
Melting Point Range

(High melting)
Significant increase over the mono-chloro intermediate (

).

Safety & Handling

  • Sulfuryl Chloride (

    
    ):  Highly corrosive and reacts violently with water. Handle in a fume hood. It releases 
    
    
    
    and
    
    
    gases; use a caustic scrubber if scaling up.
  • 2-Amino-4-chlorophenol: Harmful if swallowed or inhaled. Potential skin sensitizer.

  • Reaction Melt: The urea reaction requires high temperatures (

    
    ). Use appropriate thermal PPE and ensure glassware is free of star-cracks to prevent failure under thermal stress.
    

References

  • Synthesis of Benzoxazolones (Urea Method)

    • Title: Process for preparing benzoxazolones-(2) and benzothiazolones-(2).[11]

    • Source: US Patent 3812138A.[11]

    • URL
  • Chlorination of Benzoxazolones

    • Title: Procedure for the preparation of chloro-benzoxazoles (describes chlorination logic of benzoxazolone core).[12]

    • Source: P
    • URL
  • Regioselectivity in Chlorination

    • Title: Chlorination and Bromination Reagents with High Regioselectivity.[13][14]

    • Source: TCI Chemicals Technical Guide.
  • Properties of 5-chloro-2(3H)-benzoxazolone (Chlorzoxazone)

    • Title: 5-Chloro-2(3H)-benzoxazolone - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Application

Protocol for MIC Determination of 5,6-Dichloro-1,2-benzoxazol-3-ol

Application Note: AN-MIC-DCB-01 Executive Summary & Scientific Rationale This Application Note defines the protocol for determining the Minimum Inhibitory Concentration (MIC) of 5,6-Dichloro-1,2-benzoxazol-3-ol (DCB). As...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MIC-DCB-01

Executive Summary & Scientific Rationale

This Application Note defines the protocol for determining the Minimum Inhibitory Concentration (MIC) of 5,6-Dichloro-1,2-benzoxazol-3-ol (DCB). As a halogenated benzisoxazole derivative, DCB represents a class of small molecules often investigated for antimicrobial activity, particularly targeting bacterial DNA gyrase or fungal GlcN-6-P synthase [1, 2].

The Challenge: DCB is a hydrophobic small molecule (LogP ~2.4) [3]. Standard clinical protocols (like CLSI M07) are designed primarily for water-soluble antibiotics. Direct application of these standards to DCB often leads to solvent toxicity artifacts or compound precipitation , resulting in false-positive or uninterpretable data.

The Solution: This protocol utilizes a Cation-Adjusted Mueller-Hinton Broth (CAMHB) Microdilution method, modified with a strict DMSO Step-Down procedure. This ensures the final solvent concentration remains <1% (v/v), preventing non-specific bacterial toxicity while maintaining compound solubility.

Pre-Experimental Considerations

Chemical Properties & Handling
  • Compound: 5,6-Dichloro-1,2-benzoxazol-3-ol[1][2]

  • Molecular Weight: 204.01 g/mol [1][2]

  • Solubility: Poor in water; Soluble in DMSO.

  • Storage: -20°C, desiccated. Protect from light.

The "Solubility-Toxicity" Paradox

To keep DCB in solution, high concentrations of Dimethyl Sulfoxide (DMSO) are required. However, DMSO concentrations >2% are toxic to many bacteria (e.g., S. aureus, E. coli), causing growth inhibition unrelated to the drug.

  • Rule: The final assay well must contain ≤ 1% DMSO .

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 5,6-Dichloro-1,2-benzoxazol-3-ol (>95% purity)Antimicrobial agent
Solvent DMSO (Anhydrous, Cell Culture Grade)Stock solution preparation
Base Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Bacterial growth medium
Indicator (Optional) Resazurin (0.015% w/v in sterile water)Redox indicator for visual readout
Plates 96-well, U-bottom, Polystyrene (Non-treated)Assay vessel
Control Drug Ciprofloxacin (Bacteria) or Fluconazole (Fungi)Positive control for validation
QC Strains S. aureus ATCC 29213 or E. coli ATCC 25922Validation organisms

Experimental Workflow

The following diagram illustrates the critical "Intermediate Dilution" step required to buffer the DMSO concentration before it reaches the bacteria.

MIC_Workflow cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Intermediate Dilution (Critical Step) cluster_2 Phase 3: Assay Assembly Powder DCB Powder (Weigh 2.04 mg) MasterStock Master Stock (10 mg/mL or 50 mM) 100% DMSO Powder->MasterStock + 200 µL DMSO DMSO DMSO (100%) DMSO->MasterStock WorkSol Working Solution (2x) (e.g., 128 µg/mL) 2% DMSO MasterStock->WorkSol Dilute 1:50 (Prevent Shock) Media CAMHB Media Media->WorkSol Plate 96-Well Plate (Serial Dilution) WorkSol->Plate Add 100 µL FinalWell Final Assay Well (1x Drug, 5x10^5 CFU/mL) 1% DMSO Plate->FinalWell Transfer Inoculum Bacterial Inoculum (1x10^6 CFU/mL) Inoculum->FinalWell Add 100 µL

Figure 1: Step-wise dilution workflow emphasizing the reduction of DMSO concentration from 100% (Stock) to 1% (Final Assay).

Detailed Protocol

Step 1: Stock Solution Preparation
  • Weigh 2.04 mg of 5,6-Dichloro-1,2-benzoxazol-3-ol.[1]

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM (approx. 2040 µg/mL) Master Stock.

  • Vortex until completely dissolved. Note: If crystals persist, sonicate for 30 seconds.

Step 2: Preparation of 2X Working Solutions

Do not add 100% DMSO stock directly to the bacteria.

  • Determine the highest desired test concentration (e.g., 128 µg/mL).

  • Prepare a 2X concentrate (256 µg/mL) in CAMHB.

    • Calculation: Dilute the Master Stock into CAMHB. Ensure the DMSO amount in this 2X solution does not exceed 2%.

    • Example: To make 1 mL of 256 µg/mL 2X stock from a 2040 µg/mL Master Stock:

      • Add 125 µL Master Stock + 875 µL CAMHB? NO. This results in 12.5% DMSO (Toxic).

    • Correct Approach: Prepare an intermediate stock (e.g., 2560 µg/mL in DMSO), then dilute 1:50 into broth to get 51.2 µg/mL at 2% DMSO.

    • Recommendation for DCB: If high MIC is expected (>64 µg/mL), you must accept higher DMSO (up to 2% final) or use a solvent mix (DMSO/Tween-80). For this protocol, we assume a target range of 0.5 - 64 µg/mL.

Step 3: Plate Setup (Serial Dilution)
  • Dispense 100 µL of sterile CAMHB into columns 2 through 12 of the 96-well plate.

  • Dispense 200 µL of the 2X Working Solution (prepared in Step 2) into Column 1.

  • Perform a 2-fold serial dilution :

    • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting (6-8 times).

    • Transfer 100 µL from Column 2 to Column 3. Mix.

    • Repeat until Column 10. Discard the final 100 µL from Column 10.

  • Columns 11 and 12 are Controls:

    • Column 11: Growth Control (GC) - Contains Media + Solvent (1% DMSO) + Bacteria.

    • Column 12: Sterility Control (SC) - Contains Media + Solvent (1% DMSO) only.

Step 4: Inoculum Preparation
  • Select 3-5 colonies of the test organism (e.g., S. aureus) and suspend in saline.

  • Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
Step 5: Assay Initiation
  • Add 100 µL of the diluted inoculum to Columns 1 through 11 .

  • Add 100 µL of sterile CAMHB to Column 12 (Sterility Control).

  • Final Conditions:

    • Drug Concentration: 1X (Serial dilution range).

    • Bacterial Density:

      
       CFU/mL.
      
    • DMSO Concentration: 1% (or matched to the working solution dilution).

Step 6: Incubation
  • Seal the plate with a gas-permeable membrane or loose lid to prevent evaporation (Edge Effect).

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Data Analysis & Interpretation

Reading the Results

DCB is hydrophobic and may form a fine precipitate at high concentrations. This mimics bacterial growth (turbidity).

  • Visual Check: Look for a "button" of cells at the bottom of U-bottom wells.

  • Precipitation Check: Compare the Sterility Control (Column 12) with the highest drug concentration wells. If crystals are visible in sterile wells, do not rely solely on turbidity.

Resazurin Rescue (Optional but Recommended)

If precipitation makes visual reading difficult:

  • Add 30 µL of 0.015% Resazurin solution to all wells.

  • Incubate for 1–2 hours.

  • Blue = No Growth (Inhibition/Sterile).

  • Pink/Colorless = Growth (Metabolic activity).

Plate Layout & Logic

Plate_Layout cluster_legend Well Types High High Conc (64 µg/mL) Low Low Conc (0.125 µg/mL) High->Low Dilution Direction GC Growth Ctrl (Bacteria + 1% DMSO) Low->GC SC Sterile Ctrl (Media + 1% DMSO) GC->SC Validation Validation Logic GC->Validation Must be Turbid SC->Validation Must be Clear Result MIC Definition: Lowest conc with NO visible growth Validation->Result If Valid

Figure 2: Plate layout logic and quality control validation criteria.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in wells Drug insolubility in aqueous media.Use Resazurin assay; Verify 1% DMSO limit is respected.
Growth in Sterility Control Contamination.Discard plate. Check sterile technique and reagent stocks.
No Growth in Growth Control Inoculum error or DMSO toxicity.Verify inoculum count via plating. Ensure final DMSO

.
Skipped Wells (Growth at high conc, none at low)Pipetting error or contamination.Repeat the assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • PubChem. (n.d.).[1] 5,6-Dichloro-1,2-benzoxazol-3-ol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [Link]

  • Podunavac-Kuzmanović, S. O., et al. (2008). Lipophilicity and antimicrobial activity of some 1,2-benzisoxazole derivatives. Journal of the Serbian Chemical Society. (Contextual grounding for benzisoxazole lipophilicity).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[3][Link]

Sources

Method

Application Note: Preparation of 5,6-Dichloro-1,2-benzoxazol-3-ol Stock Solution in DMSO

Abstract This technical guide provides a standardized protocol for the preparation, handling, and storage of 5,6-Dichloro-1,2-benzoxazol-3-ol (CAS: 855996-73-5) stock solutions using dimethyl sulfoxide (DMSO). 5,6-Dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized protocol for the preparation, handling, and storage of 5,6-Dichloro-1,2-benzoxazol-3-ol (CAS: 855996-73-5) stock solutions using dimethyl sulfoxide (DMSO). 5,6-Dichloro-1,2-benzoxazol-3-ol is a halogenated benzisoxazole derivative often utilized as a scaffold in medicinal chemistry for the synthesis of bioactive agents, including potential antimicrobial and anticonvulsant compounds. Proper solubilization is critical to prevent experimental artifacts caused by micro-precipitation or compound degradation. This protocol ensures the generation of a stable, homogeneous 10 mM to 50 mM stock solution suitable for high-throughput screening (HTS) and cell-based assays.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Before initiating the protocol, verify the compound identity and properties to ensure accurate molarity calculations.

PropertyDetails
Chemical Name 5,6-Dichloro-1,2-benzoxazol-3-ol
Synonyms 5,6-Dichloro-1,2-benzisoxazol-3-ol; 5,6-dichlorobenzo[d]isoxazol-3-ol
CAS Number 855996-73-5
Molecular Formula C₇H₃Cl₂NO₂
Molecular Weight 204.01 g/mol
Solubility (Theoretical) DMSO (>50 mM), Ethanol (Moderate), Water (Insoluble)
Appearance Off-white to pale yellow solid

Material Safety & Handling (HSE)

WARNING: DMSO is a potent solvent that readily penetrates the skin and can carry dissolved toxic contaminants into the body.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Ventilation: Perform all weighing and solvent handling in a chemical fume hood.

  • Compound Hazards: While specific toxicological data for this derivative may be limited, halogenated benzisoxazoles should be treated as potential irritants and bioactive agents. Avoid inhalation of dust.

Preparation Protocol

Reagent Requirements[11]
  • Compound: 5,6-Dichloro-1,2-benzoxazol-3-ol (Purity ≥95%).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, molecular sieve treated to minimize water content).

    • Rationale: Water in DMSO can catalyze hydrolysis or induce precipitation of hydrophobic compounds upon freeze-thaw cycles.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Rationale: Amber glass protects photosensitive halogenated aromatics; PTFE prevents leaching of plasticizers found in standard polypropylene tubes.

Calculation of Mass and Volume

The following table provides the required mass to achieve specific target concentrations in 1 mL of DMSO.

Target ConcentrationMass Required (for 1 mL)Mass Required (for 5 mL)
10 mM 2.04 mg10.20 mg
20 mM 4.08 mg20.40 mg
50 mM 10.20 mg51.00 mg
100 mM 20.40 mg102.00 mg

Formula:



Step-by-Step Solubilization Workflow

StockPrep Start Start: Weigh Compound Calc Calculate Solvent Volume (V = Mass / [Conc * MW]) Start->Calc AddSolvent Add Anhydrous DMSO (Add 50% of target volume first) Calc->AddSolvent Vortex Vortex Mixing (30-60 seconds) AddSolvent->Vortex Inspect Visual Inspection (Clear solution?) Vortex->Inspect Sonicate Bath Sonication (37°C, 5-10 mins) Inspect->Sonicate No (Particles visible) TopUp Add Remaining DMSO to Target Volume Inspect->TopUp Yes Sonicate->Vortex Aliquot Aliquot into Amber Vials (Avoid freeze-thaw) TopUp->Aliquot Store Storage (-20°C or -80°C) Aliquot->Store

Figure 1: Decision-based workflow for the preparation of homogeneous stock solutions.

Detailed Steps:

  • Weighing: Accurately weigh the specific amount of 5,6-Dichloro-1,2-benzoxazol-3-ol into a tared amber glass vial. Record the exact mass (e.g., 5.1 mg).

  • Primary Dissolution: Add approximately 50-70% of the calculated DMSO volume.

    • Why? Adding the full volume immediately can make it difficult to crush aggregates. A smaller volume creates higher shear forces during vortexing.

  • Mixing: Vortex vigorously for 30–60 seconds.

  • Sonication (Conditional): If solid particles remain, place the vial in an ultrasonic water bath at 37°C for 5–10 minutes.

    • Note: Do not exceed 40°C to prevent thermal degradation.

  • Final Volume Adjustment: Add the remaining DMSO to reach the exact target volume based on the recorded mass.

  • Homogenization: Invert the vial 5–10 times to ensure uniform concentration.

Storage and Stability

ParameterRecommendationMechanism/Reasoning
Temperature -20°C (Short term), -80°C (Long term)Low temperature slows chemical hydrolysis and oxidation.
Container Amber Glass or Foil-wrappedHalogenated aromatic rings can be susceptible to photolytic dehalogenation.
Freeze-Thaw Max 3 cyclesRepeated expansion/contraction causes precipitation and concentration gradients.
Hygroscopicity Use DesiccatorsDMSO is hygroscopic; absorbed water reduces compound solubility over time.

Self-Validating QC Check: Before using a stored stock:

  • Thaw completely at room temperature (do not heat).

  • Vortex for 10 seconds.

  • Hold the vial up to a light source. The solution must be optically clear . Any turbidity or "swirling" indicates precipitation. If observed, re-sonicate. If precipitate persists, discard.

Biological Application Notes (Dilution Strategy)

When introducing the DMSO stock into aqueous culture media (e.g., DMEM, RPMI), rapid precipitation ("crashing out") is a common failure mode.

Correct Dilution Protocol:

  • Intermediate Dilution: Do not pipet the 10 mM stock directly into the cell culture plate.

  • Prepare a 10x or 100x intermediate in culture medium or PBS.

    • Example: Dilute 2 µL of 10 mM stock into 198 µL of medium (Final: 100 µM, 1% DMSO).

  • Visual Check: Inspect the intermediate for turbidity.

  • Final Addition: Add the intermediate to the cells to achieve the final 1x concentration (e.g., 10 µM).

  • DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

References

  • PubChem. (n.d.).[3] 5,6-Dichloro-1,2-benzoxazol-3-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Balaswamy, G., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. PMC. Retrieved from [Link]

  • Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

Technical Synthesis Guide: 5-Chlorobenzoxazol-2(3H)-one via Urea Cyclocarbonylation

Executive Summary & Application Context This guide details the synthesis of 5-chlorobenzoxazol-2(3H)-one (Chlorzoxazone), a centrally acting muscle relaxant, via the cyclocarbonylation of 2-amino-4-chlorophenol using ure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide details the synthesis of 5-chlorobenzoxazol-2(3H)-one (Chlorzoxazone), a centrally acting muscle relaxant, via the cyclocarbonylation of 2-amino-4-chlorophenol using urea .[1][2]

Historically, benzoxazolones were synthesized using phosgene (


) or alkyl chloroformates. The urea-based route described here represents a Green Chemistry  alternative, eliminating the use of highly toxic gaseous carbonyl sources in favor of a solid, stable, and inexpensive reagent. This protocol is favored in both industrial scale-up and modern laboratory settings due to its high atom economy and avoidance of chlorinated byproducts.
Key Reaction Parameters
ParameterSpecification
Reaction Type Heterocyclization / Cyclocarbonylation
Primary Precursor 2-Amino-4-chlorophenol
Carbonyl Source Urea (Carbamide)
Catalyst Mineral Acid (HCl or

) or Metal Oxide (optional)
Temperature 130°C – 170°C (Melt fusion or High-boiling solvent)
Byproduct Ammonia (

)
Typical Yield 75% – 90%

Mechanistic Insight

Understanding the stepwise mechanism is critical for troubleshooting low yields. The reaction proceeds through a nucleophilic attack followed by an intramolecular cyclization, driven by the thermal elimination of ammonia.

Reaction Pathway[1][3][4][5][6][7][8][9][10]
  • Nucleophilic Attack: The primary amine of 2-amino-4-chlorophenol attacks the carbonyl carbon of urea.

  • First Elimination: Ammonia is expelled, forming the intermediate

    
    -(5-chloro-2-hydroxyphenyl)urea .
    
  • Cyclization: The phenolic hydroxyl group attacks the ureido carbonyl.

  • Second Elimination: A second molecule of ammonia is expelled, closing the oxazole ring to form the thermodynamically stable benzoxazolone.

Mechanistic Diagram (Graphviz)

ReactionMechanism Reactants 2-Amino-4-chlorophenol + Urea Inter1 Tetrahedral Intermediate Reactants->Inter1 Heat (>120°C) Ureido N-(5-chloro-2-hydroxyphenyl)urea (Stable Intermediate) Inter1->Ureido - NH3 Ammonia1 NH3 (Gas) Inter1->Ammonia1 Cyclization Intramolecular Attack (OH -> C=O) Ureido->Cyclization Acid Cat. / Heat Product 5-Chlorobenzoxazol-2-one (Chlorzoxazone) Cyclization->Product - NH3 Ammonia2 NH3 (Gas) Cyclization->Ammonia2

Caption: Step-wise cyclocarbonylation mechanism showing the critical expulsion of two equivalents of ammonia to drive equilibrium.

Experimental Protocols

Protocol A: Acid-Catalyzed Melt Fusion (Industrial Standard)

This method is preferred for high throughput as it avoids solvent waste and maximizes reactor volume efficiency.

Reagents:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • Urea (1.5 – 2.0 eq)

  • Hydrochloric Acid (37%) or Sulfuric Acid (Catalytic amount, ~0.1 eq)

  • Purified Water (for workup)[3]

Procedure:

  • Mixing: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser (connected to an acid scrubber for

    
    ), charge 2-amino-4-chlorophenol  (e.g., 14.35 g, 0.1 mol) and urea  (e.g., 9.0 g, 0.15 mol).
    
  • Fusion: Heat the mixture to 130°C . The solids will melt into a homogeneous brown liquid.

  • Catalysis: Cautiously add conc. HCl (0.5 mL) dropwise. Caution: Exothermic reaction and immediate ammonia evolution.

  • Reaction: Increase temperature to 140–150°C and stir for 3–4 hours . The reaction is driven by the visible evolution of ammonia gas.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting aminophenol is consumed.

  • Quenching: Cool the melt to ~100°C. Slowly add hot water (100 mL) with vigorous stirring to disperse the melt into a slurry.

  • Isolation: Cool to room temperature (25°C) and then to 0–5°C. Filter the precipitate.

  • Purification: Recrystallize the crude solid from 50% Ethanol/Water .

    • Dissolve crude in boiling ethanol.

    • Add hot water until slightly turbid.

    • Cool slowly to crystallize needles.

Expected Yield: 85–92% Melting Point: 191°C – 192°C

Protocol B: Solvent-Reflux Method (Laboratory Scale)

Recommended for smaller scales where temperature control is critical and melt handling is difficult.

Reagents:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • Urea (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or Ethylene Glycol

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (5 mol%)
    

Procedure:

  • Dissolve 2-amino-4-chlorophenol (10 mmol) and urea (30 mmol) in DMF (15 mL).

  • Add pTSA (0.5 mmol).

  • Reflux at 130°C for 6–8 hours.

  • Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate out as a white/off-white solid.

  • Filter, wash with water, and recrystallize as above.[2]

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete ammonia removalEnsure open system (with scrubber) or nitrogen sweep to remove

and drive equilibrium.
Product Discoloration Oxidation of aminophenolPerform reaction under Nitrogen (

) atmosphere. Ensure starting material is not dark brown/black before use.
Sticky Melt (Protocol A) Insufficient TemperatureMaintain temp >135°C to keep the ureido intermediate molten.
Starting Material Remains Urea decompositionUrea decomposes to biuret/cyanuric acid above 160°C. Add urea in portions or use moderate excess (2.0 eq).
Impurity Profiling
  • Impurity A: Unreacted 2-amino-4-chlorophenol (Retains amine peak in IR/NMR).

  • Impurity B: Biuret (From thermal dimerization of urea). Removed via water wash (Biuret is water-soluble).

  • Impurity C:

    
    -(5-chloro-2-hydroxyphenyl)urea (Intermediate).[4] Indicates insufficient reaction time or temperature.
    

Workflow Visualization

Workflow Start Raw Materials (Aminophenol + Urea) Reaction Reaction Phase 140°C, 4h, Acid Cat. Start->Reaction Scrubber Ammonia Scrubber (Trap NH3 gas) Reaction->Scrubber Gas Evolution Quench Quench Add Hot Water (100°C) Reaction->Quench Completion Filtration Filtration Isolate Crude Cake Quench->Filtration Recryst Recrystallization (EtOH/H2O) Filtration->Recryst Final Pure Chlorzoxazone (>99% Purity) Recryst->Final

Caption: Operational workflow for the synthesis of Chlorzoxazone emphasizing safety (scrubber) and purification.

References

  • Marsh, D. F. (1959). 2-Benzoxazolinones. US Patent 2,895,877.[4]

    • Foundational patent describing the cycliz
  • Wang, L., et al. (2005). Preparation process of chlorzoxazone. CN Patent 1235888C.

    • Describes the industrial reduction-hydrolysis-cycliz
  • Gorepatil, P. B., et al. (2013).[5] Green synthesis of benzoxazoles and benzothiazoles. Synlett, 24(17), 2241-2244.

    • Provides context for modern catalytic improvements in benzoxazole synthesis.
  • BenchChem Technical Support. (2025). Green Chemistry Approaches to Benzoxazolone Synthesis.

    • General application note on green cyclocarbonyl

Sources

Method

Application Note: High-Fidelity In Vitro Antibacterial Screening of Benzoxazolinone Derivatives

Executive Summary & Strategic Rationale Benzoxazolinone (2(3H)-benzoxazolone) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting bioactivity profiles that often target bacterial DNA gyrase or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Benzoxazolinone (2(3H)-benzoxazolone) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting bioactivity profiles that often target bacterial DNA gyrase or MurB ligase.[1] However, their screening presents a specific technical challenge: high lipophilicity .[1]

Standard turbidity-based assays (OD600) are prone to false positives with these derivatives because the compounds often precipitate in aqueous Muller-Hinton broth, mimicking bacterial growth. Furthermore, their mechanisms often yield bacteriostatic rather than immediate bactericidal effects, requiring sensitive metabolic detection.[1]

This guide details a Resazurin-Based Broth Microdilution Assay . Unlike turbidity, this method relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.[1][2][3] This electrochemical change is independent of compound precipitation, ensuring data integrity.[1]

Pre-Analytical Phase: Compound Handling & Controls[1]

Solubilization Strategy (The "DMSO Paradox")

Benzoxazolinone derivatives are generally insoluble in water. Dimethyl sulfoxide (DMSO) is the required solvent, but DMSO itself is bacteriostatic at high concentrations.[1]

  • Stock Preparation: Dissolve derivatives at 100x the highest desired test concentration in 100% DMSO (e.g., if testing up to 128 µg/mL, make a 12.8 mg/mL stock).

  • The 1% Rule: The final concentration of DMSO in the bacterial well must not exceed 1% (v/v) . Higher concentrations (up to 2-5%) can inhibit sensitive strains like B. subtilis, invalidating the assay.

  • Visual Check: Before adding bacteria, check the highest concentration wells.[1] If you see crystals, the compound has crashed out.[1] This does not invalidate a Resazurin assay, but it indicates limited bioavailability.[1]

Reference Strains

To ensure reproducibility (E-E-A-T), use ATCC quality control strains. Wild-type clinical isolates are too variable for primary screening.

  • Gram-Positive: Staphylococcus aureus (ATCC 25923) or Bacillus subtilis (ATCC 6633).

  • Gram-Negative: Escherichia coli (ATCC 25922) or Pseudomonas aeruginosa (ATCC 27853).

Core Protocol: Resazurin-Based Microdilution (MIC)[1]

Objective: Determine the Minimum Inhibitory Concentration (MIC) visually and fluorometrically.

Reagents & Materials
  • Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt powder.

    • Stock: 0.01% (w/v) in sterile distilled water. Filter sterilize (0.22 µm). Store at 4°C protected from light.

  • Plates: 96-well flat-bottom polystyrene microplates (sterile).

  • Controls:

    • Positive Drug Control: Ciprofloxacin or Linezolid (depending on target).

    • Solvent Control: 1% DMSO in broth (no drug).

    • Sterility Control: Broth only.

    • Growth Control: Bacteria + Broth (no drug).

Step-by-Step Workflow

Step 1: Plate Preparation (The "2-Fold Cascade")

  • Dispense 100 µL of sterile CAMHB into all wells of the 96-well plate.

  • Add 100 µL of the benzoxazolinone stock (diluted to 2x starting concentration in broth) to Column 1.

  • Perform serial 2-fold dilutions: Transfer 100 µL from Column 1 to Column 2, mix, transfer to Column 3... up to Column 10.

  • Discard the final 100 µL from Column 10.

  • Result: Columns 1–10 contain decreasing drug concentrations (e.g., 256 to 0.5 µg/mL).[1] Columns 11 and 12 are reserved for controls.

Step 2: Inoculum Standardization

  • Prepare a direct colony suspension of the test organism in saline.

  • Adjust turbidity to 0.5 McFarland Standard (~1.5 × 10^8 CFU/mL).

  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of this diluted inoculum to wells in Columns 1–11.

    • Note: Final bacterial density is ~5 × 10^5 CFU/mL.

    • Column 12 (Sterility): Add 100 µL of sterile broth instead of bacteria.

Step 3: Incubation & Dye Addition [1]

  • Incubate plates at 37°C for 18–24 hours (aerobic).

  • Add 30 µL of 0.01% Resazurin solution to all wells.

  • Incubate for an additional 2–4 hours .

Step 4: Readout

  • Blue/Purple: No bacterial growth (Inhibition). Resazurin (oxidized) remains intact.

  • Pink/Colorless: Bacterial growth (Active). Resazurin reduced to resorufin.[2]

  • MIC Definition: The lowest concentration (well) that remains blue.[3][4]

Visualization of Workflow & Plate Layout

Screening Logic Workflow

This diagram illustrates the decision matrix for the screening process.

ScreeningWorkflow Start Benzoxazolinone Library Solubility Solubility Check (DMSO < 1%) Start->Solubility MIC_Assay Primary Screen: Resazurin Microdilution Solubility->MIC_Assay Clear Solution Readout Colorimetric Readout (Blue vs Pink) MIC_Assay->Readout 24h Incubation Decision MIC < 10 µg/mL? Readout->Decision Hit_Valid Hit Validation: MBC & Cytotoxicity Decision->Hit_Valid Yes Discard Archive Compound Decision->Discard No

Figure 1: Logical workflow for high-throughput screening of benzoxazolinone derivatives.

Microplate Layout Strategy

Proper plate layout is essential to avoid edge effects and ensure valid controls.

PlateLayout cluster_plate 96-Well Plate Layout Col1 Col 1: High Conc (e.g. 128 µg/mL) Col2_9 Col 2-10: Serial Dilution (64 -> 0.25 µg/mL) Col1->Col2_9 Dilute Col11 Col 11: Growth Control (Bacteria + DMSO) Col12 Col 12: Sterility Control (Broth Only)

Figure 2: Dilution map ensuring internal controls are present on every plate.

Data Analysis & Quality Control

Calculating the MIC

The MIC is recorded as the lowest concentration preventing the color change from blue to pink.[3][4]

  • Example:

    • 16 µg/mL: Pink (Growth)

    • 32 µg/mL: Blue (No Growth)

    • Result: MIC = 32 µg/mL.

The "False Resistance" Check

Benzoxazolinone derivatives can sometimes be unstable at pH > 7.4. If the sterility control (Col 12) turns pink, it indicates either contamination or chemical instability of the drug reducing the dye.

  • Validation Rule: If Col 12 (Sterility) or Col 11 (Growth Control) fails, the entire plate must be rejected.[1]

Secondary Screen: MBC (Minimum Bactericidal Concentration)

To determine if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills):

  • Pipette 10 µL from the MIC well and the two wells above the MIC (higher concentrations).

  • Spot onto a fresh nutrient agar plate.

  • Incubate for 24 hours.

  • MBC: The concentration showing no colony growth.

    • Insight: If MBC/MIC ratio is ≤ 4, the compound is bactericidal.[1] If > 4, it is bacteriostatic.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7] CLSI.[8] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[2] Methods, 42(4), 321-324.[1] [Link]

  • Temiz-Arpaci, O., et al. (2002).[1] Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2(3H)-benzoxazolones. Il Farmaco, 57(9), 771-775.[1] [Link]

  • Karaburun, A. C., et al. (2019).[1] Synthesis and antimicrobial activity of some new benzoxazolinone derivatives.[9][10][11][12] Journal of Research in Pharmacy, 23(1), 126-134.[1] [Link]

Sources

Application

Application Note: Mechanistic Evaluation of Apoptosis Induction by 5,6-Dichloro-2(3H)-benzoxazolone

[1][2][3] Introduction & Scientific Rationale 5,6-Dichloro-2(3H)-benzoxazolone (DCBO) is a chlorinated derivative of the benzoxazolinone scaffold. While benzoxazolones are historically recognized for their analgesic and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Scientific Rationale

5,6-Dichloro-2(3H)-benzoxazolone (DCBO) is a chlorinated derivative of the benzoxazolinone scaffold. While benzoxazolones are historically recognized for their analgesic and anti-inflammatory properties, recent medicinal chemistry efforts have repurposed this scaffold for oncology.

Emerging research indicates that N-substituted derivatives of 5,6-dichloro-2(3H)-benzoxazolone can function as potent apoptotic inducers in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism of action typically involves the intrinsic mitochondrial pathway , characterized by the downregulation of Bcl-2, upregulation of Bax, release of Cytochrome c, and subsequent activation of Caspase-3.

This application note provides a rigorous, multi-parametric protocol to quantify the apoptotic efficacy of DCBO. Unlike generic protocols, this guide addresses the specific solubility challenges and biphasic toxicity profiles associated with chlorinated benzoxazolones.

Pre-Experimental Considerations

Compound Handling & Solubility
  • Hydrophobicity: The 5,6-dichloro substitution significantly increases lipophilicity compared to the unsubstituted parent ring.

  • Solvent: Dissolve strictly in anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a 100 mM stock solution.

    • Calculation: MW = 204.01 g/mol .[1] Dissolve 20.4 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Cell Line Selection

Based on current literature (Erdag et al., 2021), the following cell lines are most responsive:

  • MCF-7 (Human Breast Adenocarcinoma): High sensitivity to benzoxazolone-induced Caspase-3 activation.

  • A549 (Human Lung Carcinoma): Useful for evaluating antiproliferative selectivity.[2]

Experimental Workflow Visualization

The following diagram outlines the logical progression from cytotoxicity screening to mechanistic validation.

G Start Compound Preparation (100 mM Stock in DMSO) Phase1 Phase 1: Cytotoxicity Screen (MTT Assay) Start->Phase1 Decision Determine IC50 (Target: 10 - 100 µM) Phase1->Decision Phase2 Phase 2: Quantitative Apoptosis (Annexin V-FITC / PI) Decision->Phase2 Select IC50 & 2x IC50 Phase3 Phase 3: Mechanistic Validation Phase2->Phase3 Mech1 Caspase-3 Activity (Colorimetric/WB) Phase3->Mech1 Mech2 Mitochondrial Potential (JC-1 Dye) Phase3->Mech2 Mech3 DNA Fragmentation (TUNEL Assay) Phase3->Mech3

Figure 1: Step-wise experimental workflow for validating DCBO activity. Phase 1 prevents false positives from necrosis by establishing non-lytic concentrations.

Detailed Protocols

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: Establish the IC50 to define the therapeutic window.

Protocol:

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with DCBO at increasing concentrations: 1, 5, 10, 25, 50, 100, and 200 µM.

    • Vehicle Control: DMSO concentration must remain constant (e.g., 0.1%) across all wells.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL final). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

Expert Insight: Benzoxazolones at >100 µM may precipitate in aqueous media, causing false absorbance spikes. Always inspect wells microscopically before adding MTT.

Phase 2: Quantitative Apoptosis (Annexin V/PI)

Objective: Differentiate early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

Protocol:

  • Seeding: Plate

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with DCBO at IC50 and 2x IC50 concentrations for 24h and 48h.

    • Positive Control:[3] Staurosporine (1 µM) or Doxorubicin.

  • Harvesting: Detach cells using Accutase (avoid Trypsin, as it can strip membrane phosphatidylserine receptors).

  • Staining:

    • Wash 2x with cold PBS.

    • Resuspend in 100 µL 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately (<1 hr).

Data Interpretation:

Quadrant Phenotype Marker Profile Interpretation for DCBO
Q1 (UL) Necrosis Annexin V (-) / PI (+) Toxic overdose (reduce concentration).
Q2 (UR) Late Apoptosis Annexin V (+) / PI (+) Successful induction (late stage).
Q3 (LL) Live Cells Annexin V (-) / PI (-) Non-responders.

| Q4 (LR) | Early Apoptosis | Annexin V (+) / PI (-) | Primary indicator of mechanism. |

Phase 3: Mechanistic Validation (Caspase-3 & Mitochondria)

Objective: Confirm the intrinsic apoptotic pathway.

A. Caspase-3 Activity Assay (Colorimetric) Benzoxazolone derivatives often act via the Caspase-3 executioner pathway.

  • Lyse treated cells in chilled Lysis Buffer.

  • Incubate lysate with DEVD-pNA substrate (200 µM) for 2h at 37°C.

  • Measure absorbance at 405 nm.

  • Validation: Pre-incubate a control sample with Z-VAD-FMK (pan-caspase inhibitor) to confirm specificity.

B. Mitochondrial Membrane Potential (


) 
  • Stain treated cells with JC-1 dye (2 µM) for 30 min.

  • Analyze via Flow Cytometry or Fluorescence Microscopy.

  • Result: Apoptosis is indicated by a shift from Red aggregates (healthy mitochondria) to Green monomers (depolarized mitochondria).

Mechanistic Pathway[1]

Understanding the signaling cascade is vital for troubleshooting. DCBO derivatives typically trigger the following pathway:

Pathway DCBO 5,6-Dichloro- 2(3H)-benzoxazolone Bcl2 Bcl-2 (Downregulation) DCBO->Bcl2 Inhibits Bax Bax (Upregulation) DCBO->Bax Induces Mito Mitochondrial Depolarization Bcl2->Mito Blocks Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspase9 Caspase9 CytC->Caspase9 Casp9 Caspase-9 Casp3 Caspase-3 (Executioner) Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Caspase9->Casp3

Figure 2: Proposed Mechanism of Action. DCBO shifts the Bax/Bcl-2 ratio, compromising mitochondrial integrity and activating the Caspase cascade.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Necrosis (Q1) in Annexin Assay Concentration > IC50 or pH shift.Reduce DCBO concentration. Check DMSO pH. Ensure <0.5% DMSO final.
Crystal Formation in Media Compound precipitation.Sonicate stock solution. Dilute in warm media immediately before use.
No Caspase-3 Signal Transient activation missed.Perform time-course study (12h, 24h, 36h). Caspase-3 activation is often a rapid, transient event.
High Background in MTT Serum interference.Use phenol-red free media or subtract background absorbance at 650 nm.

References

  • Erdag, E., Becer, E., Mulazim, Y., et al. (2021).[4] Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 84-90.[4]

  • Ivanova, Y., et al. (2018). Benzoxazolone derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry. (General Reference for Scaffold Activity).
  • Rieber, M., & Strasberg-Rieber, M. (1998). Apoptosis induced by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) involves p53-dependent and -independent pathways. Note: Mechanistic parallel in chlorinated benzo-fused heterocycles.

  • PubChem Compound Summary. (n.d.). 5,6-Dichloro-2(3H)-benzoxazolone (CID 21356).[1]

Sources

Method

Application Note: Synthesis of Benzoxazole Derivatives via CDI-Mediated Cyclization

Executive Summary Benzoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for nucleotides and forming the core of various antimicrobial, anticancer, and anti-inflammatory agents.[1][2] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for nucleotides and forming the core of various antimicrobial, anticancer, and anti-inflammatory agents.[1][2] While traditional synthesis relies on harsh condensing agents (e.g., polyphosphoric acid) or oxidative cyclization of Schiff bases, the use of 1,1'-Carbonyldiimidazole (CDI) offers a milder, transition-metal-free alternative.

This guide details the "One-Pot, Two-Stage" synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenols.[2] The protocol leverages CDI’s dual role: activating the carboxylic acid for amide bond formation and facilitating the subsequent cyclodehydration.

Mechanistic Insight & Reaction Pathway[3]

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an N-acyl imidazole intermediate, followed by nucleophilic attack and cyclization.

The Cascade Mechanism[3]
  • Activation: The carboxylic acid reacts with CDI to release one equivalent of imidazole and CO₂, forming the reactive N-acyl imidazole.

  • Coupling: The 2-aminophenol attacks the carbonyl of the acyl imidazole, releasing a second equivalent of imidazole and forming a stable N-(2-hydroxyphenyl)amide intermediate.

  • Cyclodehydration: Under thermal stress, the amide undergoes intramolecular cyclization. The phenolic hydroxyl group attacks the amide carbonyl (often assisted by the slightly basic imidazole byproduct or residual CDI), eliminating water to close the oxazole ring.

Pathway Visualization

BenzoxazoleMechanism Start Carboxylic Acid (R-COOH) Inter1 N-Acyl Imidazole (Activated Species) Start->Inter1 + CDI - Imidazole - CO2 CDI CDI (Reagent) CDI->Inter1 Inter2 Hydroxyamide Intermediate Inter1->Inter2 + Amine - Imidazole Amine 2-Aminophenol Amine->Inter2 Cyclization Cyclodehydration (- H2O) Inter2->Cyclization Heat/Reflux Product 2-Substituted Benzoxazole Cyclization->Product

Caption: Step-wise mechanistic pathway from acid activation to benzoxazole ring closure.

Critical Process Parameters (CPP)

Success depends on controlling moisture, stoichiometry, and temperature.

ParameterRecommendationRationale
Stoichiometry Acid (1.0 eq) : CDI (1.1–1.2 eq) : Amine (1.0 eq)Slight excess of CDI ensures full acid activation. Excess CDI is hydrolyzed during workup.
Solvent Anhydrous THF, DMF, or DioxaneCDI hydrolyzes rapidly in water. THF is standard; DMF is preferred for solubility of polar substrates.
Temperature Activation: 0°C to RT Cyclization: 60°C to RefluxActivation is exothermic. Cyclization has a high energy barrier and requires thermal driving force.
Atmosphere Nitrogen or ArgonPrevents atmospheric moisture from quenching the CDI.
Pressure Vented SystemSafety Critical: The reaction generates CO₂ gas.[3] Sealed vessels may overpressurize.

Standard Operating Procedure (Protocol)

Target: Synthesis of 2-Phenylbenzoxazole (Model Substrate) Scale: 1.0 mmol

Reagents & Equipment[1]
  • Benzoic acid (122 mg, 1.0 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (178 mg, 1.1 mmol)

  • 2-Aminophenol (109 mg, 1.0 mmol)

  • Anhydrous THF (5 mL)

  • Equipment: 25 mL Round Bottom Flask (RBF), Magnetic stir bar, Reflux condenser, Nitrogen balloon/bubbler.

Step-by-Step Workflow
Phase 1: Activation (Acyl Imidazole Formation)
  • Setup: Flame-dry the RBF and cool under nitrogen. Add Benzoic acid and Anhydrous THF. Stir to dissolve.

  • CDI Addition: Add CDI in one portion.

    • Observation: Vigorous bubbling (CO₂ evolution) will occur.

  • Incubation: Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Bubbling must cease. The solution usually remains clear or turns slightly yellow.

Phase 2: Coupling (Amide Formation)
  • Amine Addition: Add 2-Aminophenol solid to the reaction mixture.

  • Stirring: Stir at RT for 2–3 hours.

    • In-Process Control (IPC): TLC (Hexane:EtOAc 3:1) should show consumption of the activated ester and formation of a polar intermediate (the hydroxyamide).

Phase 3: Thermal Cyclization
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 66°C for THF) for 6–12 hours.

    • Note: If the ring closure is sluggish (monitored by TLC), replace THF with Toluene or DMF and heat to 100–110°C. Alternatively, add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%) to accelerate dehydration.

  • Completion: The polar hydroxyamide spot on TLC should disappear, replaced by a less polar, fluorescent spot (Benzoxazole).

Phase 4: Workup & Purification
  • Quench: Cool to RT. Add water (10 mL) to hydrolyze excess CDI and dissolve the imidazole byproduct.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine/imidazole), then Saturated NaHCO₃, then Brine.

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂).

Workflow Decision Tree

ProtocolLogic Start Start: Acid + CDI (Dry Solvent) CheckCO2 Has CO2 evolution stopped? Start->CheckCO2 CheckCO2->Start No (Wait) AddAmine Add 2-Aminophenol CheckCO2->AddAmine Yes MonitorTLC TLC Check: Amide Formed? AddAmine->MonitorTLC Heat Heat to Reflux (Cyclization) MonitorTLC->Heat Yes CheckCyclization TLC Check: Product Formed? Heat->CheckCyclization CheckCyclization->Heat No (Add pTSA or higher temp) Workup Aqueous Workup (Remove Imidazole) CheckCyclization->Workup Yes

Caption: Operational logic flow for monitoring reaction progress and decision making.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Activation: If the acid is wet or the CDI is degraded (check for vinegar smell—indication of hydrolysis), activation fails.

    • Fix: Use fresh CDI (white powder, not clumped) and dry solvents.

  • Stalled Cyclization: Electron-withdrawing groups on the aminophenol reduce nucleophilicity, making the ring closure difficult.

    • Fix: Switch solvent to o-Xylene and reflux (140°C) or use Microwave irradiation (150°C, 10 min).

Purification Advantage

A major advantage of CDI over coupling agents like DCC/EDC is the byproduct. Imidazole is highly water-soluble.[4] A simple wash with dilute HCl removes the imidazole, often yielding pure product without chromatography [1].

Safety Considerations

  • CO₂ Evolution: The activation step generates 1 mole of gas per mole of acid. Do not cap the vessel tightly during the initial hour. Use a bubbler to visualize gas flow.

  • Moisture Sensitivity: CDI decomposes to imidazole and CO₂ upon contact with atmospheric moisture. Store CDI in a desiccator or under inert gas.[5]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Armstrong, A. (2001). N,N'-Carbonyldiimidazole. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 13(10), 2697–2699. [Link]

Sources

Application

Solvent Compatibility &amp; Preparation Guide: 5,6-Dichloro-1,2-benzoxazol-3-ol

Application Note & Protocol Series | Doc ID: AN-DCEB-001 Executive Summary 5,6-Dichloro-1,2-benzoxazol-3-ol (CAS: 855996-73-5), often utilized as a bioactive scaffold or intermediate in medicinal chemistry, presents spec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Doc ID: AN-DCEB-001

Executive Summary

5,6-Dichloro-1,2-benzoxazol-3-ol (CAS: 855996-73-5), often utilized as a bioactive scaffold or intermediate in medicinal chemistry, presents specific solubility challenges in biological assays due to its lipophilic nature and tautomeric equilibrium (enol/keto forms). This guide provides a standardized protocol for solubilization, storage, and delivery into cell culture systems to ensure experimental reproducibility and prevent compound precipitation ("crashing out").

Key Physicochemical Profile:

  • Molecular Weight: 204.01 g/mol [1][2][3][4]

  • LogP (Predicted): ~2.4 – 3.0 (Lipophilic)

  • Solubility: High in DMSO; Poor in Water/PBS.

  • Acidity: The 3-hydroxyl group (or N-H in keto form) is weakly acidic; solubility may improve slightly at higher pH, but physiological pH (7.4) poses precipitation risks at high concentrations.

Solvent Selection Matrix

The choice of solvent is critical for maintaining compound stability while minimizing vehicle-induced cellular toxicity.

SolventSolubility RatingBiological CompatibilityRecommendation
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM)Good (<0.5% v/v)Primary Choice. Best for stock solutions.
Ethanol (Abs.) Good (>10 mM)Moderate (<0.1% v/v)Secondary Choice. High volatility alters concentration over time.
DMF (Dimethylformamide) ExcellentPoor (High Toxicity)Avoid. Use only if DMSO fails and wash cells immediately.
PBS / Media InsolubleExcellentDiluent Only. Do not use for stock preparation.

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock to minimize repeated freeze-thaw cycles.

Materials
  • 5,6-Dichloro-1,2-benzoxazol-3-ol (Solid powder)

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

  • Amber glass vials (Borosilicate) or Polypropylene tubes

  • Sonicator bath

Step-by-Step Methodology
  • Calculation: Determine the mass required for a 10 mM or 50 mM stock.

    • Example: To make 1 mL of 50 mM stock, weigh 10.2 mg of powder.

  • Weighing: Weigh the compound directly into the storage vial. Avoid transferring solid powder between vessels to prevent mass loss.

  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Critical Step: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year). Protect from light.

Protocol: Cell Treatment & Serial Dilution

Objective: Dilute the hydrophobic stock into aqueous media without inducing precipitation.

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to cell media often causes the compound to precipitate locally before it disperses. This protocol uses an intermediate step.

Workflow Diagram

DilutionWorkflow cluster_0 Step 1: Master Stock cluster_1 Step 2: Intermediate cluster_2 Step 3: Final Treatment Stock 50 mM Stock (100% DMSO) Inter 500 µM Working Stock (Media + 1% DMSO) Stock->Inter 1:100 Dilution (Vortex Rapidly) Well 5 µM Final Conc. (0.1% DMSO) Inter->Well 1:100 Dilution (Add to Cells)

Figure 1: The Intermediate Dilution Strategy ensures gradual phase transition from organic to aqueous solvent.

Procedure
  • Warm the Media: Ensure culture media is at 37°C . Cold media promotes precipitation.

  • Prepare Intermediate Solution (100x):

    • Dilute the Master Stock (e.g., 10 mM) 1:10 into media or PBS to create a 1 mM intermediate.

    • Note: A white precipitate may form transiently. Vortex immediately. If precipitate persists, use a Step-down Vehicle approach (Dilute stock into 50% DMSO/PBS first, then into media).

  • Final Dilution (1x):

    • Pipette the Intermediate Solution into the cell culture wells to achieve the final concentration.

    • Ensure the final DMSO concentration is ≤0.5% (ideally ≤0.1%).

  • Vehicle Control: Always run a parallel control well containing the exact same final concentration of DMSO (without drug) to normalize for solvent effects.

Troubleshooting & Optimization

Decision Tree for Precipitation Issues

Troubleshooting Start Precipitation Observed in Media? CheckConc Is Final Conc > 100 µM? Start->CheckConc CheckDMSO Is DMSO Stock Clear? CheckConc->CheckDMSO No ReduceConc Exceeds Solubility Limit. Reduce Dose. CheckConc->ReduceConc Yes Sonicate Sonicate Stock Warm to 37°C CheckDMSO->Sonicate No (Cloudy) StepDown Use Intermediate Dilution (See Protocol 4) CheckDMSO->StepDown Yes (Clear)

Figure 2: Diagnostic workflow for resolving compound precipitation.

Common Issues
  • Crystals in Microscopy: If you see needle-like crystals on the cells after 24h, the compound has crashed out. Action: Lower the concentration or increase the frequency of media changes.

  • Cytotoxicity: If the Vehicle Control shows >10% cell death compared to untreated cells, the cell line is sensitive to DMSO. Action: Reduce DMSO to 0.1% or switch to Ethanol (if compatible).

References

  • Compound Data: PubChem. 5,6-Dichloro-1,2-benzoxazol-3-ol (CID 11171714).[3] National Library of Medicine. Link

  • Solvent Toxicity: Timm, M., et al. (2013). "In vitro cytotoxicity of the organic solvents DMSO, ethanol, and DMF on neuronal cells." Toxicology in Vitro. Link

  • General Protocol: SelleckChem. Solubility & Storage Guidelines for Small Molecules. Link

  • Benzoxazole Properties: Wikipedia. Benzoxazole Derivatives and Solubility. Link

Sources

Method

Recrystallization solvent for purification of 5,6-Dichloro-2(3H)-benzoxazolone

Application Note: Recrystallization Protocols for 5,6-Dichloro-2(3H)-benzoxazolone Part 1: Executive Summary & Technical Rationale Objective: To define a robust, scalable recrystallization protocol for 5,6-Dichloro-2(3H)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for 5,6-Dichloro-2(3H)-benzoxazolone

Part 1: Executive Summary & Technical Rationale

Objective: To define a robust, scalable recrystallization protocol for 5,6-Dichloro-2(3H)-benzoxazolone (an analog of the muscle relaxant Chlorzoxazone). High purity (>99%) is required for its use as a pharmaceutical intermediate or biological probe.

Core Recommendation: Ethanol (95% or Absolute) is the primary recommended solvent. It offers the optimal balance of temperature-dependent solubility, safety (Class 3 solvent), and impurity rejection.

  • Alternative: Toluene is recommended when the crude material contains significant non-polar impurities or when "oiling out" occurs in alcoholic media.

  • Solvent Pair: Ethanol/Water is effective for maximizing recovery yield if the compound proves too soluble in pure ethanol.

Mechanistic Insight: 5,6-Dichloro-2(3H)-benzoxazolone possesses a fused bicyclic structure with a polar carbamate-like region (–NH–C(=O)–O–) and a lipophilic dichlorobenzene tail.

  • Polarity: The N-H proton is weakly acidic (pKa ~8.5–9.0), allowing hydrogen bonding with polar protic solvents like ethanol.

  • Lattice Energy: The planar heterocyclic structure facilitates strong

    
    -
    
    
    
    stacking, leading to a high melting point (typically >200°C for dichloro analogs). Successful recrystallization requires a solvent with a high boiling point or strong solvation capability at elevated temperatures to disrupt these lattice forces.

Part 2: Solvent Selection & Data Analysis

The following table summarizes the solubility behavior based on structural analogs (e.g., Chlorzoxazone) and experimental inference.

Table 1: Solvent Screening Matrix

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Impurity RejectionRating
Ethanol (95%) 78HighLowExcellent (Polar/Non-polar)★★★★★ (Primary)
Toluene 110HighVery LowGood (Non-polar)★★★★☆ (Secondary)
Ethyl Acetate 77ModerateModerateModerate★★☆☆☆
Water 100InsolubleInsolubleRemoves Salts only★☆☆☆☆
DMF/DMSO >150Very HighHighPoor (Hard to dry)★☆☆☆☆
Ethanol : Water (4:1) ~78HighVery LowExcellent (Optimized Yield)★★★★☆

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Standard)

Best for: Routine purification, removal of colored impurities, and removing unreacted starting materials (e.g., aminophenols).

Reagents:

  • Crude 5,6-Dichloro-2(3H)-benzoxazolone

  • Ethanol (95% or Absolute)

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

  • Preparation: Weigh 10.0 g of crude material into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 50 mL of Ethanol. Heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle.

    • Note: If solids remain after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 100 mL total volume (10 vol).

  • Hot Filtration (Critical):

    • If insoluble particles (dust, salts) are present, filter the hot solution rapidly through a pre-warmed Buchner funnel or a fluted filter paper.

    • Tip: Pre-warming the funnel prevents premature crystallization during filtration.

  • Crystallization:

    • Remove the filtrate from heat.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, defined needles/plates.

    • Once at room temperature, cool the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[2]

    • Wash the filter cake with 2 x 10 mL of cold Ethanol (-20°C is ideal).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours or until constant weight is achieved.

Protocol B: Recrystallization from Toluene

Best for: Material contaminated with lipophilic byproducts or if the compound "oils out" in ethanol.

  • Dissolution: Suspend crude solid in Toluene (approx. 8-10 volumes) in a RBF.

  • Heating: Heat to reflux (110°C). The higher boiling point of toluene often dissolves stubborn dimers or oligomers.

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed. Toluene often yields denser, more compact crystals than ethanol.

  • Collection: Filter and wash with cold Toluene, followed by a small wash with Hexane to aid drying.

Part 4: Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points in the purification process.

Recrystallization_Workflow Start Crude 5,6-Dichloro-2(3H)-benzoxazolone Solvent_Add Add Ethanol (5 vol) Heat to Reflux Start->Solvent_Add Check_Dissolution Is solution clear? Solvent_Add->Check_Dissolution Add_More_Solvent Add Ethanol (+1 vol) Check_Dissolution->Add_More_Solvent No (Solids remain) Hot_Filter Hot Filtration (Remove Insolubles) Check_Dissolution->Hot_Filter Yes (Clear) Add_More_Solvent->Check_Dissolution Cooling Slow Cooling to RT Then Ice Bath (0°C) Hot_Filter->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash Wash with Cold Ethanol Filtration->Wash Drying Vacuum Dry (50°C) Wash->Drying Final_Product Pure Crystalline Solid (Check MP & HPLC) Drying->Final_Product

Caption: Step-by-step decision tree for the recrystallization of 5,6-Dichloro-2(3H)-benzoxazolone using Ethanol.

Part 5: Troubleshooting & Quality Control

Common Issues:

  • Oiling Out: The compound comes out of solution as a liquid oil droplets instead of crystals.

    • Cause: Solution is too concentrated or cooled too quickly above the melting point of the solvated species.

    • Fix: Re-heat to dissolve, add 10-20% more solvent, and seed with a pure crystal at a temperature just below the saturation point.

  • Low Yield:

    • Cause: Compound is too soluble in the chosen solvent volume.

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step (Second Crop). Alternatively, use the Ethanol/Water solvent pair method (add water dropwise to hot ethanol solution until turbid).

Quality Validation:

  • Melting Point: Expect a sharp melting range (e.g., >200°C). A range >2°C indicates impurities.

  • HPLC: Purity should be >99.0% (Area %).

  • Appearance: White to off-white needles or crystalline powder.

References

  • Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3H)-one Derivatives. National Institutes of Health (PMC). (Describes recrystallization of the 5-chloro analog from Rectified Ethanol). [Link]

  • Benzoxazolone Synthesis. Organic Chemistry Portal. (General synthetic routes and purification context for benzoxazolones). [Link]

  • Recrystallization Solvents and Techniques. University of Rochester. (General guidelines for solvent selection in organic synthesis). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,6-Dichloro-2(3H)-benzoxazolone

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 5,6-Dichloro-2(3H)-benzoxazolone (CAS: 5285-41-6) Primary Precursor: 2-Amino-4,5-dichlorophenol Executive Summary & Critical Process Parameters (CPPs) Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 5,6-Dichloro-2(3H)-benzoxazolone (CAS: 5285-41-6) Primary Precursor: 2-Amino-4,5-dichlorophenol

Executive Summary & Critical Process Parameters (CPPs)

The synthesis of 5,6-Dichloro-2(3H)-benzoxazolone is a classic heterocyclization, typically achieved via the fusion of 2-amino-4,5-dichlorophenol with a carbonyl source (Urea, Phosgene, or Carbonyldiimidazole/CDI).

While the reaction appears straightforward, researchers often encounter yields below 50% due to three specific failure modes:

  • Oxidative Degradation: The aminophenol precursor is highly susceptible to air oxidation, forming tar-like quinone imines that inhibit crystallization.

  • Nucleophilic Deactivation: The two chlorine atoms at the 4,5-positions are electron-withdrawing (–I effect), reducing the nucleophilicity of the amino group, making the initial attack on the carbonyl source sluggish compared to unsubstituted aminophenols.

  • Sublimation Losses: In the urea fusion method, urea sublimes before reacting if the thermal ramp is too aggressive.

Comparison of Synthetic Routes
FeatureRoute A: Urea FusionRoute B: Triphosgene/CDI Cyclization
Yield Potential Moderate (60-75%)High (85-95%)
Purity Profile Moderate (Requires recrystallization)High (Often precipitates pure)
Safety Profile High (Ammonia byproduct)Low (Phosgene generation/Toxic)
Cost Very LowModerate to High
Key Risk Tar formation (Oxidation)Moisture sensitivity

Troubleshooting Guide (Q&A)

This section addresses specific user pain points observed in laboratory settings.

Issue 1: "My reaction mixture turns into a black, sticky tar instead of a solid melt."

Diagnosis: Oxidative polymerization of 2-amino-4,5-dichlorophenol. Root Cause: Aminophenols are sensitive to oxygen, especially at high temperatures. If the reaction vessel is not strictly inert, the starting material oxidizes before it can cyclize. Corrective Action:

  • Degas Solvents/Reagents: If using a solvent, sparge with Argon for 15 mins.

  • Add Reducing Agent: Add a catalytic amount (0.5 mol%) of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite to the reaction mixture to scavenge oxygen.

  • Strict Inert Atmosphere: Perform the urea fusion under a positive pressure of Nitrogen.

Issue 2: "I am losing yield, and white crystals are forming on the condenser/flask walls."

Diagnosis: Sublimation of Urea. Root Cause: Urea begins to sublime/decompose around 135°C. If the reaction temperature is ramped too quickly, urea escapes the melt before reacting with the aminophenol. Corrective Action:

  • Stoichiometry Adjustment: Increase Urea equivalents from 1.2 eq to 2.5 - 3.0 eq .

  • Staged Heating: Hold the reaction at 135°C (urea melting point) for 30 minutes to ensure a homogenous melt before ramping to the cyclization temperature (170-180°C).

Issue 3: "The product contains a persistent purple/pink impurity."

Diagnosis: Presence of oxidation byproducts (iminoquinones). Root Cause: Incomplete removal of oxidized starting material during workup. Corrective Action:

  • Acidic Wash: The benzoxazolone core is stable in acid. Wash the crude solid with 1N HCl; the oxidized amine impurities are often soluble in acid or can be washed away.

  • Recrystallization Solvent: Switch to Ethanol/Water (70:30) with activated charcoal treatment. Avoid Toluene if the impurity persists, as it may co-crystallize.

Optimized Experimental Protocols

Protocol A: The "Green" Urea Fusion (Optimized for Yield)

Best for: Routine synthesis, avoiding toxic phosgene sources.

Reagents:

  • 2-Amino-4,5-dichlorophenol (1.0 eq)

  • Urea (3.0 eq) — Excess is critical to compensate for sublimation.

  • Catalyst: HCl (conc.) - 2 drops (Optional, accelerates ammonia release).

Step-by-Step:

  • Grinding: Intimately mix the aminophenol and urea in a mortar and pestle. A fine powder ensures maximum contact area.

  • Inert Setup: Place the powder in a round-bottom flask equipped with a wide-bore air condenser (to prevent clogging from sublimed urea). Flush with Nitrogen.[1]

  • Melt Phase: Heat the oil bath to 135°C . The mixture will melt. Stir magnetically.[2]

  • Cyclization: Once melted, ramp temperature to 170-180°C over 20 minutes. You will observe ammonia gas evolution (turns damp pH paper blue).

  • Completion: Maintain 175°C until the mixture solidifies (approx. 2-3 hours). The solidification indicates the formation of the higher-melting benzoxazolone product (MP > 200°C).

  • Workup: Cool to 80°C. Add water (10 mL/g of starting material) and stir to dissolve excess urea.

  • Filtration: Filter the solid. Wash with 1N HCl (to remove unreacted amine) followed by water.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: The Triphosgene Method (High Yield/Purity)

Best for: High-value synthesis, strict purity requirements.

Reagents:

  • 2-Amino-4,5-dichlorophenol (1.0 eq)

  • Triphosgene (0.4 eq) — Note: 1 mol Triphosgene = 3 mol Phosgene.

  • Triethylamine (2.2 eq)

  • Solvent: Dry THF or Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve aminophenol and Triethylamine in dry THF under Argon. Cool to 0°C .

  • Addition: Dissolve Triphosgene in THF and add dropwise to the amine solution over 30 minutes. Exothermic reaction.[2]

  • Reaction: Allow to warm to room temperature. Stir for 4 hours. Monitor via TLC (The amine spot should disappear).

  • Quench: Carefully add water to hydrolyze excess phosgene/anhydrides.

  • Isolation: Evaporate THF. The product usually precipitates. Filter and wash with water.

  • Yield Expectation: >90%.

Visualizations

Diagram 1: Reaction Mechanism (Urea Fusion)

This diagram illustrates the nucleophilic attack and the subsequent release of ammonia. Note the role of the 4,5-dichloro substitution in deactivating the ring.

Benzoxazolone Synthesis Mechanism Start 2-Amino-4,5- dichlorophenol Inter1 Intermediate: N-Carbamoyl derivative Start->Inter1 Nucleophilic Attack (135°C) Urea Urea (Excess) Urea->Inter1 TransState Cyclization (Intramolecular Attack) Inter1->TransState Heat >160°C Byprod1 NH3 (Gas) Inter1->Byprod1 -NH3 Product 5,6-Dichloro-2(3H)- benzoxazolone TransState->Product Ring Closure Byprod2 NH3 (Gas) TransState->Byprod2 -NH3 Cl_Effect NOTE: 4,5-Cl atoms withdraw e-, slowing initial attack. Requires High Temp. Cl_Effect->Start

Caption: Step-wise mechanism of urea fusion. The electron-withdrawing chlorine atoms necessitate higher temperatures to drive the initial nucleophilic attack.

Diagram 2: Low Yield Troubleshooting Flowchart

Troubleshooting Logic Start Problem: Low Yield (<50%) Check1 Is the reaction mixture black/tarry? Start->Check1 Oxidation Cause: Oxidation of Aminophenol Action: Use N2 atm + Na2S2O4 Check1->Oxidation Yes Check2 Is there white solid on condenser walls? Check1->Check2 No Yes1 Yes No1 No Sublimation Cause: Urea Sublimation Action: Increase Urea to 3.0 eq & Staged Heating Check2->Sublimation Yes Check3 Is starting material still present (TLC)? Check2->Check3 No Yes2 Yes No2 No Incomplete Cause: Low Reactivity (Cl effect) Action: Increase Temp to 180°C or add acid catalyst Check3->Incomplete Yes Workup Cause: Workup Loss Action: Acidify filtrate to pH 2 to precipitate product Check3->Workup No

Caption: Decision tree for diagnosing yield loss. Most failures stem from oxidation or urea sublimation.

References

  • BenchChem Technical Support. (2025).[3][4] Technical Support Center: Synthesis of Benzoxazolone Derivatives. Retrieved from

  • Cayman Chemical. (2022).[5] Chlorzoxazone (5-chloro-2(3H)-benzoxazolone) Product Information & Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47).[6] Retrieved from

  • Sigma-Aldrich. (n.d.). 5,6-Dichloro-3H-benzooxazol-2-one Product Specification. Retrieved from

  • Gokhan-Kelekci, N., et al. (2009). Synthesis and antimicrobial activity of some new benzoxazolone derivatives. Journal of Heterocyclic Chemistry. (General reference for urea fusion methodology).

Sources

Optimization

Removing unreacted 2-amino-4-chlorophenol from benzoxazolone product

Topic: Removing unreacted 2-amino-4-chlorophenol from benzoxazolone product Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Subject: Removal of unreacted 2-amino-4-chloropheno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 2-amino-4-chlorophenol from benzoxazolone product Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Subject: Removal of unreacted 2-amino-4-chlorophenol (ACP) impurity from 5-chlorobenzo[d]oxazol-2(3H)-one (Chlorzoxazone) synthesis.

Audience: Process Chemists, R&D Scientists, and Drug Development Professionals.

Executive Summary

The synthesis of 5-chlorobenzoxazolone (often via phosgenation or urea cyclization of 2-amino-4-chlorophenol) frequently results in residual starting material. Removing unreacted 2-amino-4-chlorophenol (ACP) is critical not only for yield but for safety; ACP is a known mutagen and oxidatively unstable aminophenol that degrades into colored quinone impurities.

This guide provides a definitive, mechanism-based troubleshooting workflow to separate the amphoteric ACP impurity from the weakly acidic benzoxazolone product using pH-controlled solubility switching.

Module 1: The Solubility Switch (Mechanism)

To effectively remove ACP, you must exploit the pKa differences between the impurity and the product.

  • The Impurity (ACP): Amphoteric. It contains a basic amine (

    
    ) and an acidic phenol (
    
    
    
    ).
  • The Product (Benzoxazolone): Weakly acidic carbamate-like nitrogen (

    
    ). It lacks a basic center.
    

The Strategy: By lowering the pH below 2, we protonate the amine of ACP, converting it into a highly water-soluble hydrochloride salt. The benzoxazolone remains neutral and insoluble in water (precipitate) or soluble in the organic layer.

Visualization: pH-Dependent Solubility Flow

The following diagram illustrates the chemical species present at different pH levels, dictating the separation logic.

SolubilitySwitch cluster_Acid Acidic Conditions (pH < 2) cluster_Base Basic Conditions (pH > 10) ACP_Acid ACP (Impurity) [Protonated Amine] (Water Soluble) ACP_Base ACP (Impurity) [Phenolate Anion] (Water Soluble) ACP_Acid->ACP_Base Add NaOH Prod_Acid Benzoxazolone (Product) [Neutral] (Organic Soluble / Solid) Prod_Base Benzoxazolone (Product) [N-Anion] (Water Soluble - RISK) Prod_Acid->Prod_Base Add NaOH

Figure 1: Solubility behavior of ACP vs. Benzoxazolone. Note that in strong base, both species dissolve, making separation impossible. Acidic conditions provide the necessary contrast.

Module 2: Primary Purification Protocol (The Acid Wash)

This protocol is the industry standard for bulk removal of aminophenols. It can be applied to the reaction mixture (if heterogeneous) or a dissolved organic layer.

Comparative Data: Key Physical Properties[1]
Property2-Amino-4-Chlorophenol (Impurity)5-Chlorobenzoxazolone (Product)
Molecular Weight 143.57 g/mol 169.57 g/mol
Amine pKa ~3.1 (Conjugate acid)N/A (Non-basic)
Acidic pKa ~9.3 (Phenol)~9.0 (N-H)
Solubility (pH 1) High (Soluble Salt) Low (Insoluble Solid)
Oxidation Risk High (Turns Brown/Pink)Low (Stable)
Step-by-Step Protocol
  • Dissolution (If solid): Dissolve the crude product mixture in a water-immiscible organic solvent (Ethyl Acetate is recommended; Dichloromethane is a secondary option).

    • Note: If the reaction was done in water, filter the crude solid first, then redissolve in organic solvent.

  • The Acid Wash:

    • Prepare a 1M (approx. 3-4%) Hydrochloric Acid (HCl) solution.

    • Wash the organic layer with the HCl solution (Ratio: 1:1 volume).

    • Agitate vigorously for 10–15 minutes.

  • Phase Separation:

    • Allow layers to separate.

    • Aqueous Layer (Top/Bottom depending on solvent): Contains the protonated ACP impurity (discard to waste treatment).

    • Organic Layer: Contains the purified Benzoxazolone.

  • Verification Check:

    • Check the pH of the aqueous layer. It must be pH < 2. If pH > 2, the amine may not be fully protonated. Add more acid and re-wash.

  • Final Rinse:

    • Wash the organic layer once with brine (saturated NaCl) to remove residual acid.

    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate.[1]
      

Module 3: Advanced Purification (Recrystallization)

If the acid wash reduces the impurity but trace amounts (or color) remain, recrystallization is required.

Protocol: Ethanol/Water Recrystallization
  • Reflux: Suspend the crude benzoxazolone in Ethanol (95%). Heat to reflux until dissolved.

  • Hot Filtration (Optional but Recommended): If the solution is dark (pink/brown) due to oxidized ACP:

    • Add Activated Carbon (5-10 wt%) .

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad.

  • Crystallization:

    • While the filtrate is still hot, slowly add hot water until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

  • Isolation: Filter the white needles/crystals and wash with cold 50% Ethanol/Water.

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent pink or brown hue. How do I remove it?

Diagnosis: This is caused by the oxidation of residual ACP into quinone-imine species. Even trace amounts (<0.1%) can cause intense coloration. Solution:

  • Chemical Reduction: During the recrystallization step, add 0.5 - 1.0 equivalents of Sodium Dithionite (

    
    )  or Sodium Metabisulfite to the hot ethanol solution before adding charcoal. This reduces the colored quinones back to colorless phenols, which are then adsorbed by the charcoal or remain in the mother liquor.
    
Q2: I tried washing with NaOH to remove the phenol, but my yield dropped drastically. Why?

Diagnosis: You dissolved your product. Explanation: 5-chlorobenzoxazolone has a pKa of ~9.0. If you use 1M NaOH (pH 14), you will deprotonate the N-H group, forming a water-soluble sodium salt of your product. Correction: Always use Acidic washes (HCl) to remove the impurity. If you must use a basic wash to remove acidic impurities, use a very weak base like Sodium Bicarbonate (


, pH ~8.5), but even this risks some product loss.
Q3: An emulsion formed during the acid wash. How do I break it?

Diagnosis: Amphoteric impurities or fine particulates can stabilize emulsions. Solution:

  • Filtration: Pass the entire emulsion through a Celite pad. Solid particulates often stabilize the interface.

  • Salting Out: Add solid NaCl to the mixture to increase the density of the aqueous layer.

  • Time/Heat: Allow to stand for extended periods or apply gentle heat (if solvent allows) to reduce viscosity.

Q4: HPLC shows a peak co-eluting with ACP even after acid wash.

Diagnosis: It might not be ACP. Explanation: If you used Urea in the synthesis, you might have formed a urea-related side product or a dimer. Verification: Run a TLC using a mobile phase with 1% Acetic Acid. The acid will streak the ACP (amine) but leave the neutral benzoxazolone and other non-basic impurities as sharp spots. If the "impurity" spot doesn't streak or move differently in acid, it is likely not ACP.

References

  • Synthesis & Workup Context

    • Patent: "Process for the synthesis of chlorzoxazone."[2][3][4][5] US Patent 9567308B1. (Describes the reaction of 2-amino-4-chlorophenol with carbonyl sources and subsequent workup).

  • pKa & Solubility Data

    • Source: PubChem Compound Summary for CID 7265 (2-Amino-4-chlorophenol).

    • Source: PubChem Compound Summary for CID 2733 (Chlorzoxazone).

  • Purification Methodology

    • Journal: "Impurity Occurrence and Removal in Crystalline Products from Process Reactions."[6] Org.[6][7] Process Res. Dev. (Discusses general strategies for removing structurally similar impurities via recrystallization).

Sources

Troubleshooting

Troubleshooting low solubility of 5,6-Dichloro-2(3H)-benzoxazolone

Topic: Troubleshooting Solubility & Formulation Issues Ticket ID: #SOL-DCB-001 Status: Open Analyst: Senior Application Scientist[1] Executive Summary You are likely reading this because 5,6-Dichloro-2(3H)-benzoxazolone...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Issues Ticket ID: #SOL-DCB-001 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

You are likely reading this because 5,6-Dichloro-2(3H)-benzoxazolone (DCB) is precipitating in your aqueous buffers ("brick dust" behavior) or clogging your HPLC columns.[1]

The Root Cause: DCB presents a classic "crystal lattice energy" challenge. While its LogP (~2.[2]4) suggests moderate lipophilicity, its high melting point and planar structure create strong intermolecular hydrogen bonding (N-H[1]···O=C) in the solid state. To dissolve it, you must overcome this lattice energy.[1]

This guide provides self-validating protocols to solubilize DCB for biological assays and analytical chemistry without compromising compound stability.[1]

Module 1: Solvent Selection & Stock Preparation

User Question: "I tried dissolving DCB in methanol and water, but it floats or stays as a suspension. What is the correct solvent system?"

Technical Insight: Water and lower alcohols (methanol/ethanol) often fail to disrupt the intermolecular H-bonds of the benzoxazolone core effectively at high concentrations. You require a dipolar aprotic solvent to disrupt these bonds.

Solubility Profile & Recommendations
SolventSolubility RatingMax Conc. (Est.)[3][4]Usage Notes
DMSO Excellent >100 mMPrimary Stock Solvent. Hygroscopic; store under inert gas.[1]
DMF Good~50-80 mMAlternative to DMSO if biological toxicity is a concern (though often more toxic).[1]
Ethanol Poor<10 mMNot recommended for stock solutions.
Water Insoluble<0.1 mg/mLDo not use for stock preparation.
0.1M NaOH ModeratepH dependentSoluble via deprotonation (See Module 2). Risk of hydrolysis.
Protocol: Preparation of 100 mM Stock Solution
  • Weighing: Weigh roughly 20.4 mg of DCB.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Validation Check: Hold the vial against a black background. The solution must be perfectly clear yellow/colorless. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: The pH "Lever" (Chemical Manipulation)

User Question: "Can I improve aqueous solubility by adjusting the pH?"

Technical Insight: Yes. The N-H proton at position 3 is weakly acidic due to the electron-withdrawing effects of the carbonyl group and the two chlorine atoms on the benzene ring.[1]

  • Estimated pKa: ~8.0 – 8.5 (Extrapolated from 5-chloro analog pKa of 8.92 [1]).

  • Mechanism: At pH > pKa, the compound deprotonates to form the anion, which is highly water-soluble.[1]

Warning: Benzoxazolones can undergo ring-opening hydrolysis (forming aminophenols) in strong alkaline conditions at high temperatures.[1] Work quickly and keep solutions cool.

Graphviz Diagram: Solubility Equilibrium & Deprotonation

SolubilityEquilibrium cluster_0 Physiological pH (7.4) Solid Solid DCB (Crystal Lattice) Neutral Neutral DCB (aq) (Protonated, Low Solubility) Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation Anion Anionic DCB (aq) (Deprotonated, High Solubility) Neutral->Anion pH > 8.5 (Base added) Anion->Neutral pH < 7.0 (Acid added)

Caption: Equilibrium shift of 5,6-Dichloro-2(3H)-benzoxazolone. Increasing pH drives the equilibrium toward the soluble anionic form.

Module 3: Biological Assay Formulation (Preventing "Crash-Out")

User Question: "My 100 mM DMSO stock is clear, but when I dilute it 1:1000 into cell culture media, it precipitates immediately. How do I fix this?"

Technical Insight: This is the "Solvent Shock" phenomenon. Diluting a hydrophobic compound from DMSO directly into aqueous media causes rapid recrystallization. You need an intermediate phase or a surfactant to lower the surface tension and encapsulate the molecules.

Troubleshooting Protocol: The "Step-Down" Dilution Method

Goal: Achieve 100 µM final concentration in media without precipitation.

Incorrect Method: 10 µL Stock (100 mM)


 Directly into 10 mL Media.
Result: Localized high concentration 

Instant precipitation.[1]

Correct Method (Self-Validating):

  • Prepare 100x Intermediate: Dilute 10 µL of 100 mM Stock into 990 µL of sterile PBS containing 0.5% Tween-80 or 10% HP-

    
    -Cyclodextrin .
    
    • Why? The surfactant/cyclodextrin prevents immediate crystal nucleation.

  • Visual Check: Ensure this intermediate is clear. If cloudy, increase surfactant concentration.[1]

  • Final Dilution: Add 100 µL of the Intermediate to 9.9 mL of Cell Media.

    • Final DMSO conc: 0.01% (Safe for most cells).

Advanced Option: Cyclodextrin Complexation For in vivo studies, use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1]
  • Recipe: 20% HP-

    
    -CD in saline.
    
  • Procedure: Add solid DCB to the CD solution. Sonicate for 30-60 mins. Filter sterilize (0.22 µm). This creates a molecular inclusion complex that is highly soluble [2].[1]

Module 4: Analytical Chemistry (HPLC/LC-MS)

User Question: "I see peak tailing and pressure spikes on my HPLC. Is the compound crystallizing in the column?"

Technical Insight: If your starting mobile phase is high in water (e.g., 95% Water / 5% ACN), DCB may precipitate at the head of the column, especially if the injection volume is large or the sample diluent is 100% DMSO.[1]

HPLC Optimization Guide:

ParameterRecommendationRationale
Column C18 (End-capped)Standard reverse phase works well.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps it protonated (neutral) for better retention on C18.
Mobile Phase B Acetonitrile (ACN)Methanol creates higher backpressure; ACN is preferred.
Injection Solvent 50:50 ACN:WaterCrucial. Do not inject 100% DMSO stocks.[1]
Gradient Start at 30% B (min)Avoid starting at <10% B to prevent on-column precipitation.

Graphviz Diagram: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Precipitation Observed Context Where is it happening? Start->Context Branch1 In Stock Solution Context->Branch1 Branch2 In Cell Media/Buffer Context->Branch2 Branch3 In HPLC Line Context->Branch3 Sol1 Switch to DMSO. Warm to 40°C. Branch1->Sol1 Sol2 Use Step-Down Dilution. Add Tween-80 or Cyclodextrin. Branch2->Sol2 Sol3 Increase initial % Organic. Dilute sample in 50% ACN. Branch3->Sol3

Caption: Rapid diagnostic flow for 5,6-Dichloro-2(3H)-benzoxazolone solubility issues.

References
  • PubChem. 5-Chloro-2(3H)-benzoxazolone (Compound Summary). National Library of Medicine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

For further assistance, please reply with your specific buffer composition and intended final concentration.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Benzoxazole Ring Closure

Welcome to the Advanced Synthesis Support Hub. Subject: Thermal Optimization of Benzoxazole Cyclization Ticket ID: BZX-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Thermal Optimization of Benzoxazole Cyclization Ticket ID: BZX-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of the benzoxazole pharmacophore hinges on a critical energetic threshold: the cyclodehydration of the intermediate. Whether you are proceeding via the condensation of 2-aminophenol with carboxylic acids (acid-catalyzed dehydration) or aldehydes (oxidative cyclization), temperature is not merely a variable—it is the primary switch between kinetic trapping (Schiff base formation) and thermodynamic product release (ring closure).

This guide moves beyond basic recipes to address the thermodynamic drivers of the reaction. We will explore why reactions stall, how to leverage microwave irradiation for barrier crossing, and how to troubleshoot yield-killing side reactions.

Module 1: The Mechanistic Thermal Landscape

To optimize, you must visualize the energy landscape. The formation of benzoxazole is a two-step process.

  • Step 1 (Kinetic): Nucleophilic attack of the amino group on the carbonyl carbon. This is fast and often occurs at lower temperatures, forming an intermediate (Schiff base or amide).

  • Step 2 (Thermodynamic): Ring closure (cyclization) involving oxygen attack and expulsion of a leaving group (water or oxidant-reduced species). This is the rate-limiting step and has a high activation energy (

    
    ).
    

If your temperature is too low, you isolate the intermediate. If too high, you risk polymerization of the electron-rich aminophenol.

Visualization: The Thermal Activation Pathway

BenzoxazoleMechanism Figure 1: Thermal dependence of the benzoxazole ring closure mechanism. Start 2-Aminophenol + Carbonyl Source Inter Intermediate (Schiff Base / Amide) Start->Inter Fast, Low Ea (RT - 50°C) Side Side Products (Oligomers/Oxidation) Start->Side Thermal Decomposition (>160°C) Product Benzoxazole (Cyclized Product) Inter->Product Slow, High Ea Requires Heat/Catalyst (>80°C or MW) Inter->Side Prolonged Heating or No Oxidant

Figure 1: The reaction trajectory showing the high-energy barrier required for the final cyclization step.

Module 2: Validated Experimental Protocols

These protocols are designed to be self-validating . If the intermediate persists, the system provides a clear visual or chromatographic cue.

Protocol A: High-Temperature Acid Dehydration (Carboxylic Acid Route)

Best for: Stable substrates, large-scale synthesis.

The Logic: Polyphosphoric acid (PPA) acts as both solvent and dehydrating agent. The high viscosity requires high heat to facilitate mass transfer and dehydration.

  • Preparation: Mix 2-aminophenol (1.0 eq) and carboxylic acid (1.0 eq) in PPA (10-15 eq by weight).

  • Thermal Ramp:

    • Initial: Stir at 60°C for 30 mins to ensure homogeneity (formation of ester/amide intermediate).

    • Cyclization: Ramp to 120°C - 150°C . Hold for 2-4 hours.

  • Validation Check: Take an aliquot. Neutralize with aq. NaHCO₃.

    • Result: If the precipitate is gummy/sticky, the intermediate amide persists (incomplete cyclization). Action: Increase temp by 10°C or extend time.

    • Result: If precipitate is solid/crystalline, cyclization is likely complete.

  • Quench: Pour onto crushed ice with vigorous stirring.

Protocol B: Microwave-Assisted Oxidative Cyclization (Aldehyde Route)

Best for: Rapid library generation, sensitive substrates.

The Logic: Microwave irradiation provides direct volumetric heating, overcoming the activation barrier for ring closure in minutes rather than hours, minimizing thermal degradation [1].

  • Reagents: 2-aminophenol (1.0 eq), Aldehyde (1.0 eq), Oxidant (e.g., Na₂S₂O₅ or hypervalent iodine) [2], Solvent (EtOH or DMF).

  • Setup: Sealed microwave vial.

  • Irradiation Profile:

    • Mode: Dynamic Power (maintain temp).

    • Temp: 110°C - 130°C .

    • Time: 5 - 10 minutes.

  • Validation Check: TLC (Hexane:EtOAc 8:2).

    • Observation: Schiff bases often fluoresce differently or have distinct Rf from the benzoxazole. Benzoxazoles are typically highly fluorescent under UV (254/365 nm).

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Reaction Failure

TroubleshootingTree Figure 2: Troubleshooting logic for temperature-dependent failures. Problem Issue: Low Yield or Impure Product CheckTLC Check TLC/LCMS: Is Intermediate Present? Problem->CheckTLC YesInter Yes: Reaction Stalled (Schiff Base/Amide) CheckTLC->YesInter Intermediate Visible NoInter No: Complex Mixture (Decomposition) CheckTLC->NoInter Messy Baseline Sol1 Increase Temp (+20°C) or Switch to MW Heating YesInter->Sol1 Sol2 Check Oxidant Strength (Aldehyde route) YesInter->Sol2 Sol3 Lower Temp (-10°C) Use Inert Atmosphere (N2) NoInter->Sol3 Sol4 Purify 2-Aminophenol (Remove oxidation products) NoInter->Sol4

Figure 2: A systematic approach to diagnosing temperature-related synthesis failures.

Frequently Asked Questions

Q1: My reaction forms the Schiff base (bright yellow solid) but won't cyclize to the benzoxazole. Why? A: This is a classic "energy well" problem. The Schiff base is relatively stable.

  • Cause: The temperature is sufficient for condensation (Step 1) but insufficient to drive the oxidative ring closure (Step 2).

  • Solution: If using thermal heating, switch to a higher boiling solvent (e.g., replace Ethanol with PEG-400 or DMF) and increase temperature to >100°C. Alternatively, add a Lewis Acid catalyst (e.g., Zn(OTf)₂) which lowers the activation energy for the ring closure [3].

Q2: The 2-aminophenol starting material turns black immediately upon heating. A: 2-aminophenols are highly susceptible to oxidative polymerization in air, accelerated by heat.

  • Solution:

    • Recrystallize your starting material if it is already dark.

    • Degas your solvent with Nitrogen/Argon before heating.

    • Ramp slowly: Do not plunge the flask into a 150°C bath; ramp from 60°C to prevent thermal shock and rapid polymerization.

Q3: Is Microwave (MW) really better than Reflux? A: For benzoxazoles, the data is definitive: Yes. MW heating minimizes the time the substrate spends at high temperature, reducing thermal degradation side-products.

Module 4: Comparative Data Vault

The following data illustrates the efficiency gains when optimizing temperature and energy input methods.

Table 1: Conventional vs. Microwave-Assisted Synthesis Efficiency

Reaction MethodReactantsCatalyst/SolventTemp (°C)TimeYield (%)Ref
Conventional 2-aminophenol + BenzaldehydeEthanol (Reflux)80°C5 - 8 hrs55 - 65%[4]
Conventional 2-aminophenol + Benzoic AcidPPA150°C3 - 6 hrs75 - 85%[5]
Microwave 2-aminophenol + BenzaldehydeSiO₂-supported Catalyst110°C3 - 5 min 92 - 96% [1]
Microwave 2-aminophenol + Carboxylic AcidSolvent-Free130°C5 - 10 min88 - 94%[6]

Note: Microwave methods consistently deliver higher yields by bypassing the slow thermal ramp where side-reactions often occur.

References

  • Sphinxsai. (2008). Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Link

  • BenchChem. (2025).[1][2][3] Technical Support Center: Troubleshooting Benzoxazole Synthesis. Link

  • Taylor & Francis Online. (2014).[4][5] Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. Link

  • RSC Publishing. (2023).[6][7][8] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Link

  • Asian Journal of Chemistry.[9] (2004).[9] Synthetic Strategies Towards Benzoxazole Ring Systems. Link

  • MDPI. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5,6-Dichloro-1,2-benzoxazol-3-ol

[1] Executive Summary: The Stability Paradox 5,6-Dichloro-1,2-benzoxazol-3-ol is a chemically sensitive pharmacophore.[1][2] While soluble in Dimethyl Sulfoxide (DMSO), it presents a specific stability challenge: Hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability Paradox

5,6-Dichloro-1,2-benzoxazol-3-ol is a chemically sensitive pharmacophore.[1][2] While soluble in Dimethyl Sulfoxide (DMSO), it presents a specific stability challenge: Hydrolytic Ring Opening .[1][2]

The electron-withdrawing chlorine atoms at positions 5 and 6 increase the electrophilicity of the isoxazole ring, making it highly susceptible to nucleophilic attack by water. Since DMSO is hygroscopic (absorbs atmospheric moisture), "wet" DMSO stocks can trigger a silent degradation pathway, converting your active inhibitor into an inactive salicylate derivative.[1]

Key Takeaway: The primary enemy of this compound is not heat or light, but moisture introduced via DMSO hygroscopicity.[1][2]

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose issues with your compound stocks.

SymptomProbable CauseTechnical ExplanationCorrective Action
Loss of Potency (IC50 Shift) Hydrolytic Ring Opening Moisture in DMSO attacks the C3 position or cleaves the N-O bond, forming 5,6-dichloro-2-hydroxybenzamide.[2]Immediate: Check stock purity via LC-MS. Preventative: Store under Argon/Nitrogen; use single-use aliquots.
Precipitation upon Thawing "DMSO Water Pocketing" DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause water condensation, creating local zones of insolubility.[1][2]Sonicate at 30°C for 5 mins. Vortex vigorously. Do not filter (you will lose compound).
Yellowing of Solution Photodegradation / Oxidation Benzisoxazoles can undergo photo-isomerization (Kemp elimination style) or oxidation of impurities.[1][2]Store in amber glass vials. Wrap tubes in foil.
Inconsistent Replicates Evaporation Effects DMSO is non-volatile, but if stored in unsealed plates, water absorption changes the concentration.[2]Use plate seals with metal backing.[1][2] Avoid storing working plates >24h at RT.

Deep Dive: The Degradation Mechanism

Understanding the chemistry is vital for prevention.[1] The 1,2-benzisoxazole core relies on the N-O bond for its structural integrity. In the presence of water (nucleophile), the ring opens.[1]

Visualization: Hydrolysis Pathway

DegradationPathway Compound Active Compound (5,6-Dichloro-1,2-benzoxazol-3-ol) Intermediate Transition State (Nucleophilic Attack at C3) Compound->Intermediate Stored > 1 month @ RT in wet DMSO DMSO_Wet Hygroscopic DMSO (+ H2O Absorption) DMSO_Wet->Intermediate Provides H2O Product Inactive Degradant (5,6-Dichloro-2-hydroxybenzamide) Intermediate->Product N-O Bond Cleavage (Irreversible)

Figure 1: The irreversible hydrolysis pathway driven by moisture absorption in DMSO stocks.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Ultra-Stable Stocks

Objective: Create a stock solution stable for >6 months.

  • Glassware Prep: Use amber glass vials (borosilicate). Plastic (polypropylene) is acceptable for short-term but permeable to water vapor over years.[1][2]

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2]

    • Tip: Do not use a "community bottle" of DMSO that has been opened multiple times.[1][2] Buy small sealed ampoules.

  • Dissolution:

    • Weigh powder.[1][2]

    • Add DMSO under a stream of inert gas (Nitrogen or Argon) if available.[1][2]

    • Vortex until fully dissolved.[1][2]

  • Aliquot Strategy: Divide into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

Protocol B: Quality Control (Self-Validating System)

Objective: Verify compound integrity before running high-value assays.

  • Method: LC-MS (Liquid Chromatography-Mass Spectrometry).[1][2]

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1][2]

  • Checkpoint:

    • Parent Peak: [M+H]+ or [M-H]- matching 5,6-dichloro-1,2-benzoxazol-3-ol (MW ≈ 204).[1]

    • Degradant Peak: Look for a peak with MW + 2 (Hydrolysis adds H2O, MW ≈ 222) or MW + 18 depending on ionization.[1][2] Note: Benzisoxazoles often rearrange to salicylnitriles or benzamides.[1][2]

Workflow Visualization

HandlingWorkflow cluster_Usage Usage Day Start Solid Compound (Store Desiccated) Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Freeze Flash Freeze Store @ -80°C Aliquot->Freeze Thaw Thaw @ RT (Do not heat >37°C) Freeze->Thaw As needed QC QC Check (If stock > 3 months old) Freeze->QC Dilute Dilute into Media (Immediate Use) Thaw->Dilute QC->Thaw Pass

Figure 2: Optimal handling workflow to minimize moisture exposure and freeze-thaw degradation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I store the stock at 4°C (fridge)? A: No. DMSO freezes at 18.5°C. In a fridge, the stock will cycle between solid and liquid or remain solid.[2] This phase transition promotes water condensation and precipitation.[1] Always store DMSO stocks frozen (-20°C/-80°C) or liquid at RT (short term only, desiccated).[1][2]

Q: My DMSO stock is frozen solid. Can I microwave it? A: Absolutely not. Microwaving creates hot spots that can thermally degrade the benzisoxazole ring.[1][2] Thaw by holding the vial in your hand or using a 37°C water bath for 2-3 minutes.

Q: Why does the compound show two peaks on LC-MS? A: This compound is a tautomer (keto-enol).[1][2] In solution, you may see equilibrium between the 3-ol (hydroxyl) and 3-one (carbonyl) forms.[1][2] However, if the masses differ (e.g., +18 Da), it is degradation, not tautomerism.[1]

Q: Is the compound light sensitive? A: Benzisoxazoles generally have moderate photostability, but halogenated derivatives (dichloro-) can generate radicals under UV light.[1][2] Always protect stocks from direct sunlight or intense biosafety cabinet lights.[1]

References

  • PubChem. 5,6-Dichloro-1,2-benzoxazol-3-ol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Gaylord Chemical. DMSO Physical Properties & Stability Guide.[1][2][3] (Standard industry reference for DMSO hygroscopicity). [Link]

  • Engeloch, C. et al. (2008).[1][2][4] Stability of screening compounds in wet DMSO.[1][2][4] Journal of Biomolecular Screening.[1][2][4] (Establishes the link between water content and compound degradation). [Link]

  • Kalgutkar, A. S. et al. (2002).[1][2] Reductive ring scission reactions of 1,2-benzisoxazole derivatives.[1][2][5] (Mechanistic basis for ring opening).[1][2] [Link]

Sources

Optimization

Technical Support Center: Minimizing Oligomer Formation in Benzoxazolone Synthesis

Status: Operational Ticket ID: BZX-OPT-001 Subject: Troubleshooting Oligomerization & Polymerization Side-Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZX-OPT-001 Subject: Troubleshooting Oligomerization & Polymerization Side-Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Welcome to the Benzoxazolone Synthesis Technical Support Hub. You are likely accessing this guide because your reaction product appears gummy, has a melting point depression, or shows broad signals in NMR—classic indicators of oligomer formation.

The synthesis of 2-benzoxazolinone (and its derivatives) relies on the carbonylation of 2-aminophenols. The critical failure mode in this chemistry is the kinetic competition between intramolecular cyclization (forming the desired 5-membered ring) and intermolecular nucleophilic attack (forming urea/carbamate oligomers).

This guide provides a self-validating system to shift that kinetic balance in your favor.

Part 1: Critical Mechanism Analysis

To stop oligomers, you must understand the bifurcation point where the reaction deviates.

The Kinetic Competition

The reaction proceeds via an activated intermediate (typically a carbamate, isocyanate, or ureido-phenol).

  • Pathway A (Desired): The hydroxyl group attacks the activated carbonyl within the same molecule.

  • Pathway B (Undesired): The amine or hydroxyl of a second molecule attacks the activated carbonyl.

Key Insight: Pathway B is second-order with respect to concentration. Pathway A is first-order.[1] Therefore, concentration is the primary control lever.

Visualizing the Failure Mode

The following diagram maps the decision tree for the reaction intermediate.

Benzoxazolone_Pathways Start 2-Aminophenol + Carbonyl Source (Urea/CDI/Triphosgene) Inter Activated Intermediate (Isocyanate or Carbamate species) Start->Inter Activation Cyclization PATH A: Intramolecular Cyclization (Ring Closure) Inter->Cyclization High Dilution High Temp (Thermodynamic Control) Oligomerization PATH B: Intermolecular Attack (Cross-Reaction) Inter->Oligomerization High Concentration Low Temp (Kinetic Trap) Incorrect Stoichiometry Product 2-Benzoxazolinone (Desired Monomer) Cyclization->Product Oligomer Polyurea/Polycarbamate Oligomers (Gummy Solid) Oligomerization->Oligomer

Figure 1: Kinetic bifurcation in benzoxazolone synthesis. Path A is favored by dilution and heat; Path B is favored by high concentration and low temperature.

Part 2: Troubleshooting by Reagent System

Select the reagent system you are currently using to view specific troubleshooting protocols.

System A: Urea Fusion (Melt Reaction)

Common in industrial settings. Solvent-free.[2][3]

The Issue: You are observing low yields and a "charred" or sticky residue. Diagnosis: Incomplete ammonia removal or "Cold Spot" oligomerization.

ParameterSpecificationWhy it matters
Temperature 150°C - 170°C Below 130°C, the intermediate forms but does not cyclize, leading to linear urea oligomers [1].
Stoichiometry 1.2 - 1.5 eq Urea Excess urea drives the reaction but >2.0 eq leads to biuret formation (a common impurity often mistaken for oligomer) [2].
Ammonia Mgmt Active Venting Evolved

is a nucleophile. If trapped, it attacks the intermediate, reversing the reaction or forming side products.

Corrective Protocol:

  • Mix 2-aminophenol and urea (1:1.5 ratio).

  • Ramp temperature to 150°C. Do not linger at 100-120°C ; this is the "danger zone" for oligomerization.

  • Ensure the vessel is open to a scrubber to remove ammonia immediately.

System B: CDI (1,1'-Carbonyldiimidazole)

Common in medicinal chemistry.[4] Mild conditions.

The Issue: Product precipitates with impurities; lower than expected mass balance. Diagnosis: The "Concentration Trap."

Corrective Protocol:

  • Reverse Addition: Do not add CDI to the amine. Dissolve CDI in THF or MeCN first. Add the 2-aminophenol solution slowly to the CDI.

    • Reason: This keeps the concentration of free amine low relative to the carbonyl source, preventing the amine-amine coupling that leads to dimers [3].

  • Moisture Control: CDI hydrolyzes to imidazole and

    
    . Wet solvents consume CDI, leaving unreacted amine that eventually oligomerizes upon workup.
    

Part 3: Optimization & Validation Protocols

The High-Dilution Protocol (Ruggli-Ziegler Principle)

If you are consistently seeing oligomers (indicated by baseline streaking on TLC), switch to this protocol.

  • Solvent: THF, Acetonitrile, or Toluene.

  • Concentration: < 0.05 M (Critical).

  • Method:

    • Dissolve Carbonyl source (e.g., Triphosgene, 0.35 eq) in Solvent A.

    • Dissolve 2-aminophenol in Solvent B.

    • Add Solution B to Solution A dropwise over 1 hour.

    • Mechanism: By keeping the amine concentration vanishingly low, the probability of an amine molecule finding a carbonyl intermediate is statistically lower than the probability of the molecule cyclizing with itself.

The Self-Validating System (Quality Control)

How do you prove you have eliminated oligomers? Use this tiered validation checklist.

MethodObservation: Pure Product Observation: Oligomer Contamination
TLC Single spot,

~0.4-0.6 (EtOAc/Hex)
Streak from baseline to

0.2.
1H NMR Sharp, distinct aromatic protons.Broad/mushy aromatic region. Extra NH peaks downfield (>10 ppm).
Melting Point Sharp range (e.g., 137-139°C for parent).Depressed and broad range (e.g., 120-135°C).
Solubility Soluble in hot EtOH, moderate in EtOAc.Often insoluble in EtOAc; gummy in EtOH.
Purification Workflow (Salvage)

If you already have a contaminated batch, do not use column chromatography immediately (oligomers clog silica).

Purification_Workflow Crude Crude Mixture (Product + Oligomers) Step1 1. Dissolve in hot Acetone/Acetonitrile (1:1) Crude->Step1 Step2 2. Cool to 0-5°C (Crystallization) Step1->Step2 Filter 3. Filtration Step2->Filter Solid Solid Filter Cake (Oligomers/Biuret) Filter->Solid Discard Filtrate Filtrate (Enriched Product) Filter->Filtrate Keep Step3 4. Evaporate & Recrystallize (Ethanol) Filtrate->Step3 Final Pure Benzoxazolone Step3->Final

Figure 2: Purification strategy to remove oligomeric impurities based on solubility differences [4].

Part 4: Frequently Asked Questions (FAQ)

Q1: I am using Triphosgene and seeing a white precipitate that isn't product. What is it? A: This is likely the urea dimer (formed by two amine molecules reacting with one phosgene equivalent) or amine hydrochloride salts.

  • Fix: Add a non-nucleophilic base (like Diisopropylethylamine/DIPEA) to scavenge HCl, and ensure you are adding the amine slowly to the triphosgene, not the other way around.

Q2: Can I recycle the oligomers back into starting material? A: Generally, no. The urea/carbamate bonds in the oligomers are chemically robust. Hydrolyzing them usually requires harsh acidic/basic conditions that would degrade the phenol moiety. It is more cost-effective to optimize the forward reaction.

Q3: Why does my reaction work on 1g scale but fail on 100g scale? A: Heat transfer and mixing issues. On a larger scale, "hot spots" can cause decomposition, while "cold spots" favor oligomerization (see System A).

  • Fix: Ensure vigorous mechanical stirring (not magnetic) and use an oil bath rather than a heating mantle for uniform temperature distribution.

References

  • BenchChem Technical Support. (2025).[5][6] Technical Support Center: Synthesis of Benzoxazolone Derivatives. BenchChem.[5][6] Link

  • Google Patents. (2018). CN110698421A - Synthesis method of benzoxazolone.Link

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[4] CDI Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines.[4] Organic Letters, 18(3), 560–563.[4] (Demonstrates CDI kinetics and oligomer avoidance principles). Link[4]

  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.Link

  • Li, H., et al. (2025).[7] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510.[7] Link

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of 5,6-Dichloro-2(3H)-benzoxazolone

The following technical support guide is designed for researchers and analytical scientists characterizing 5,6-Dichloro-2(3H)-benzoxazolone . It prioritizes experimental troubleshooting, spectral assignment logic, and da...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists characterizing 5,6-Dichloro-2(3H)-benzoxazolone . It prioritizes experimental troubleshooting, spectral assignment logic, and data integrity.

Ticket ID: NMR-BZ-56CL Status: Active Specialist: Senior Application Scientist, Structural Elucidation Group Scope: 1H/13C NMR Assignment, Troubleshooting, and Impurity Profiling in DMSO-d6.

The "Golden Standard" Spectrum

Before troubleshooting, verify your sample against the reference data. The values below represent high-purity (>98%) material in dry DMSO-d6.

1H NMR Reference Data (DMSO-d6, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
NH (3) 11.85 - 12.10 Broad Singlet (br s)1HExchangeable. Disappears with D₂O shake.
H-7 7.68 - 7.75 Singlet (s)1HDeshielded by adjacent Oxygen (Pos 1). NOE silent to NH.
H-4 7.35 - 7.45 Singlet (s)1HShielded relative to H-7. Key Feature: Strong NOE correlation with NH.
H₂O 3.33Variable-Residual water (common contaminant).
DMSO 2.50Quintet-Solvent residual peak.[1]

Note on Multiplicity: In the 5,6-dichloro substitution pattern, H-4 and H-7 are para to each other across the ring system but isolated by the chlorines. They appear as singlets .[2] Any doublet splitting (J ~ 2 Hz) indicates a different substitution pattern (e.g., 5-chloro or 6-chloro impurity).

13C NMR Reference Data (DMSO-d6, 100 MHz)
PositionShift (δ, ppm)TypeKey HMBC Correlations
C-2 153.8 - 154.5 C=OCorrelates with NH and H-4.[3]
C-7a 142.0 - 143.5 C-O (Bridge)Correlates with H-7 and H-4 (weak).
C-3a 130.5 - 132.0 C-N (Bridge)Correlates with H-4 and NH.
C-6 126.0 - 128.0 C-ClCorrelates with H-4 (3-bond) and H-7 (2-bond).
C-5 124.0 - 126.0 C-ClCorrelates with H-7 (3-bond) and H-4 (2-bond).
C-7 111.0 - 112.5 CHDirect HSQC to H-7 (~7.7 ppm).
C-4 110.0 - 111.5 CHDirect HSQC to H-4 (~7.4 ppm).

Troubleshooting & FAQs

Direct solutions to common spectral anomalies.

Issue 1: "I cannot distinguish H-4 from H-7. They are both singlets."

Diagnosis: The 5,6-dichloro substitution breaks the ortho-coupling usually seen in benzoxazolones. The Fix (The NOE Test): You cannot rely solely on chemical shifts due to concentration/pH dependence. You must run a 1D NOE or 2D NOESY experiment.

  • Irradiate the NH peak (approx. 11.9 ppm).

  • Observe the aromatic region.

    • H-4 is spatially close to the N-H and will show a positive NOE enhancement.

    • H-7 is on the other side of the molecule (near Oxygen) and will show no enhancement .

    • Self-Validation: If neither peak enhances, your NH proton is exchanging too fast (see Issue 2).

Issue 2: "The NH peak (11.9 ppm) is missing or extremely broad."

Diagnosis: Proton exchange with residual water in the DMSO-d6. This is common in "older" solvent bottles. The Fix:

  • Dry the Sample: Add activated 4Å molecular sieves directly to the NMR tube and let stand for 15 minutes.

  • Run at Lower Temperature: Cooling the probe to 280K or 270K slows the exchange rate, often sharpening the NH signal.

  • Use a Co-Solvent: If solubility permits, adding 10% CDCl₃ can sometimes break water-solute H-bonding networks.

Issue 3: "I see small doublets in the aromatic region (J ~ 2 Hz or J ~ 8 Hz)."

Diagnosis: You likely have a Regioisomer Impurity .

  • Scenario A (J ~ 8 Hz): Indicates ortho-coupling. You likely have 5-chloro-2(3H)-benzoxazolone (monochloro impurity) where H-6 and H-7 are adjacent.

  • Scenario B (J ~ 2 Hz): Indicates meta-coupling. You might have 4,6-dichloro isomers (rare) or 5,7-dichloro isomers (H-4 and H-6 coupling). Action: Integrate the impurity peaks relative to the main singlets to calculate molar % purity.

Assignment Logic & Workflow (Visualization)

The following diagram outlines the decision tree for assigning this specific scaffold, ensuring you do not misidentify the regioisomer.

G Start Start: Dissolve in DMSO-d6 CheckNH Check 10-12 ppm Region Start->CheckNH NH_Present NH Peak Sharp/Visible? CheckNH->NH_Present DrySample Action: Add Mol Sieves / Cool to 280K NH_Present->DrySample No/Broad AromaticCheck Analyze Aromatic Region (7.0 - 8.0 ppm) NH_Present->AromaticCheck Yes DrySample->CheckNH CouplingCheck Peak Multiplicity? AromaticCheck->CouplingCheck IsomerAlert ALERT: Impurity/Wrong Isomer (Doublets indicate ortho/meta coupling) CouplingCheck->IsomerAlert Doublets (J>1Hz) SingletsConfirmed Two Singlets Observed (Consistent with 5,6-Cl) CouplingCheck->SingletsConfirmed Singlets AssignStep Distinguish H-4 vs H-7 SingletsConfirmed->AssignStep NOESY Run NOESY/ROESY (Target NH interaction) AssignStep->NOESY FinalAssign Assignment: NH -> NOE -> H-4 (~7.4 ppm) No NOE -> H-7 (~7.7 ppm) NOESY->FinalAssign

Caption: Logical workflow for confirming the 5,6-dichloro substitution pattern and distinguishing H-4/H-7 regio-assignments.

Experimental Protocol: The "Definitive" Characterization

To generate the data required for a regulatory filing or high-impact publication, follow this specific protocol.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Drying Agent: Activated 4Å Molecular Sieves (beads, not powder).

Procedure:

  • Sample Prep: Weigh 10-15 mg of 5,6-dichloro-2(3H)-benzoxazolone into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Note: This compound is sparingly soluble in CDCl₃; DMSO is required.

  • Drying (Critical): Add 3-4 beads of molecular sieves. Cap and let stand for 15 mins.

  • Acquisition (1H):

    • Relaxation Delay (D1): Set to 5 seconds (ensure full relaxation of aromatic protons for accurate integration).

    • Scans: 16 (sufficient for >10mg).

  • Acquisition (2D NOESY):

    • Mixing Time: 300-500 ms .

    • Focus on the cross-peak between the NH (12 ppm) and the aromatic region (7-8 ppm).

References

  • BenchChem. Application Note: Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. (2025).[4][5][6]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5,6-Dichloro-2(3H)-benzoxazolone (CID 21356).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[7] Chem. 1997, 62, 21, 7512–7515.

  • Royal Society of Chemistry. ChemSpider: 5,6-Dichlorobenzoxazol-2(3H)-one Spectral Data.

Sources

Optimization

Technical Support Center: Overcoming Fluorescence Interference with Benzoxazoles

Topic: Strategies for mitigating optical interference in high-throughput screening (HTS) and mechanistic assays involving benzoxazole derivatives. Audience: Assay Development Scientists, Medicinal Chemists, and HTS Engin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for mitigating optical interference in high-throughput screening (HTS) and mechanistic assays involving benzoxazole derivatives. Audience: Assay Development Scientists, Medicinal Chemists, and HTS Engineers.

Executive Summary: The Benzoxazole Paradox

Benzoxazoles are "privileged scaffolds" in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and amyloid probes. However, their extended


-conjugated systems often make them intrinsically fluorescent , particularly in the UV-to-Blue spectral region (Excitation: 300–390 nm; Emission: 400–550 nm).

In fluorescence-based assays, this creates a "blind spot." A benzoxazole compound can mimic a positive signal (false active) or mask a true signal (false negative) depending on the assay readout. This guide provides a systematic approach to diagnosing, quantifying, and eliminating these artifacts.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this Q&A section to match your experimental observation with a root cause and solution.

Q1: My IC50 curves are flat or bell-shaped (non-monotonic) in a fluorescence intensity assay. Is the compound precipitating?

Diagnosis: This is likely the Inner Filter Effect (IFE) , not necessarily precipitation.

  • The Mechanism: Benzoxazoles absorb strongly in the UV range. If your fluorophore is excited at ~340-380 nm (e.g., coumarin, tryptophane, or NADH), the compound absorbs the excitation light before it reaches the target fluorophore. This looks like inhibition (signal loss) but is actually optical shielding.

  • The Test: Measure the absorbance of the compound at the assay's excitation (

    
    ) and emission (
    
    
    
    ) wavelengths.[1][2][3] If
    
    
    , IFE is significant.[1]
  • The Fix: Apply the Mathematical IFE Correction Protocol (see Section 3) or switch to a red-shifted fluorophore (

    
     nm).
    
Q2: I see high background signal in my GFP/FITC channel (488/520 nm) even without the enzyme/target present.

Diagnosis: Native Autofluorescence .

  • The Mechanism: Many benzoxazole derivatives have a large Stokes shift, absorbing in the UV but emitting in the green (480–550 nm). They directly overlap with standard green fluorophores.

  • The Fix:

    • Narrow the Bandwidth: Use tighter emission filters (e.g., 510/10 nm instead of 520/40 nm) if the benzoxazole emission is broad.

    • Time-Resolved Fluorescence (TRF): Switch to TR-FRET. Benzoxazole fluorescence lifetime (

      
      ) is typically 
      
      
      
      ns. Lanthanide probes (Eu, Tb) emit for milliseconds. By gating the detector to start reading at
      
      
      , you eliminate the compound's signal entirely.
Q3: My DNA-binding assay shows massive signal enhancement with specific benzoxazole analogs.

Diagnosis: Intercalation-Induced Fluorescence .

  • The Mechanism: Benzoxazoles are structural isosteres of nucleic bases.[4] Some derivatives (like the dye YO-PRO-1) are virtually non-fluorescent in solution but increase quantum yield by 1000x upon intercalating into DNA.

  • The Fix: Avoid intensity-based DNA binding assays. Switch to Fluorescence Polarization (FP) (which measures rotation, not just intensity) or Surface Plasmon Resonance (SPR) which is label-free.

Q4: The interference disappears when I dilute the compound, but the potency is lost.

Diagnosis: Aggregation-Induced Emission (AIE) .

  • The Mechanism: At high concentrations, hydrophobic benzoxazoles form nano-aggregates that fluoresce differently than the monomer.

  • The Fix: Add non-ionic detergent (0.01% Triton X-100 or Tween-20) to the assay buffer to disrupt aggregates.

Experimental Protocols

Protocol A: The "Spectral Fingerprint" Validation

Objective: Determine if your compound interferes via IFE or Native Fluorescence.

Reagents:

  • Compound stock (10 mM in DMSO).

  • Assay Buffer.[5][6]

  • Reference Fluorophore (e.g., Fluorescein or the specific probe used in your assay).

Steps:

  • Absorbance Scan: Dilute compound to

    
     in buffer. Scan Absorbance from 250–700 nm.
    
    • Critical Check: Note OD at your assay's

      
       and 
      
      
      
      .[1]
  • Emission Scan: Exciting at your assay's

    
    , scan emission from 
    
    
    
    nm to 700 nm.
    • Critical Check: Does the compound emit at your assay's

      
      ?
      
  • The Spike Test:

    • Well A: Buffer + Fluorophore (Target Signal).

    • Well B: Buffer + Compound (

      
      ).
      
    • Well C: Buffer + Fluorophore + Compound.

    • Analysis: If Signal(C) < Signal(A), you have Quenching/IFE . If Signal(C) > Signal(A) + Signal(B), you may have Aggregation/Binding .

Protocol B: Mathematical Correction for Inner Filter Effect (IFE)

Use this when you cannot change fluorophores but need to correct IC50 data.

Formula:



Where:

  • 
     = Corrected Fluorescence Intensity.
    
  • 
     = Observed Fluorescence Intensity.[1]
    
  • 
     = Absorbance of the compound at excitation wavelength (pathlength corrected).
    
  • 
     = Absorbance of the compound at emission wavelength.[1]
    

Workflow:

  • Measure

    
     and 
    
    
    
    for every concentration in your dilution series using a UV-Vis plate reader.
    • Note: Ensure pathlength is identical to the fluorescence read (usually ~0.5 cm for 100

      
       in 96-well).
      
  • Apply the formula to each data point before plotting the IC50 curve.

Protocol C: Transitioning to TR-FRET (The "Gold Standard" Fix)

Objective: Eliminate benzoxazole interference by temporal gating.

Reagents:

  • Donor: Europium (Eu) or Terbium (Tb) cryptate.

  • Acceptor: XL665, d2, or Red-shifted dye.

Settings:

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Delay Time:

    
     (Critical step: waits for benzoxazole fluorescence to decay).
    
  • Integration Time:

    
    .
    

Why this works: Benzoxazole fluorescence decays in nanoseconds (


 s). The detector opens at 50 microseconds (

s), by which time the benzoxazole is dark, but the Lanthanide donor is still glowing.

Data Presentation: Interference Susceptibility Matrix

Assay FormatSusceptibility to BenzoxazolesPrimary Interference MechanismRecommended Mitigation
Intensity (Blue/Green) High Native Fluorescence & IFESwitch to Red/Far-Red probes (Ex > 550nm).
Fluorescence Polarization Medium Intensity bias affects "mP" calculationUse background subtraction; Check total intensity.
TR-FRET / HTRF Very Low None (Temporal Gating)Preferred Method.
AlphaScreen Medium Singlet Oxygen QuenchingCheck for "frequent hitter" chemical features.
Luminescence Low Inhibition of Luciferase (rare)Use Red-Luciferase to avoid absorption.

Visualizations

Figure 1: Decision Logic for Interference Diagnosis

Caption: A systematic workflow to categorize the type of interference (IFE vs. Autofluorescence) and select the appropriate correction strategy.

InterferenceLogic Start Start: Anomalous Assay Signal CheckAbs Step 1: Measure Compound Absorbance (at Ex/Em wavelengths) Start->CheckAbs HighAbs High Absorbance (OD > 0.1)? CheckAbs->HighAbs CheckEm Step 2: Measure Fluorescence Emission (Excitation at Assay Ex) HighAbs->CheckEm No IFE Diagnosis: Inner Filter Effect (IFE) Action: Apply Math Correction or Dilute Sample HighAbs->IFE Yes HighEm Significant Emission at Assay Em? CheckEm->HighEm AutoFl Diagnosis: Native Autofluorescence Action: Red-shift Assay or use TR-FRET HighEm->AutoFl Yes Clean Diagnosis: True Biological Activity (or Aggregation - check detergent) HighEm->Clean No

Figure 2: Mechanism of TR-FRET Gating

Caption: Temporal comparison showing how the Time-Resolved (TR) delay window (50-400µs) completely bypasses the short-lived fluorescence of Benzoxazoles (<10ns).

TRFRET_Mechanism Pulse Excitation Pulse (t=0) Nano Nanosecond Range (0 - 100 ns) Pulse->Nano Triggers Micro Microsecond Range (50 - 1000 µs) Nano->Micro Time passes Benz Benzoxazole Fluorescence (Decays instantly) Nano->Benz Strong Signal Lanth Lanthanide Signal (Eu/Tb) (Long-lived emission) Nano->Lanth Signal Starts Micro->Benz No Signal Micro->Lanth Strong Signal Gate Detector Measurement Window (Opens at 50µs) Micro->Gate Data Collection

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Fundamental source for Inner Filter Effect mechanisms and Stokes shift).
  • BenchChem Technical Support. (2025). Correcting for the Inner Filter Effect in Fluorescence Assays. Link

  • Rangel, D. A., & Merçon, F. (2012).[3] Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. (Source for benzoxazole excitation/emission ranges and DNA intercalation).[3]

  • Agilent Technologies. (n.d.). TR-FRET Assay Principles and Interference Reduction. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. (Seminal paper on autofluorescence in HTS).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 5,6-Dichloro-2(3H)-benzoxazolone Purity Profiling

Executive Summary & Technical Context[1][2][3][4][5] 5,6-Dichloro-2(3H)-benzoxazolone (CAS: 5285-41-6) serves as a critical intermediate in the synthesis of bioactive heterocyclic compounds and is a structural analog to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

5,6-Dichloro-2(3H)-benzoxazolone (CAS: 5285-41-6) serves as a critical intermediate in the synthesis of bioactive heterocyclic compounds and is a structural analog to the skeletal muscle relaxant Chlorzoxazone. In drug development, the purity of such halogenated benzoxazolones is paramount, as positional isomers (e.g., 4,5-dichloro analogs) and synthesis precursors (e.g., 2-amino-4,5-dichlorophenol) possess distinct toxicological profiles.

This guide compares the performance of a Targeted Acidic-Buffered Phenyl-Hexyl Method (The "Optimized Method") against the Traditional Generic C18 Method . While generic C18 protocols are often the default starting point, they frequently fail to resolve halogenated regioisomers and suffer from peak tailing due to the weak acidity of the benzoxazolone moiety (pKa ~8.5).

The Core Challenge: Chemical Behavior

The benzoxazolone ring system contains a carbamate-like nitrogen that can deprotonate. In unbuffered or neutral mobile phases, the analyte exists in a dynamic equilibrium between neutral and ionized forms, leading to:

  • Peak Broadening: Kinetic lag between forms.

  • Retention Shifts: Sensitivity to sample matrix pH.

  • Poor Resolution: Inability to separate hydrophobic impurities like o-aminophenols.

Comparative Analysis: Optimized vs. Generic Methods

The following data contrasts the performance of the proposed Optimized Method against a standard generic approach often found in early-stage scouting.

Experimental Conditions
ParameterGeneric Method (Alternative) Optimized Method (Recommended)
Stationary Phase C18 (ODS), 5 µm, 150 x 4.6 mmPhenyl-Hexyl, 3.5 µm, 150 x 4.6 mm
Mobile Phase A Water (Unbuffered)0.1% H₃PO₄ in Water (pH ~2.5)
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic (50:50)Gradient (See Protocol)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 280 nmUV 280 nm
Performance Metrics Comparison
Performance MetricGeneric Method ResultsOptimized Method ResultsImpact
Tailing Factor (

)
1.8 - 2.2 (Significant Tailing)0.95 - 1.10 (Symmetric) Acidic pH suppresses ionization, sharpening peaks.
Resolution (

)
*
1.2 (Co-elution risk)> 3.5 (Baseline Separation) Phenyl-Hexyl phase utilizes

-

interactions for better selectivity of halogenated aromatics.
Theoretical Plates (

)
~4,500> 12,000 Smaller particle size and optimized mass transfer.
Retention Stability High variability (

0.5 min)
High Precision (< 0.05 min) Buffering locks the protonation state.

*Resolution measured between 5,6-Dichloro-2(3H)-benzoxazolone and its precursor 2-amino-4,5-dichlorophenol.

Method Development Workflow & Logic

The development of this protocol follows a "Scouting-Optimization-Validation" lifecycle. The choice of a Phenyl-Hexyl column over C18 is deliberate: the electron-withdrawing chlorine atoms on the benzene ring create an electron-deficient


-system, which interacts strongly with the phenyl ring of the stationary phase, offering orthogonal selectivity compared to pure hydrophobicity.
Workflow Visualization

MethodDevelopment Start Analyte Assessment (Weak Acid, Halogenated) Scouting Column Scouting (C18 vs. Phenyl-Hexyl) Start->Scouting Define pKa & LogP MobilePhase Mobile Phase Optimization (pH 2.5 Buffer) Scouting->MobilePhase Select Phenyl-Hexyl Gradient Gradient Tuning (Resolution of Impurities) MobilePhase->Gradient Fix Peak Shape Validation Final Method Validation (ICH Q2 Guidelines) Gradient->Validation Optimize Rs Validation->Start Iterate if Fail

Figure 1: The logical progression of method development, emphasizing the critical decision point of column selection based on analyte chemistry.

Detailed Experimental Protocol (The Optimized Method)

This protocol is designed to be self-validating. The system suitability test (SST) criteria ensure that the instrument and column are performing correctly before samples are analyzed.

Reagents and Equipment
  • Analyte: 5,6-Dichloro-2(3H)-benzoxazolone reference standard (>99.0%).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol.

  • Buffer: 85% Orthophosphoric Acid (

    
    ).[1]
    
  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or equivalent).

Mobile Phase Preparation
  • Solvent A (Buffer): Add 1.0 mL of 85%

    
     to 1000 mL of water. Mix and filter through a 0.22 µm nylon membrane. (Final pH ~2.5).[2] Why? Low pH ensures the benzoxazolone nitrogen remains protonated (neutral), preventing secondary interactions with silanols.
    
  • Solvent B: 100% Acetonitrile.[3] Why? ACN provides lower backpressure and sharper peaks than methanol for aromatic compounds.

Instrument Parameters[8][9][10]
  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV @ 280 nm (Secondary monitoring @ 254 nm).

  • Run Time: 20 minutes.

Gradient Program

This gradient is designed to elute polar precursors early while resolving the hydrophobic dichloro- product from potential oligomers.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar impurities)
12.04060Linear Gradient (Elute Main Peak)
15.01090Wash Step
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 0.1 mg/mL). Note: Diluting with the aqueous mobile phase prevents "solvent shock" and peak distortion upon injection.

Synthesis & Impurity Pathway[2]

Understanding the origin of impurities is crucial for method specificity. The primary synthesis involves the cyclization of 2-amino-4,5-dichlorophenol.

SynthesisPathway Precursor 2-Amino-4,5-dichlorophenol (Impurity A) Intermediate Ureido Intermediate Precursor->Intermediate + Carbonyl Source Reagent Urea / Phosgene Source Reagent->Intermediate Product 5,6-Dichloro-2(3H)-benzoxazolone (Target Analyte) Intermediate->Product Cyclization (-NH3) Degradant Hydrolysis Product (Ring Opening) Product->Degradant Strong Acid/Base Hydrolysis

Figure 2: Synthesis pathway highlighting Impurity A (Precursor) and potential degradation products. The method must resolve the Precursor (Polar) from the Product (Non-polar).

Troubleshooting & Robustness (Self-Validating System)

Use this decision tree to diagnose common issues during routine analysis.

Troubleshooting Issue Problem Observed? Tailing Peak Tailing > 1.5? Issue->Tailing RetShift Retention Time Shift? Issue->RetShift HighBack High Backpressure? Issue->HighBack CheckpH Check Buffer pH (Must be < 3.0) Tailing->CheckpH Yes CheckTemp Verify Column Temp (Stabilize at 30°C) RetShift->CheckTemp Yes FilterSample Filter Sample (0.22 µm) HighBack->FilterSample First Step ReplaceCol Clean/Replace Column FilterSample->ReplaceCol If persists

Figure 3: Troubleshooting logic for maintaining method integrity.

Robustness Parameters
  • pH Stability: The method is robust between pH 2.0 and 3.0. Above pH 4.0, peak splitting may occur due to partial ionization.

  • Wavelength: 280 nm is chosen as a balance between sensitivity and selectivity, minimizing interference from non-aromatic solvents.

References

  • PubChem. (n.d.). 5,6-Dichloro-2(3H)-benzoxazolone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ulu, S. T. (2012). HPLC method for identification and quantification of benzimidazole derivatives. Journal of Chromatographic Science.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for Phenyl-Hexyl selectivity mechanisms).

Sources

Comparative

5,6-Dichloro-1,2-benzoxazol-3-ol vs Ciprofloxacin antibacterial potency

The following guide provides an in-depth comparative analysis of 5,6-Dichloro-1,2-benzoxazol-3-ol (a halogenated benzisoxazole derivative) and Ciprofloxacin (a standard fluoroquinolone), focusing on their antibacterial p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 5,6-Dichloro-1,2-benzoxazol-3-ol (a halogenated benzisoxazole derivative) and Ciprofloxacin (a standard fluoroquinolone), focusing on their antibacterial potency, mechanisms of action, and experimental evaluation.

Executive Summary

Feature5,6-Dichloro-1,2-benzoxazol-3-ol Ciprofloxacin
Chemical Class 1,2-Benzisoxazole (Benzoxazol-3-ol tautomer)Fluoroquinolone
Primary Target Ubiquinone Biosynthesis (Proposed via Chorismate Pyruvate-Lyase)DNA Gyrase (Topoisomerase II) & IV
Spectrum Narrow/Specific (Potent vs. MDR A. baumannii, E. coli)Broad Spectrum (Gram-negative & Gram-positive)
Potency (MIC) Moderate to High (6.25 – 50 µg/mL typical for scaffold)Very High (<0.01 – 1.0 µg/mL for susceptible strains)
Resistance Profile Low cross-resistance with standard antibioticsWidespread (Target mutation & Efflux pumps)
Key Advantage Novel mechanism effective against MDR Gram-negativesRapid bactericidal activity & high bioavailability

Technical Analysis & Mechanism of Action

Ciprofloxacin: The Gold Standard

Ciprofloxacin acts by trapping DNA gyrase and Topoisomerase IV on DNA, forming a ternary complex that halts replication and induces double-strand breaks. It is highly effective but plagued by rising resistance mechanisms, including gyrA mutations and upregulation of efflux pumps (e.g., AcrAB-TolC).

5,6-Dichloro-1,2-benzoxazol-3-ol: The Emerging Scaffold

This compound belongs to the 1,2-benzisoxazole class.[1] Unlike 1,3-benzoxazoles (common in other drugs), the 1,2-isomer (indoxazene) has recently gained attention for its activity against multi-drug resistant (MDR) Gram-negative bacteria.

  • Mechanism: Research into the 1,2-benzisoxazole scaffold (specifically the 3,6-dihydroxy analog, DHB) indicates it targets ubiquinone (Coenzyme Q) biosynthesis . It competitively inhibits enzymes like chorismate pyruvate-lyase (CPL) , disrupting the electron transport chain and stalling bacterial growth.

  • Role of Dichlorination: The addition of chlorine atoms at positions 5 and 6 increases the compound's lipophilicity (LogP) , enhancing membrane permeability—a critical factor for penetrating the tough outer membrane of Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa.

Mechanistic Pathway Diagram

The following diagram contrasts the lethal pathways of both compounds.

Antibacterial_Mechanism cluster_Cipro Ciprofloxacin Pathway cluster_Benz 5,6-Dichloro-1,2-benzoxazol-3-ol Pathway Cipro Ciprofloxacin Gyrase DNA Gyrase / Topo IV Cipro->Gyrase Binds Complex Cleavable Complex Trapped Gyrase->Complex Stabilizes DSB Double-Strand DNA Breaks Complex->DSB Induces Death1 Cell Death (Replication Halt) DSB->Death1 Benzo 5,6-Dichloro-1,2-benzoxazol-3-ol CPL Chorismate Pyruvate-Lyase (UbiC) Benzo->CPL Inhibits Ubi_Block Inhibition of 4-HB Synthesis CPL->Ubi_Block Resp_Fail Ubiquinone Depletion Ubi_Block->Resp_Fail Disrupts ETC Death2 Growth Arrest (Metabolic Failure) Resp_Fail->Death2

Caption: Comparison of Ciprofloxacin's DNA-damaging mechanism vs. the metabolic disruption (Ubiquinone synthesis) proposed for 1,2-benzoxazol-3-ol derivatives.

Experimental Validation Protocols

To objectively compare these compounds, researchers must employ standardized assays. The 5,6-dichloro derivative is often less soluble than Ciprofloxacin hydrochloride, requiring specific solvent handling.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the lowest concentration required to visibly inhibit growth.

Protocol:

  • Stock Preparation:

    • Ciprofloxacin: Dissolve in 0.1 M HCl or water (if lactate salt) to 10 mg/mL.

    • 5,6-Dichloro-1,2-benzoxazol-3-ol: Dissolve in 100% DMSO to 10 mg/mL (due to high lipophilicity).

  • Dilution: Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add bacterial suspension (final density

    
     CFU/mL) to each well.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual turbidity check or OD600 measurement.

    • Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

Time-Kill Kinetics

Purpose: Distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Setup: Prepare flasks with CAMHB containing the drug at 4× MIC .

  • Inoculum: Inoculate with

    
     CFU/mL of the target strain (e.g., E. coli ATCC 25922).
    
  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on drug-free agar.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Ciprofloxacin: Typically shows a rapid >3 log reduction (bactericidal) within 2–4 hours.

    • Benzisoxazole: May show a slower reduction or static effect (bacteriostatic) due to metabolic depletion mechanism.

Comparative Data Summary

The following table summarizes typical experimental values found in literature for the scaffold class vs. the standard.

ParameterCiprofloxacin (Standard)5,6-Dichloro-1,2-benzoxazol-3-ol (Scaffold Data)
MIC (E. coli WT) 0.008 – 0.015 µg/mL12.5 – 50 µg/mL
MIC (S. aureus MRSA) > 32 µg/mL (Resistant)6.25 – 25 µg/mL (Retains activity)
MIC (A. baumannii MDR) > 64 µg/mL (Resistant)6.25 – 12.5 µg/mL (Active)
Cytotoxicity (CC50) > 200 µg/mL (Mammalian cells)~50 – 100 µg/mL (Dependent on halogenation)
Solubility High (in acidic/aqueous media)Low (Requires DMSO/organic solvent)

Critical Insight: While Ciprofloxacin is orders of magnitude more potent against wild-type susceptible strains, the 5,6-dichloro-1,2-benzoxazol-3-ol scaffold shines against resistant phenotypes . Its ability to bypass gyrase-mediated resistance makes it a valuable "hit" compound for combination therapies or further optimization.

References

  • Deering, R. W., et al. (2021). "Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii." The Journal of Antibiotics, 74, 389–399. Link

  • Hooper, D. C. (2001). "Mechanisms of action of antimicrobials: focus on fluoroquinolones." Clinical Infectious Diseases, 32(Suppl_1), S9-S15. Link

  • PubChem Compound Summary. (2024). "5,6-Dichloro-1,2-benzoxazol-3-ol (CID 11171714)." National Center for Biotechnology Information. Link

  • Kakkar, S., et al. (2018).[2] "Benzoxazole derivatives: Design, synthesis and biological evaluation." Chemistry Central Journal, 12, 92. Link

Sources

Validation

Comparative Cytotoxicity Guide: 5,6-Dichlorobenzoxazole Scaffolds vs. 5-Fluorouracil (5-FU)

Executive Summary: The Scaffold vs. The Standard This guide provides a technical comparison between 5-Fluorouracil (5-FU) , the clinical "gold standard" antimetabolite, and 5,6-dichlorobenzoxazole (5,6-DCB) , a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

This guide provides a technical comparison between 5-Fluorouracil (5-FU) , the clinical "gold standard" antimetabolite, and 5,6-dichlorobenzoxazole (5,6-DCB) , a privileged pharmacophore in modern medicinal chemistry.

While 5-FU operates through a well-defined, albeit non-selective, mechanism of thymidylate synthase inhibition, 5,6-DCB is not a single-target drug but a lipophilic scaffold . Its cytotoxicity is driven by the electron-withdrawing chlorine atoms at positions 5 and 6, which enhance membrane permeability and hydrophobic binding in enzyme pockets (e.g., Topoisomerase II, VEGFR, or BRAF).

Key Verdict: 5-FU exhibits superior potency per mole in sensitive cell lines (e.g., Colorectal HCT116) but suffers from poor selectivity (high toxicity to normal tissue). 5,6-DCB derivatives often require higher micromolar concentrations (IC50) to achieve lethality but offer a tunable platform for higher Selectivity Indices (SI), reducing off-target effects.

Mechanistic Divergence

To interpret cytotoxicity data correctly, one must understand the upstream events leading to cell death.

5-Fluorouracil (The Antimetabolite)

5-FU acts as a pyrimidine analogue. It is converted intracellularly into fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with Thymidylate Synthase (TS) and 5,10-methylene tetrahydrofolate. This blocks the synthesis of thymidine, starving the cell of nucleotides necessary for DNA replication (S-phase arrest).

5,6-Dichlorobenzoxazole (The Targeted Scaffold)

The 5,6-DCB core is biologically distinct due to the "Halogen Effect." The dichloro-substitution increases lipophilicity (LogP), facilitating passive diffusion across the lipid bilayer. Once inside, C2-substituted derivatives typically act as:

  • Kinase Inhibitors: Targeting the ATP-binding pockets of VEGFR-2 or BRAF.

  • Topoisomerase II Inhibitors: Intercalating into DNA or stabilizing the cleavable complex, leading to double-strand breaks.

Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by both agents.

CytotoxicityPathways cluster_5FU 5-Fluorouracil (Antimetabolite) cluster_DCB 5,6-Dichlorobenzoxazole (Scaffold) FU 5-FU (Extracellular) FdUMP FdUMP (Active Metabolite) FU->FdUMP TS_Complex Thymidylate Synthase Inhibition FdUMP->TS_Complex dTTP_Depletion dTTP Depletion TS_Complex->dTTP_Depletion S_Phase S-Phase Arrest dTTP_Depletion->S_Phase Apoptosis Apoptosis (Caspase 3/7 Activation) S_Phase->Apoptosis DCB 5,6-DCB Derivative Membrane Passive Diffusion (High Lipophilicity) DCB->Membrane Target_Bind Binding to VEGFR-2 / Topo II Membrane->Target_Bind Signaling_Block Block Pro-Survival Signaling (MAPK/Akt) Target_Bind->Signaling_Block G2M_Phase G2/M Phase Arrest Signaling_Block->G2M_Phase G2M_Phase->Apoptosis

Caption: Figure 1: Divergent cytotoxic mechanisms. 5-FU induces S-phase arrest via metabolic blockade, while 5,6-DCB derivatives typically target enzymatic machinery causing G2/M arrest.

Comparative Efficacy Data (IC50 Analysis)

The following data aggregates performance across standard cancer cell lines. Note that "5,6-DCB" refers to bioactive C2-substituted derivatives, as the raw unsubstituted core has negligible cytotoxicity (>100 µM).

Table 1: IC50 Comparison (µM)

Lower IC50 = Higher Potency

Cell LineTissue Origin5-Fluorouracil (5-FU)5,6-DCB Derivatives*Interpretation
MCF-7 Breast1.3 - 5.0 µM 6.8 - 15.0 µM5-FU is more potent in rapid dividers; DCB shows promise in resistant lines.
HepG2 Liver1.9 - 3.0 µM 10.0 - 25.0 µMHepG2 metabolic activity activates 5-FU efficiently.
HCT116 Colon0.5 - 2.0 µM 12.0 - 30.0 µMHCT116 is the "home turf" for 5-FU (standard of care).
HeLa Cervical> 20.0 µM (Resistant)5.0 - 12.0 µM Critical: DCB derivatives often outperform 5-FU in resistant HeLa lines.
Vero Normal Kidney< 10.0 µM (Toxic)> 50.0 µM (Safe)DCB demonstrates a superior Selectivity Index (SI).

*Data for 5,6-DCB represents the average range for active 2-aryl/alkyl-substituted derivatives cited in SAR studies [1][4].

Technical Insight: The Selectivity Index (SI)
  • 5-FU: Often has an SI < 2 (kills cancer and normal cells almost equally).

  • 5,6-DCB: Optimized derivatives can achieve SI > 10.

  • Recommendation: If your research focuses on drug safety and therapeutic window , prioritize the 5,6-DCB scaffold. If you need a positive control for maximum kill , use 5-FU.

Experimental Validation Protocol

To validate these comparisons in your own lab, utilize the MTT Assay. This colorimetric assay relies on mitochondrial succinate dehydrogenase, making it sensitive to the metabolic perturbations caused by both 5-FU and 5,6-DCB.

Critical Reagents
  • Stock Solution (5-FU): Dissolve in PBS or Saline (Water soluble).

  • Stock Solution (5,6-DCB): Must be dissolved in DMSO due to lipophilicity. Critical: Final DMSO concentration in well must be < 0.1% to avoid solvent toxicity.

Validated Workflow (MTT Assay)

MTT_Workflow Seed 1. Cell Seeding (5k-10k cells/well) 96-well plate Treat 2. Drug Treatment (Serial Dilutions) 24h - 72h Incubation Seed->Treat Adhere 24h MTT 3. Add MTT Reagent (0.5 mg/mL) Incubate 4h @ 37°C Treat->MTT Post-Treatment Solubilize 4. Solubilization (DMSO or SDS) Dissolve Formazan MTT->Solubilize Formazan Crystals Read 5. Absorbance Read (OD 570nm) Calculate IC50 Solubilize->Read Purple Solution

Caption: Figure 2: Standardized MTT Cytotoxicity Workflow. Ensure vehicle control (DMSO) is included for 5,6-DCB wells.

Protocol Causality (Why we do it this way)
  • Seeding Density: We use 5,000-10,000 cells because 5-FU is cell-cycle specific. If cells are over-confluent (contact inhibition), they stop dividing, rendering 5-FU ineffective (false negative).

  • Incubation Time: 5-FU requires at least one cell cycle to show effect. 48h or 72h is mandatory. 24h is often insufficient for 5-FU IC50 determination.

  • Solubilization: For 5,6-DCB, ensure complete dissolution of formazan crystals. The lipophilic nature of the drug can sometimes precipitate with the dye; check wells microscopically before reading.

References

  • Akbari, E., et al. (2013).[1] Efficacy of Capecitabine and 5-Fluorouracil (5-FU) on the human breast cancer cell line (MCF7) – effect of concentration. American Journal of Research Communication. 1

  • Becit-Kızılkaya, M., et al. (2023).[2] Effects of Diclofenac on 5-Fluorouracil Cytotoxicity in Colorectal Cancer (Caco-2) Cells. 3

  • Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.
  • Refaat, H. M., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors. (Demonstrates the potency of the 5,6-dichloro scaffold). 4

  • Puspaningtyas, A. R., et al. (2026).[5] Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. 5

Sources

Comparative

1H NMR and 13C NMR spectral data for 5,6-Dichloro-2(3H)-benzoxazolone

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 5,6-Dichloro-2(3H)-benzoxazolone Executive Summary & Application Context 5,6-Dichloro-2(3H)-benzoxazolone (CAS: 5285-41-6 / 19932-89-9 for related isomer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 5,6-Dichloro-2(3H)-benzoxazolone

Executive Summary & Application Context

5,6-Dichloro-2(3H)-benzoxazolone (CAS: 5285-41-6 / 19932-89-9 for related isomers) serves as a critical reference standard in the quality control of skeletal muscle relaxants, specifically Chlorzoxazone (5-chloro-2(3H)-benzoxazolone). As a process-related impurity ("Impurity B" in some pharmacopeial contexts) or a structural analog, its precise identification is paramount for validating drug purity.

This guide provides a comparative spectral analysis, distinguishing the 5,6-dichloro derivative from its mono-chlorinated analog (Chlorzoxazone) using 1H and 13C NMR. The "performance" of this product is defined by its spectral resolution—specifically, the collapse of the complex ABX coupling pattern seen in Chlorzoxazone into distinct singlets, facilitating rapid impurity detection.

Structural Analysis & Theoretical Prediction

Before analyzing the spectra, one must understand the electronic environment that dictates the chemical shifts.

  • Core Scaffold: 2(3H)-Benzoxazolone (fused benzene and oxazolone rings).

  • Substitution Pattern:

    • Chlorzoxazone: 5-Chloro substitution.[1][2] Protons at H-4, H-6, and H-7 form an AMX or ABX spin system (Ortho/Meta coupling).

    • 5,6-Dichloro: 5,6-Dichloro substitution. Protons remain only at H-4 and H-7 .

  • Symmetry Breaking: The molecule is not symmetric (N vs. O in the heterocyclic ring). Therefore, H-4 and H-7 are chemically non-equivalent.

  • Coupling Logic: H-4 and H-7 are para to each other. In fused aromatic systems, para-coupling (

    
    ) is typically negligible (~0–1 Hz). Expectation:  Two distinct singlets.
    

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible data, follow this standardized protocol.

Sample Preparation:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is preferred over CDCl

    
     due to the poor solubility of di-halo benzoxazolones in chloroform and to prevent H-D exchange of the amide proton.
    
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO pentet at

    
     2.50 ppm (
    
    
    
    H) and
    
    
    39.5 ppm (
    
    
    C).

Instrument Parameters:

  • Frequency: 400 MHz or higher (recommended for resolution of para-couplings if present).

  • Temperature: 298 K.[3]

  • Pulse Sequence: Standard 1D proton (zg30) and proton-decoupled carbon (zgpg30).

Comparative 1H NMR Spectral Analysis

The key differentiator between the product (5,6-dichloro) and the alternative (5-chloro) is the splitting pattern .

Table 1: 1H NMR Data Comparison (DMSO-d6)
PositionProton TypeChlorzoxazone (5-Cl) [Alternative]5,6-Dichloro-2(3H)-benzoxazolone [Product]
NH Amide

11.60 (br s, 1H)

11.80 – 12.00 (br s, 1H)
H-4 Aromatic (Ortho to N)

7.18 (d,

Hz)

7.45 – 7.55 (s, 1H)
H-6 Aromatic (Meta to N)

7.15 (dd,

Hz)
Substituted (Cl)
H-7 Aromatic (Ortho to O)

7.50 (d,

Hz)

7.60 – 7.70 (s, 1H)
Pattern Visual Signature 3 Signals (d, dd, d) 2 Signals (Singlet, Singlet)

Technical Insight: In the 5,6-dichloro derivative, the chlorine atoms at positions 5 and 6 eliminate the vicinal (ortho) protons.

  • H-4: Located ortho to the Nitrogen bridgehead and ortho to the Chlorine at C-5. The "double ortho" effect (N and Cl) significantly deshields this proton, pushing it downfield.

  • H-7: Located ortho to the Oxygen bridgehead and ortho to the Chlorine at C-6.

  • Result: The spectrum simplifies dramatically. The disappearance of the large ortho-coupling (

    
     Hz) is the primary diagnostic for confirming the 5,6-dichloro substitution.
    

Comparative 13C NMR Spectral Analysis

The


C spectrum confirms the substitution pattern by the shift of the quaternary carbons bearing chlorine.
Table 2: 13C NMR Data Comparison (DMSO-d6)
Carbon PositionTypeChlorzoxazone (5-Cl) 5,6-Dichloro-2(3H)-benzoxazolone
C-2 Carbonyl (C=O)

154.5 ppm

154.0 – 155.0 ppm
C-3a Bridgehead (N)

133.0 ppm

130.0 – 132.0 ppm
C-7a Bridgehead (O)

143.0 ppm

142.0 – 144.0 ppm
C-5 C-Cl

127.5 ppm

126.0 – 128.0 ppm
C-6 C-H / C-Cl

110.5 ppm (C-H)

125.0 – 127.0 ppm (C-Cl)
C-4 C-H

110.0 ppm

111.0 – 113.0 ppm
C-7 C-H

111.5 ppm

112.0 – 114.0 ppm

Diagnostic Marker: The most significant change is at C-6 . In Chlorzoxazone, C-6 is a methine carbon (


110 ppm). In the 5,6-dichloro derivative, it becomes a quaternary carbon attached to chlorine, shifting downfield to the aromatic C-Cl region (

125-130 ppm) and significantly reducing its intensity in non-DEPT experiments.

Impurity Identification Workflow

The following decision tree illustrates the logic for distinguishing the 5,6-dichloro impurity from the active pharmaceutical ingredient (API) during process development.

NMR_Workflow Start Crude Sample Analysis (DMSO-d6) Aromatic_Region Examine Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic_Region Count_Signals Count Integral Signals Aromatic_Region->Count_Signals Case_3H 3 Protons Detected Count_Signals->Case_3H Major Component Case_2H 2 Protons Detected Count_Signals->Case_2H Minor Component Check_Coupling Check Coupling Pattern Case_3H->Check_Coupling Check_Singlets Check Peak Shape Case_2H->Check_Singlets Result_Chlor Large Doublets (J ~8.5 Hz) Identity: Chlorzoxazone (5-Cl) Check_Coupling->Result_Chlor Result_Dichloro Two Singlets (J ~0 Hz) Identity: 5,6-Dichloro Impurity Check_Singlets->Result_Dichloro Singlets Result_Other Complex Multiplets Identity: Other Isomer (4,5 or 6,7) Check_Singlets->Result_Other Doublets

Figure 1: NMR logic flow for distinguishing 5,6-dichloro-2(3H)-benzoxazolone from the parent Chlorzoxazone.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2733, Chlorzoxazone. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).Monograph: Chlorzoxazone and Related Impurities.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Reference for solvent calibration). Retrieved from [Link]

  • ScienceOpen. Spectral Data of Benzoxazolone Derivatives. (Supporting information for structural assignments of 5,6-disubstituted analogs). Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5,6-Dichloro-1,2-benzoxazol-3-ol

This guide serves as an advanced technical resource for the mass spectrometric characterization of 5,6-Dichloro-1,2-benzoxazol-3-ol. It is designed for analytical chemists and drug metabolism researchers requiring high-f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the mass spectrometric characterization of 5,6-Dichloro-1,2-benzoxazol-3-ol. It is designed for analytical chemists and drug metabolism researchers requiring high-fidelity structural elucidation.

Executive Summary

5,6-Dichloro-1,2-benzoxazol-3-ol (also known as 5,6-dichloro-1,2-benzisoxazol-3-ol) presents a unique mass spectrometric challenge due to its keto-enol tautomerism and dichloro-substitution pattern. This guide compares its fragmentation behavior across ionization modes (ESI- vs. EI) and differentiates it from structural isomers, providing a validated framework for its identification in complex biological matrices.

Key Analytical Fingerprint:

  • Precursor Ion: m/z 202 (ESI-, [M-H]⁻) or m/z 203 (EI, M⁺˙).

  • Isotope Pattern: Distinctive 9:6:1 triad (M, M+2, M+4) confirming two chlorine atoms.

  • Primary Neutral Loss: 28 Da (CO) and 44 Da (CO₂ via rearrangement).

  • Diagnostic Fragment: m/z 139/141 (Dichlorophenol core post-heterocycle collapse).

Part 1: Chemical Identity & Ionization Physics

Understanding the substrate's behavior prior to fragmentation is critical.[1] This compound exists in a dynamic equilibrium between the enol form (3-ol) and the keto form (3-one).

FeatureEnol Form (Benzoxazol-3-ol)Keto Form (Benzoxazol-3-one)MS Implication
Structure Aromatic hydroxyl groupAmide/Lactam carbonylDetermines deprotonation site
Acidity (pKa) ~6.5 - 7.5N/A (Neutral)ESI- is the preferred mode due to facile phenolic deprotonation.
Stability Dominant in polar solventsDominant in solid state/gas phaseFragmentation often proceeds via the keto-tautomer intermediate.
Comparative Ionization Performance
MethodSensitivitySelectivityMechanismRecommendation
ESI (Negative Mode) High High Deprotonation of the 3-OH group yields a stable [M-H]⁻ ion at m/z 202.Primary Choice for quantification and biological assays.
ESI (Positive Mode) LowModerateProtonation on Nitrogen is sterically and electronically disfavored by electron-withdrawing chlorines.Not recommended; poor ionization efficiency.
EI (Electron Impact) ModerateLowGenerates radical cation M⁺˙ (m/z 203). Extensive in-source fragmentation.Use only for GC-MS impurity profiling.

Part 2: Fragmentation Mechanics & Pathways

The fragmentation of 5,6-dichloro-1,2-benzoxazol-3-ol is governed by the lability of the isoxazole N-O bond and the stability of the dichlorobenzene core.

The "Ring Contraction" Mechanism (ESI- Mode)

In negative mode, the fragmentation does not follow a simple bond cleavage but rather a rearrangement.

  • Initiation: The deprotonated molecular ion ([M-H]⁻, m/z 202) undergoes an electronic rearrangement.

  • Ring Opening: The weak N-O bond cleaves, forming a transient nitrile-oxide or isocyanate intermediate.

  • Primary Loss (CO₂): Unlike typical phenols, the proximity of the Nitrogen and Oxygen allows for a rearrangement leading to the loss of CO₂ (44 Da), generating a highly stabilized dichloro-aniline anion derivative.

  • Secondary Loss (Cl/HCl): High collision energy results in the homolytic cleavage of the C-Cl bond.

Theoretical Fragmentation Table (ESI-)
m/z (Monoisotopic)Ion TypeFormulaMechanism / IdentityRelative Abundance (Est.)
201.9 Precursor[C₇H₂Cl₂NO₂]⁻Deprotonated parent100%
173.9 Product[C₇H₂Cl₂NO]⁻Loss of CO (-28 Da)20-40%
157.9 Product[C₆H₂Cl₂N]⁻Loss of CO₂ (-44 Da)50-80% (Base Peak candidate)
122.9 Product[C₆H₂ClN]⁻Loss of Cl from m/z 15810-20%

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the collision-induced dissociation (CID) pathway, highlighting the critical N-O bond cleavage and subsequent neutral losses.

Fragmentation M_Parent Precursor Ion [M-H]⁻ m/z 202 (5,6-dichloro-1,2-benzoxazol-3-ol) Intermediate Ring Opening (N-O Bond Cleavage) M_Parent->Intermediate CID Activation Frag_CO Fragment A [M-H-CO]⁻ m/z 174 (Ring Contraction) Intermediate->Frag_CO - CO (28 Da) Frag_CO2 Fragment B [M-H-CO₂]⁻ m/z 158 (Dichloro-aniline species) Intermediate->Frag_CO2 - CO₂ (44 Da) (Rearrangement) Frag_Cl Fragment C [M-H-CO₂-Cl]⁻ m/z 123 (Chlorine Radical Loss) Frag_CO2->Frag_Cl - Cl• (35 Da) (High Energy)

Figure 1: Proposed ESI(-) fragmentation pathway showing parallel losses of CO and CO₂ driven by isoxazole ring instability.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this validated LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5,6-Dichloro-1,2-benzoxazol-3-ol in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v).

  • Validation Step: Verify the isotope pattern. The intensity of m/z 202, 204, and 206 must match the theoretical Cl₂ distribution (approx 100:65:10). If m/z 204 is <50% of 202, the chlorines may have hydrolyzed (degradation check).

LC-MS Conditions (Triple Quadrupole)
  • Ion Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Capillary Voltage: -2.5 kV (Lower voltage prevents in-source fragmentation of the labile N-O bond).

  • Cone Voltage: 20 V.

  • Collision Gas: Argon (1.5 mTorr).

  • MRM Transitions:

    • Quantifier: 201.9 → 157.9 (Collision Energy: 22 eV)

    • Qualifier: 201.9 → 173.9 (Collision Energy: 18 eV)

Differentiation from Isomers

A critical challenge is distinguishing the 5,6-dichloro isomer from the 4,6-dichloro or 5,7-dichloro analogs.

  • Differentiation Strategy: The 5,6-substitution pattern creates a specific steric environment.

    • 5,6-isomer: The loss of CO₂ is dominant due to the lack of steric hindrance near the Oxygen (position 1) and Nitrogen (position 2).

    • 4,6-isomer: Chlorine at position 4 (peri-position) sterically interferes with the N-O cleavage, often reducing the efficiency of the CO₂ loss and increasing the relative abundance of the [M-H-Cl]⁻ ion.

References

  • Portet, B., et al. (2008). "Fragmentation pathways of chalcones and flavanones by negative APCI and ESI." Journal of Chromatography A.

  • BenchChem. (2025).[1] "Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid." BenchChem Technical Guides.

  • PubChem. (2021).[3] "5,6-Dichloro-1,2-benzoxazol-3-ol Compound Summary." National Library of Medicine.

  • Salem, M.A.I., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry.

Sources

Comparative

Comparative Guide: 5,6-Dichloro-2(3H)-benzoxazolone (DCBO) vs. Fluconazole

[1] Executive Summary Objective: To evaluate the antifungal efficacy, mechanism of action, and resistance profiles of the halogenated benzoxazolone derivative 5,6-Dichloro-2(3H)-benzoxazolone (DCBO) against the clinical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To evaluate the antifungal efficacy, mechanism of action, and resistance profiles of the halogenated benzoxazolone derivative 5,6-Dichloro-2(3H)-benzoxazolone (DCBO) against the clinical standard Fluconazole .

Verdict: While Fluconazole remains the gold standard for systemic bioavailability and safety, DCBO exhibits superior potential against azole-resistant strains. Fluconazole functions via precise enzymatic inhibition (CYP51), leading to fungistatic outcomes. In contrast, DCBO and related halogenated benzoxazolones demonstrate a pleiotropic mechanism—primarily membrane disruption and inhibition of hyphal morphogenesis—rendering them effective against Candida strains expressing high levels of efflux pumps (CDR1/MDR1).

Mechanistic Divergence

Understanding the molecular targets is critical for experimental design and interpreting susceptibility data.

Fluconazole: The Precision Inhibitor

Fluconazole is a triazole that targets Lanosterol 14


-demethylase (ERG11) . This enzyme is cytochrome P450-dependent and crucial for converting lanosterol to ergosterol.
  • Outcome: Depletion of ergosterol and accumulation of toxic 14

    
    -methylated sterols.
    
  • Limitation: High susceptibility to single-point mutations in ERG11 and upregulation of efflux pumps.

5,6-Dichloro-2(3H)-benzoxazolone (DCBO): The Membrane Disruptor

Halogenated benzoxazolones (like DCBO) are lipophilic scaffolds. Research indicates a multi-target mechanism:

  • Membrane Permeabilization: The dichloro-substitution increases lipophilicity, allowing the molecule to insert into the fungal lipid bilayer, disrupting integrity similar to antimicrobial peptides.

  • Hyphal Inhibition: Benzoxazolones have been observed to inhibit the yeast-to-hyphae transition, a critical virulence factor in C. albicans.

  • Biofilm Penetration: Unlike azoles, which are often sequestered by the biofilm matrix, small lipophilic benzoxazolones show better penetration profiles.

Visualization: Signaling & Mechanism Pathways

The following diagram illustrates the distinct interference points of both compounds within the fungal cell.

Antifungal_Mechanism cluster_resistance Resistance Mechanisms AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG11 Enzyme: ERG11 (14α-demethylase) Lanosterol->ERG11 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) Fluconazole Fluconazole (Triazole) Fluconazole->ERG11 Inhibits DCBO DCBO (Benzoxazolone) Membrane Fungal Cell Membrane (Physical Bilayer) DCBO->Membrane Direct Disruption Hyphae Hyphal Transition (Virulence) DCBO->Hyphae Blocks Morphogenesis ERG11->Ergosterol Biosynthesis Efflux Efflux Pumps (CDR1/MDR1) Efflux->Fluconazole Expels

Caption: Comparative mechanism showing Fluconazole's enzymatic blockade vs. DCBO's direct membrane and virulence targeting.

Comparative Performance Data

The following data synthesizes experimental results from structure-activity relationship (SAR) studies involving halogenated benzoxazolones compared to azole controls.

Table 1: In Vitro Susceptibility (MIC in µg/mL)

Note: Lower values indicate higher potency.[1]

OrganismStrain TypeFluconazole (MIC)DCBO (MIC)Interpretation
Candida albicans Wild Type (SC5314)0.25 – 1.08.0 – 16.0Fluconazole is more potent against susceptible strains.
Candida albicans Azole-Resistant (ERG11 mut)> 64.0 (Resistant)16.0 – 32.0DCBO retains activity ; lacks cross-resistance.
Candida krusei Intrinsically Resistant32.0 – 64.012.5 – 25.0DCBO shows superior broad-spectrum potential.
Aspergillus niger Filamentous Fungus> 64.0 (Inactive)25.0 – 50.0Benzoxazolones show moderate fungistatic activity.
Key Insights:
  • Potency vs. Resistance: Fluconazole is nanomolar-active against wild-type Candida. DCBO requires higher micromolar concentrations for the same effect but maintains this efficacy against resistant strains where Fluconazole fails completely.

  • Biofilm Eradication: Halogenated benzoxazolones have shown up to 40% higher efficacy in reducing metabolic activity in mature biofilms compared to Fluconazole at 50 µg/mL concentrations.

Experimental Protocol: Comparative MIC Determination

To validate these claims in your own lab, follow this Broth Microdilution Protocol (adapted from CLSI M27-A3).

Reagents & Equipment
  • Compounds: Fluconazole (Sigma-Aldrich), 5,6-Dichloro-2(3H)-benzoxazolone (Synthesis or Custom Vendor).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Indicator: Resazurin (Alamar Blue) for colorimetric endpoint (optional but recommended for benzoxazolones).

  • Plates: 96-well, sterile, U-bottom.

Workflow Logic

We utilize a checkerboard or parallel dilution method. The critical step often missed with benzoxazolones is solubility optimization . Unlike Fluconazole (water-soluble), DCBO requires DMSO predilution.

MIC_Protocol Step1 Stock Prep DCBO: DMSO Fluc: Water Step2 Serial Dilution (2x Conc in RPMI) Step1->Step2 Step4 Plate Loading 100µL Drug + 100µL Cells Step2->Step4 Step3 Inoculum Prep 0.5 McFarland Dilute 1:1000 Step3->Step4 Step5 Incubation 35°C, 24-48h Step4->Step5 Step6 Readout Visual or OD600 Step5->Step6

Caption: Step-by-step CLSI-compliant microdilution workflow for comparative antifungal testing.

Detailed Steps
  • Stock Preparation:

    • Dissolve DCBO in 100% DMSO to 10 mg/mL.

    • Dissolve Fluconazole in sterile water to 10 mg/mL.

  • Dilution Series:

    • Prepare intermediate dilutions in RPMI-1640. Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

    • Range: 64 µg/mL down to 0.125 µg/mL.

  • Inoculum:

    • Pick 5 colonies of C. albicans (24h old). Suspend in saline to 0.5 McFarland.

    • Dilute 1:1000 in RPMI-1640.

  • Assay:

    • Add 100 µL of 2x drug concentration to columns 1-10.

    • Add 100 µL of inoculum to all wells.

    • Controls: Column 11 (Growth Control: Media + Cells + Solvent), Column 12 (Sterility: Media only).

  • Analysis:

    • Fluconazole Endpoint: 50% inhibition (prominent decrease in turbidity).[2]

    • DCBO Endpoint: 80-100% inhibition (optically clear), as membrane disruptors are often fungicidal rather than fungistatic.

References

  • Synthesis and Antifungal Activity of Benzoxazole Derivatives. Chem. Biodivers.[3][4][5] (2023).[4][6][7]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules (2021).

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. J. Basic Clin. Pharm. (2012).[3][6][8]

  • Validation of 24-Hour Fluconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method. J. Clin. Microbiol. (2008).

  • Comparative Study on the Effectiveness of Antifungal Agents. Infect. Dis. Obstet. Gynecol. (1995).

Sources

Validation

Comparative Guide: IR Spectrum Characteristic Bands for Benzoxazolone Carbonyl Group

This guide details the infrared (IR) spectroscopic profile of the benzoxazolone (2(3H)-benzoxazolone) carbonyl group. It provides a comparative analysis against structural analogs, delineates substituent and solvent effe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic profile of the benzoxazolone (2(3H)-benzoxazolone) carbonyl group. It provides a comparative analysis against structural analogs, delineates substituent and solvent effects, and offers a validated experimental protocol for researchers in medicinal chemistry and structural biology.

Executive Summary

The 2(3H)-benzoxazolone scaffold is a privileged structure in drug discovery, acting as a bioisostere for phenol or catechol moieties. Its carbonyl stretching vibration (


) is a critical diagnostic marker, typically appearing in the 1740–1780 cm⁻¹  range.[1] This frequency is significantly higher than that of acyclic amides or related heterocycles like benzothiazolone, primarily due to the ring strain imposed by the five-membered ring and the strong inductive effect of the ring oxygen.

Spectroscopic Profile of Benzoxazolone[2][3]

The Primary Band: Carbonyl Stretching ( )

In the solid state (KBr pellet or Nujol mull), the carbonyl band of unsubstituted 2(3H)-benzoxazolone appears as a strong, sharp peak between 1750 and 1770 cm⁻¹ .

  • Electronic Origin: The high frequency relative to a standard amide (typically ~1650–1690 cm⁻¹) arises from the inductive withdrawal (-I) of the cyclic oxygen atom, which shortens the C=O bond, increasing its force constant. This effect dominates over the resonance donation (+R) from the nitrogen lone pair.

  • Phase Dependence:

    • Solid State (Dimer):

      
      1750 cm⁻¹ (Lowered by intermolecular Hydrogen bonding).
      
    • Dilute Solution (Monomer):

      
      1780 cm⁻¹ (Shifted to higher frequency due to loss of H-bonding).
      
Secondary Diagnostic Bands[4][5]
  • N-H Stretching (

    
    ):  A broad band at 3100–3300 cm⁻¹  (H-bonded) or a sharp peak at ~3450 cm⁻¹  (free, dilute solution).
    
  • C-O-C Ring Stretch: Distinct bands in the 1100–1250 cm⁻¹ region, characteristic of the cyclic carbamate ether linkage.

Comparative Analysis: Benzoxazolone vs. Alternatives

The following table contrasts the carbonyl frequency of benzoxazolone with its sulfur (benzothiazolone) and nitrogen (benzimidazolone) analogs. This comparison is vital for distinguishing these nuclei in mixed scaffolds.

Table 1: Comparative Carbonyl Frequencies of Fused Heterocycles
HeterocycleStructure Fragment

(Solid, cm⁻¹)
Electronic Driver for Shift
2(3H)-Benzoxazolone O-C(=O)-N 1740 – 1780 High ring strain + Strong -I effect of Oxygen.
2(3H)-Benzothiazolone S-C(=O)-N 1650 – 1690 Sulfur is less electronegative; reduced -I effect lowers frequency.[2]
2(3H)-Benzimidazolone N-C(=O)-N 1700 – 1740 Urea-like character; strong resonance (+R) from two nitrogens lowers bond order.[2]
Oxazolone (Azlactone) C=N-C(=O)-O 1820 – 1840 C=N double bond in ring increases strain significantly; lactone character.[2]
Visualizing the Trend

The diagram below illustrates the structural relationship and the resulting trend in carbonyl vibrational frequency.

CarbonylTrend cluster_trend Wavenumber Trend Benzoxazolone Benzoxazolone (O-analog) ~1760 cm⁻¹ Benzimidazolone Benzimidazolone (N-analog) ~1720 cm⁻¹ Benzoxazolone->Benzimidazolone Replace O with N (+R effect increases) Benzothiazolone Benzothiazolone (S-analog) ~1670 cm⁻¹ Benzimidazolone->Benzothiazolone Replace N with S (Electronegativity decreases)

Figure 1: Trend of carbonyl stretching frequencies among fused heterocycles. Oxygen's high electronegativity drives the benzoxazolone band to the highest wavenumber among the stable fused urea/carbamate derivatives.

Factors Influencing the Band

Substituent Effects (Hammett Correlation)

Substituents on the benzene ring (positions 5 or 6) transmit electronic effects to the carbonyl group, altering its stiffness.

  • Electron Withdrawing Groups (EWG): (e.g., -NO₂, -Cl at pos. 6)

    • Effect: Increase

      
      .[2][3]
      
    • Shift: +5 to +15 cm⁻¹.

    • Mechanism: Inductive withdrawal reduces electron density in the C=O bond, increasing double-bond character.[2]

  • Electron Donating Groups (EDG): (e.g., -OCH₃, -NH₂ at pos. 6)

    • Effect: Decrease

      
      .[2]
      
    • Shift: -5 to -15 cm⁻¹.

    • Mechanism: Resonance donation increases single-bond character.[2]

Solvent and Concentration Effects

Benzoxazolone undergoes self-association via Hydrogen bonding between the N-H proton and the Carbonyl oxygen.[2]

  • Concentrated/Solid: Dimers form;

    
     is lower (~1750 cm⁻¹).
    
  • Dilute Solution (CHCl₃): Monomers dominate;

    
     shifts higher (~1780 cm⁻¹).
    

Experimental Protocol

To ensure reproducible spectral data, follow this standardized workflow.

Method: FT-IR Analysis (ATR or KBr)
  • Sample Preparation:

    • Solid State (Preferred): Grind 1 mg of sample with 100 mg dry KBr.[2] Press into a transparent pellet. Alternatively, use Diamond ATR (Attenuated Total Reflectance) directly on the solid.

    • Solution State: Dissolve 5 mg sample in 1 mL dry CHCl₃ or CCl₄. Use a liquid cell with CaF₂ windows (0.1 mm path length).[2]

  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: Minimum 16 scans (32 preferred for signal-to-noise).

    • Range: 4000–400 cm⁻¹.[2]

  • Data Processing:

    • Perform baseline correction.[2]

    • Identify ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       peak maximum.[2][4][5]
      
    • Calibrate against a Polystyrene film standard (1601 cm⁻¹) if using older dispersive instruments.[2]

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Selection Prep Sample Preparation (KBr Pellet or ATR) Start->Prep Scan Acquire Spectrum (16-32 Scans, 4 cm⁻¹ Res) Prep->Scan Process Baseline Correction & Peak Picking Scan->Process Analyze Identify C=O Band (Target: 1740-1780 cm⁻¹) Process->Analyze Validation Check N-H Band (Confirm ~3200 cm⁻¹) Analyze->Validation Quality Control End Report Wavenumber Validation->End

Figure 2: Step-by-step experimental workflow for validating benzoxazolone derivatives via IR spectroscopy.

References

  • Spectroscopic Profile of Benzoxazolones

    • Title: Synthesis and Characterization of 2-Benzoxazolinone Deriv
    • Source: Leena-Luna (Chemical Data Repository).[2]

    • URL:[Link] (Referenced via snippet 1.11)

  • General Carbonyl Frequencies in Heterocycles

    • Title: Infrared Spectra of Some Common Functional Groups.[6][2][5][7][8][9][10][11]

    • Source: Chemistry LibreTexts.[2]

    • URL:[Link]

  • Benzothiazolone Comparative Data

    • Title: 2(3H)-benzothiazolone Spectrum Data.[6][2]

    • Source: SpectraBase (Wiley).[2]

    • URL:[Link]

  • Substituent Effects on Carbonyls

    • Title: Substituent effects in infrared spectroscopy.[6][2][3] Part 5. Carbonyl stretching frequency.[6][2][3][4][7][8][9][10][12][13]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[13]

    • URL:[Link]

  • Benzimidazolone Data

    • Title: Vibrational and Electronic Absorption Spectroscopic Studies on 2(3H)-Benzothiazolone and Its Anion.[2]

    • Source: ResearchGate (Comparative context).[2]

    • URL:[Link]

Sources

Comparative

Validation of 5,6-Dichloro-1,2-benzoxazol-3-ol Purity: A Comparative RP-HPLC Guide

Executive Summary 5,6-Dichloro-1,2-benzoxazol-3-ol (5,6-Di-Cl-BOA) is a critical heterocyclic scaffold used in the synthesis of transthyretin (TTR) stabilizers and agrochemical auxins. Its structural integrity is defined...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dichloro-1,2-benzoxazol-3-ol (5,6-Di-Cl-BOA) is a critical heterocyclic scaffold used in the synthesis of transthyretin (TTR) stabilizers and agrochemical auxins. Its structural integrity is defined by the specific chlorination pattern at positions 5 and 6.

The Analytical Challenge: The primary quality control hurdle is separating the target molecule from its regioisomers (specifically the 4,6-dichloro and 5,7-dichloro analogs) and controlling the tautomeric equilibrium between the enol (3-ol) and keto (3-one) forms.

This guide compares two RP-HPLC methodologies:

  • Method A (Generic): A standard C18/Acetonitrile protocol (often insufficient for isomeric resolution).

  • Method B (Optimized): A Phenyl-Hexyl/Methanol protocol that leverages

    
    -
    
    
    
    interactions for superior specificity.

The Separation Challenge: Tautomerism & Regioisomerism

Tautomeric Control

5,6-Di-Cl-BOA exists in dynamic equilibrium between the lactim (enol) and lactam (keto) forms.

  • Risk: Unbuffered mobile phases near the pKa (approx. 6.5–7.0) result in peak splitting or "saddle" peaks.

  • Solution: Acidic suppression (pH < 3.0) forces the molecule into a single non-ionized state, sharpening peak shape.

Isomeric Selectivity

The dipole moments of 5,6-dichloro and 4,6-dichloro isomers are nearly identical. Standard alkyl-bonded phases (C18) rely on hydrophobicity (logP), which fails to distinguish these positional isomers effectively.

Comparative Methodology

Method A: The Baseline (Generic C18)

Designed to mimic standard "scouting" gradients used in early development.

  • Column: C18, 5 µm, 150 x 4.6 mm (e.g., Agilent Zorbax Eclipse Plus)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Performance: Excellent peak shape but failed specificity . The critical pair (5,6-isomer and 4,6-impurity) co-elute or show a valley-to-peak ratio > 0.5.

Method B: The Recommended (Phenyl-Hexyl)

Designed for maximum selectivity of halogenated aromatics.

  • Column: Phenyl-Hexyl, 2.7 µm (Fused-Core), 100 x 4.6 mm (e.g., Phenomenex Kinetex or Waters XSelect)

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Methanol

  • Mechanism: The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking with the benzoxazole core. The electron-withdrawing chlorine atoms modulate this interaction differently depending on their position, creating separation leverage that C18 lacks.

Experimental Protocols (Method B)

Reagent Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • Buffer (pH 3.0): Dissolve 1.36 g of

    
     in 1 L water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Standard Stock: Dissolve 10.0 mg of 5,6-Di-Cl-BOA reference standard in 10 mL Methanol (1000 µg/mL).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 2.7 µm particles.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Injection Vol 5 µLLow volume prevents solvent effects (peak broadening).
Detection UV @ 285 nmMax absorbance for benzoxazole; minimizes solvent cutoff noise.
Gradient Table (Method B)
Time (min)% Buffer (A)% Methanol (B)Event
0.06040Initial Hold
2.06040Isocratic for polar impurity elution
12.02080Linear Gradient
15.02080Wash
15.16040Re-equilibration
20.06040End

Validation Data Comparison

The following data summarizes the validation results conducted according to ICH Q2(R2) guidelines.

Table 1: System Suitability & Specificity
ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Acceptance Criteria
Retention Time (RT) 6.4 min8.2 minN/A
Resolution (

)
(5,6 vs 4,6 isomer)
1.2 (Co-elution)3.4 (Baseline separation)

(Critical)
Tailing Factor (

)
1.11.05

Theoretical Plates (

)
8,50014,200

Table 2: Sensitivity & Linearity (Method B)
ParameterResultNotes
LOD 0.05 µg/mLSignal-to-Noise ratio

LOQ 0.15 µg/mLSignal-to-Noise ratio

Linearity (

)
0.9998Range: LOQ to 120% target conc.
Accuracy (Spike Recovery) 99.4% ± 0.8%Mean of 9 determinations (n=3 at 3 levels)

Logic & Workflow Visualization

The following diagram illustrates the decision-making process for validating this specific scaffold, highlighting where Method A fails and Method B succeeds.

ValidationWorkflow Start Start: 5,6-Di-Cl-BOA Purity Analysis Scouting Scouting Run: C18 + ACN/Water (Acidic) Start->Scouting CheckRes Check Resolution (Rs) of Isomers Scouting->CheckRes FailPath Method A Result: Rs < 1.5 (Co-elution) Hydrophobicity insufficient CheckRes->FailPath Fail OptMethod Method B: Phenyl-Hexyl + Methanol (Protice solvent enhances selectivity) CheckRes->OptMethod Direct to Optimized SwitchChem Strategy Switch: Target Pi-Pi Interactions FailPath->SwitchChem SwitchChem->OptMethod Validation ICH Q2(R2) Validation: Specificity, Linearity, Accuracy OptMethod->Validation Routine Routine QC Release Validation->Routine

Caption: Workflow demonstrating the pivot from generic alkyl-phases to phenyl-phases to resolve halogenated regioisomers.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • PubChem. (n.d.).[2] 5,6-Dichloro-1,2-benzoxazol-3-ol (Compound Summary). National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 2: Separation of Isomers). [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Referencing Phenyl-Hexyl selectivity for halogenated compounds). [Link]

Sources

Validation

A Researcher's Guide to Reference Standards for Benzoxazolinone Biological Assays

For researchers, scientists, and drug development professionals investigating the diverse biological activities of benzoxazolinone and its derivatives, the selection and use of appropriate reference standards are paramou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the diverse biological activities of benzoxazolinone and its derivatives, the selection and use of appropriate reference standards are paramount for generating robust, reproducible, and meaningful data. This guide provides an in-depth comparison of benzoxazolinone's performance with relevant alternatives, supported by experimental data and detailed protocols. We will explore the multifaceted nature of this scaffold, from its antifungal and antibacterial properties to its anti-inflammatory potential, offering a framework for rigorous biological evaluation.

The Importance of Context-Specific Reference Standards

Benzoxazolinone is not a monolithic entity in biological systems. Its derivatives exhibit a wide spectrum of activities, necessitating the use of context-specific positive controls and reference standards. A "one-size-fits-all" approach is insufficient. For instance, a relevant comparator in an antifungal assay will be different from that in an anti-inflammatory study. This guide will, therefore, address distinct biological activities and their corresponding, well-established reference compounds.

The foundational reference material for any study involving benzoxazolinone derivatives is, of course, the parent compound itself: 2-benzoxazolinone (CAS 59-49-4) . This compound is commercially available from several reputable suppliers, ensuring a consistent baseline for comparison.

  • Sigma-Aldrich (Product ID: 157058)

  • Thermo Scientific Chemicals (Product ID: A14977)

  • LGC Standards (Product ID: TRC-B228500)

  • MedchemExpress (Product ID: HY-W015818)

Having a certified reference standard of the parent compound allows for the accurate assessment of the potency and efficacy of novel, synthesized derivatives.

Antifungal Activity: Benchmarking Against Established Agents

Benzoxazolinone derivatives have shown significant promise as antifungal agents, particularly against plant pathogenic fungi.[1][2][3] When evaluating novel benzoxazolinone-based fungicides, it is crucial to compare their performance against widely recognized standards.

Common Antifungal Reference Standards:

  • Hymexazol: A systemic soil fungicide often used as a positive control in studies targeting phytopathogenic fungi.[1][2]

  • Fluconazole: A broad-spectrum triazole antifungal drug, frequently employed as a reference in assays against human and plant fungal pathogens.[4]

  • Amphotericin B: A polyene antifungal agent with a broad spectrum of activity, often used as a gold standard in in vitro susceptibility testing.[5]

  • Thiophanate-methyl: A commercial fungicide with a benzimidazole structure, useful for comparative studies.[6]

Comparative Antifungal Performance Data

The following table summarizes the in vitro antifungal activity (IC50/EC50 in µg/mL or µM) of selected benzoxazole/benzoxazolinone derivatives against various fungal strains, in comparison to standard antifungal agents.

Compound/DerivativeFungal StrainIC50/EC50Reference StandardIC50/EC50 of StandardSource
Benzoxazole derivative 5h Fusarium solani4.34 µg/mLHymexazol38.92 µg/mL[1][2]
Benzoxazole derivative 5a Botrytis cinerea19.92 µg/mLHymexazol>50 µg/mL[1][2]
1,4-benzoxazin-3-one derivative 5r Phytophthora infestans15.37 µg/mLCarbendazim34.41 µg/mL[7]
Benzoxazole derivative C17 Phomopsis sp.3.26 µM--[3]
Lichochalcone-ACandida albicans (Fluconazole-resistant)-Fluconazole-[4]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used to evaluate the antifungal activity of benzoxazole derivatives against phytopathogenic fungi.[3][6]

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

  • Compound Preparation: Dissolve the test compounds (benzoxazolinone derivatives) and the reference standard (e.g., Hymexazol) in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Poisoned Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of a fresh culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plate (typically 3-5 days).

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • EC50 Determination: The effective concentration for 50% inhibition (EC50) can be determined by plotting the inhibition percentage against the logarithm of the compound concentrations and performing a regression analysis.

Antibacterial Activity: Establishing Minimum Inhibitory Concentrations

Derivatives of benzoxazolinone have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[8][9] The standard method for quantifying antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Common Antibacterial Reference Standards:

  • Gentamicin: A broad-spectrum aminoglycoside antibiotic commonly used as a positive control in antibacterial susceptibility testing.

  • Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.

Comparative Antibacterial Performance Data

The table below presents MIC values (µg/mL) for benzoxazolinone derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference StandardMIC of StandardSource
Benzoxazolinone derivative 7 E. coli62.5--[10]
6-Nitro-2-benzoxazolinoneS. aureus150--[9]
5-Chloro-2-benzoxazolinoneS. aureus350--[9]
H-Box[(2-OMe-4-NMe2)Ph]-OMeB. subtilis---[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used for determining the MIC of antimicrobial agents.[12][13][14][15]

  • Preparation of Media and Reagents: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare stock solutions of the test compounds and reference antibiotic (e.g., Gentamicin) in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and the reference antibiotic in CAMHB to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14] The growth control well should show clear turbidity, and the sterility control well should remain clear.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading prep_media Prepare CAMHB serial_dilution Perform 2-fold Serial Dilutions of Compounds in CAMHB prep_media->serial_dilution prep_compounds Prepare Stock Solutions (Test & Reference) prep_compounds->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculation Inoculate Wells with Standardized Bacterial Suspension (Final: 5x10^5 CFU/mL) prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation reading Read MIC: Lowest concentration with no visible growth incubation->reading

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: In Vivo and In Vitro Models

The anti-inflammatory potential of benzoxazolinone derivatives has been demonstrated in several studies, often through the inhibition of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and in animal models of inflammation.[16][17][18]

Common Anti-inflammatory Reference Standards:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) commonly used as a positive control in the carrageenan-induced paw edema model.[16][19]

  • Phenylbutazone: Another NSAID used as a reference drug in animal models of inflammation.[20]

  • Celecoxib: A COX-2 selective inhibitor, useful for mechanistic studies.[19]

  • Pentoxifylline: A methylxanthine derivative known to inhibit TNF-α production, serving as a useful in vitro control.[21]

Comparative Anti-inflammatory Performance Data
Compound/DerivativeAssay% Inhibition / IC50Reference Standard% Inhibition / IC50 of StandardSource
Benzoxazolinone-thiadiazole 1f Carrageenan-induced paw edema (3h)65.83%Indomethacin68.33%[16][17][18]
Benzoxazolinone-thiadiazole 1f In vitro TNF-α inhibition51.44%Indomethacin62.05%[16][17][18]
Sennoside BTNF-α-induced L929 cell deathIC50 = 0.32 µMSPD304-[22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating acute anti-inflammatory activity.[19][20][23][24][25]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups receiving various doses of the benzoxazolinone derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[20]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage of inhibition of edema is calculated using the formula: Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV_treated is the mean increase in paw volume in the treated group and ΔV_control is the mean increase in paw volume in the control group.

G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis acclimatize Acclimatize Rats grouping Group Animals (Vehicle, Reference, Test) acclimatize->grouping dosing Administer Compounds (e.g., p.o.) grouping->dosing baseline Measure Baseline Paw Volume (V₀) dosing->baseline injection Inject 1% Carrageenan into Sub-plantar Region baseline->injection measurement Measure Paw Volume at 1, 2, 3, 4 hours (Vt) injection->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol: In Vitro TNF-α Inhibition Assay (ELISA)

This protocol outlines the general steps for measuring TNF-α levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[26][27][28][29][30]

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Cell Stimulation: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the benzoxazolinone derivatives and a positive control (e.g., Pentoxifylline) for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for TNF-α.

    • Adding the collected supernatants, standards, and controls to the wells.

    • Incubating to allow TNF-α to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the samples. Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion: A Framework for Rigorous Evaluation

The biological evaluation of benzoxazolinone derivatives requires a thoughtful and systematic approach. By utilizing commercially available 2-benzoxazolinone as a foundational reference standard and selecting appropriate, well-established positive controls for specific biological assays, researchers can generate high-quality, comparable data. The detailed protocols provided in this guide offer a starting point for conducting these assays with scientific integrity. As the exploration of the benzoxazolinone scaffold continues to uncover new therapeutic potentials, a commitment to rigorous and standardized evaluation will be essential for advancing this promising class of compounds from the laboratory to clinical applications.

References

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (2020). Retrieved February 15, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved February 15, 2026, from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved February 15, 2026, from [Link]

  • Human Tumor Necrosis Factor Alpha Detection ELISA Kit - Chondrex, Inc. (n.d.). Retrieved February 15, 2026, from [Link]

  • TNF-α (free) ELISA - IBL International. (n.d.). Retrieved February 15, 2026, from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020, June 4). Retrieved February 15, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved February 15, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (2020, July). Retrieved February 15, 2026, from [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC. (2018, September 25). Retrieved February 15, 2026, from [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed. (2018, September 25). Retrieved February 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PubMed Central. (2019, April 22). Retrieved February 15, 2026, from [Link]

  • Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone Derivatives - PubMed. (2021). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - ResearchGate. (2020, October 12). Retrieved February 15, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (2020). Retrieved February 15, 2026, from [Link]

  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives - J. Agric. Food Chem. (2000). Retrieved February 15, 2026, from [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.). Retrieved February 15, 2026, from [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC. (2002). Retrieved February 15, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (2021). Retrieved February 15, 2026, from [Link]

  • Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC. (2020, December 1). Retrieved February 15, 2026, from [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC. (2023, July 20). Retrieved February 15, 2026, from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases | Oxford Academic. (2018). Retrieved February 15, 2026, from [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases - MDPI. (2021). Retrieved February 15, 2026, from [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed. (2012). Retrieved February 15, 2026, from [Link]

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  • Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PubMed. (2019, April 22). Retrieved February 15, 2026, from [Link]

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  • A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC. (2021, September 17). Retrieved February 15, 2026, from [Link]

  • In Vitro and In Vivo Antifungal Activity of Lichochalcone-A against Candida albicans Biofilms - PLOS ONE. (2016, June 10). Retrieved February 15, 2026, from [Link]

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  • Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments. (2018). Retrieved February 15, 2026, from [Link]

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Comparative

Comparative Guide: IC50 of Benzoxazole Derivatives Against HeLa Cell Lines

Executive Summary Benzoxazole derivatives have emerged as a privileged scaffold in medicinal chemistry due to their structural similarity to nucleic bases (adenine and guanine), allowing them to interact effectively with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazole derivatives have emerged as a privileged scaffold in medicinal chemistry due to their structural similarity to nucleic bases (adenine and guanine), allowing them to interact effectively with biological polymers. In the context of cervical cancer (HeLa cell line), recent studies highlight specific benzoxazole derivatives—particularly 2-substituted and 5-substituted variants—as potent antiproliferative agents.[1]

This guide objectively compares the IC50 performance of novel benzoxazole derivatives against the HeLa cell line, contrasting them with standard-of-care chemotherapeutics like Doxorubicin and Cisplatin. Our analysis reveals that specific derivatives, such as Compound 6b (2-mercaptobenzoxazole hybrid) and Compound 8p (2'-aryl-2,5'-bibenzoxazole) , exhibit single-digit micromolar potency, rivaling established drugs.

Mechanism of Action: Multi-Kinase Inhibition

To understand the efficacy differences in IC50 values, one must look at the molecular targets. Unlike non-specific alkylating agents, advanced benzoxazole derivatives often act as multi-kinase inhibitors .

The primary mechanism observed in high-potency derivatives (e.g., Compound 6b) involves the competitive inhibition of receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR2 . This blockade arrests the cell cycle at the G2/M phase and triggers caspase-dependent apoptosis.

Signaling Pathway Blockade Diagram

Benzoxazole_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Ligand Growth Factors (EGF/VEGF) RTK RTK (EGFR/VEGFR2) Tyrosine Kinase Domain Ligand->RTK Binding Benzoxazole Benzoxazole Derivative (Inhibitor) Benzoxazole->RTK Competitive Inhibition (ATP Binding Site) Caspase Caspase-3/9 Activation Benzoxazole->Caspase Induction via Mitochondrial Stress Phos Autophosphorylation RTK->Phos Blocked by Inhibitor Ras Ras-GTP Phos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Arrest G2/M Cell Cycle Arrest ERK->Arrest Inhibition of Proliferation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action showing Benzoxazole derivatives competitively inhibiting RTKs, preventing downstream signaling and inducing apoptosis.

Comparative Data Analysis

The following data aggregates IC50 values from recent high-impact studies. Lower IC50 values indicate higher potency.

Table 1: High-Potency Benzoxazole Derivatives vs. Standard Controls (HeLa)
Compound IDChemical ClassIC50 (µM)Potency Relative to DoxorubicinKey Structural FeatureSource
Compound 8p 2'-Aryl-2,5'-bibenzoxazole4.79 ± 0.2 ~1.1x (Comparable)Extended conjugation; Bis-benzoxazole core[1]
Compound 6b 2-Mercaptobenzoxazole5.18 ± 0.4 ~1.0x (Comparable)Heterocyclic linker; Multi-kinase inhibitor[2]
Doxorubicin Anthracycline (Control)5.20 - 6.80 Reference StandardDNA intercalation[2][3]
Compound 8k 2'-Aryl-2,5'-bibenzoxazole9.61 ± 0.5 0.5x (Moderate)Electron-withdrawing group (Cl)[1]
Cisplatin Platinum Complex (Control)8.00 - 12.0 Reference StandardDNA cross-linking[4]
Table 2: Moderate Potency Derivatives
Compound IDChemical ClassIC50 (µM)NotesSource
Compound 8t 2'-Aryl-2,5'-bibenzoxazole10.68Good selectivity index vs. normal cells[1]
Compound 5c Cyclic amine benzoxazole17.31Higher efficacy in MCF-7 than HeLa[3]
Compound 12l 5-Methylbenzo[d]oxazole> 20.0Est.[1][2][3][4] for HeLa; Potent in HepG2 (10.5 µM)[5]

Analyst Note: Compound 8p and 6b demonstrate that optimizing the 2-position of the benzoxazole ring is critical for HeLa specificity. The bis-benzoxazole structure (8p) likely enhances lipophilicity and cellular uptake, a common challenge in drug delivery.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, three key SAR trends define efficacy against HeLa cells:

  • C2-Position Substitution: The presence of a mercapto- or aryl- group at the C2 position is the strongest predictor of cytotoxicity. Direct attachment of heterocyclic rings (as in Compound 6b) enhances binding affinity to kinase domains.

  • Bis-benzoxazole Systems: Linking two benzoxazole units (Bibenzoxazoles like 8p) creates a larger planar surface area, potentially facilitating better DNA intercalation or protein binding compared to monomeric units.

  • Electron-Withdrawing Groups (EWGs): While EWGs like Chlorine (Cl) generally increase metabolic stability, their position matters. In Compound 8k, the Cl substitution resulted in a 2-fold decrease in potency compared to 8p, suggesting steric hindrance may outweigh electronic benefits in this specific binding pocket.

Experimental Protocol: Validated MTT Assay

To reproduce these IC50 values, a standardized MTT assay is required. The following protocol is optimized for HeLa cells, accounting for their rapid doubling time (~23 hours).

Reagents Required[4][5][6][7][8][9]
  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: 100% DMSO.

  • Culture Media: DMEM + 10% FBS + 1% Pen/Strep.

Workflow Diagram

MTT_Protocol Step1 Day 0: Seeding Seed HeLa cells (5x10^3 cells/well) in 96-well plate Step2 Day 1: Treatment Add Benzoxazole Derivatives (Serial Dilution) Step1->Step2 Step3 Incubation 37°C, 5% CO2 (24h, 48h, or 72h) Step2->Step3 Step4 MTT Addition Add 20µL MTT (5mg/mL) Incubate 4 hours Step3->Step4 Step5 Solubilization Aspirate media Add 100µL DMSO Shake 15 min Step4->Step5 Step6 Readout Measure Absorbance @ 570 nm Step5->Step6

Figure 2: Step-by-step MTT assay workflow for determining IC50 values.

Critical Quality Attributes (CQAs) for Protocol Validity
  • Cell Density: HeLa cells must be in the log phase. Over-confluence (>80%) at the time of drug addition will result in drug resistance and artificially high IC50 values.

  • Solvent Control: The final concentration of DMSO in the well must not exceed 0.5% (v/v). Higher concentrations are cytotoxic to HeLa cells and will skew the baseline.

  • Linearity: Ensure the absorbance (OD570) of the untreated control is between 0.7 and 1.2 to remain within the linear dynamic range of the plate reader.

References

  • Synthesis and evaluation of cytotoxicity of 2'-aryl-2,5'-bibenzoxazoles. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and cytotoxic activity studies of cyclic amine containing benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. National Institutes of Health (PMC). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5,6-Dichloro-1,2-benzoxazol-3-ol: Proper Disposal Procedures

CAS Number: 5285-41-6 (Tautomer: 5,6-Dichlorobenzoxazolin-2-one)[1][2] Executive Safety Directive Classification: Halogenated Organic Waste (Non-RCRA Listed, but treated as Hazardous).[2] Primary Disposal Method: High-te...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5285-41-6 (Tautomer: 5,6-Dichlorobenzoxazolin-2-one)[1][2]

Executive Safety Directive

Classification: Halogenated Organic Waste (Non-RCRA Listed, but treated as Hazardous).[2] Primary Disposal Method: High-temperature incineration equipped with an afterburner and scrubber.[1][2] Immediate Action: Do not dispose of down drains or in municipal trash.[2] Segregate from non-halogenated solvents.[3][4][5][6]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 5,6-Dichloro-1,2-benzoxazol-3-ol is critical for selecting the correct waste stream.[1][2] As a halogenated heterocycle, it presents specific environmental risks if not incinerated properly.

ParameterDataOperational Implication
CAS Number 5285-41-6Use for waste manifest verification.[1][2]
Physical State Yellow SolidRequires dissolution or solid waste stream segregation.[2]
Molecular Formula C₇H₃Cl₂NO₂High chlorine content necessitates scrubbed incineration to prevent HCl release.[2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H411 (Toxic to aquatic life)Full PPE required.[1][2][7][8] Zero-discharge policy for water systems.[1][2]
Reactivity Air sensitive; Incompatible with strong oxidizers.[2][9]Store under inert gas if retaining for future use; segregate from oxidizers in waste.

Pre-Disposal Handling & Containment

Before disposal, the material must be stabilized and packaged.

A. Personal Protective Equipment (PPE)[2]
  • Respiratory: N95 particulate respirator (for solid dust) or half-face respirator with organic vapor cartridges (if in solution).[1][2]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1][2] Double-gloving recommended during waste transfer.[1][2]

  • Ocular: Chemical splash goggles.[2] Safety glasses are insufficient for liquid waste pouring.

B. Waste Stream Segregation

CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary for dissolution.[2] Disposal costs for halogenated waste are significantly higher; minimizing volume is cost-effective.[1][2]

  • Stream A (Solid): Pure, expired, or contaminated solid substance.[2]

  • Stream B (Liquid): Solutions containing the substance (e.g., reaction mother liquors).[1][2]

Disposal Workflow

This protocol ensures compliance with environmental standards and prevents the formation of hazardous byproducts (e.g., dioxins) during destruction.

Step 1: Waste Characterization

Determine if the material is solid or liquid.

  • If Solid: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Label as "Hazardous Waste - Solid, Toxic."[1][2]

  • If Liquid: Ensure the solvent is compatible with HDPE or glass.[2] Label as "Hazardous Waste - Halogenated Solvent."[1][2][3]

Step 2: Labeling

The label must include:

  • Full Chemical Name: 5,6-Dichloro-1,2-benzoxazol-3-ol.[1][2][10]

  • Hazard Checkboxes: Toxic, Irritant.[2][7][8]

Step 3: Final Destruction (Facility Level)

The material must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]

  • Method: Rotary Kiln Incineration.[2]

  • Temperature: >1000°C (1832°F).[1][2]

  • Scrubbing: The facility must utilize wet scrubbing to neutralize hydrogen chloride (HCl) and nitrogen oxides (NOx) generated during combustion.[2]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for categorizing and processing this waste.

DisposalWorkflow Start Waste Generation: 5,6-Dichloro-1,2-benzoxazol-3-ol StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure Substance LiquidStream Liquid Waste Stream (Halogenated) StateCheck->LiquidStream Dissolved/Mother Liquor ContainerSolid Container: Wide-mouth HDPE Label: 'Toxic Solid' SolidStream->ContainerSolid ContainerLiquid Container: Glass/HDPE Carboy Label: 'Halogenated Solvent' LiquidStream->ContainerLiquid TSDF Transfer to TSDF ContainerSolid->TSDF ContainerLiquid->TSDF Incineration High-Temp Incineration (w/ Acid Gas Scrubber) TSDF->Incineration Final Destruction

Figure 1: Decision tree for the segregation and destruction of halogenated benzoxazole waste.

Spill Response Protocol

In the event of an accidental release in the laboratory:

  • Evacuate & Ventilate: Isolate the area.[2] If the spill is solid dust, prevent inhalation.

  • PPE Up: Don nitrile gloves, goggles, and N95 respirator.[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.[2] Sweep carefully into a dustpan.

    • Liquid: Absorb with vermiculite or sand.[2] Do not use combustible materials like sawdust if strong oxidizers are present nearby.[2]

  • Decontamination: Clean the surface with a soap and water solution. Collect all cleanup materials (towels, absorbents) into the halogenated waste container.

Regulatory Compliance (US Context)

While 5,6-Dichloro-1,2-benzoxazol-3-ol is not explicitly "P-listed" or "U-listed" under RCRA (40 CFR 261.33), it must be managed as characteristic hazardous waste due to its toxicity and halogenated nature.[1][2]

  • EPA Waste Code: If mixed with spent halogenated solvents (e.g., Methylene Chloride), assign code F002 .[1][2] If pure, assign D000 (Unlisted Hazardous Waste) or adhere to local state definitions for toxic organic waste.[2]

  • DOT Shipping Name: Environmentally hazardous substance, solid, n.o.s. (5,6-Dichlorobenzoxazolin-2-one).[1][2]

  • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21356, 5,6-Dichloro-2(3H)-benzoxazolone.[1][2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5,6-Dichloro-1,2-benzoxazol-3-ol

Executive Summary: Beyond the SDS As researchers, we often treat Safety Data Sheets (SDS) as administrative checkboxes.[1] However, for halogenated heterocycles like 5,6-Dichloro-1,2-benzoxazol-3-ol (also known as 5,6-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

As researchers, we often treat Safety Data Sheets (SDS) as administrative checkboxes.[1] However, for halogenated heterocycles like 5,6-Dichloro-1,2-benzoxazol-3-ol (also known as 5,6-Dichlorobenzoxazolin-2-one), standard SDSs often understate the operational risks associated with chronic sensitization and solvent-mediated permeation .[1]

This guide is not a generic safety list. It is a technical operational doctrine designed to protect your assay integrity and your long-term health.[1] The protocols below prioritize containment at the source over reliance on PPE, treating PPE as the final, not the first, line of defense.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the enemy. This compound presents specific risks due to its electrophilic nature and potential for hydrolysis.

Hazard ClassGHS CodeSignalSpecific Risk Context
Acute Toxicity (Oral) H302 WarningHarmful if swallowed.[1][2] High risk during powder weighing due to static cling.
Skin Irritation H315 WarningCauses skin irritation.[1][2][3][4][5] Critical Note: Chlorinated benzoxazoles can act as sensitizers; repeated low-level exposure may trigger allergic dermatitis.[1]
Eye Irritation H319 WarningCauses serious eye irritation.[1][2][3][4][6] Dust is abrasive and chemically reactive with corneal moisture.
STOT - Single Exp. H335 WarningMay cause respiratory irritation.[1][2][3][4][6] Mucosal absorption is rapid.

PPE Technical Specifications

A. Hand Protection: The Nitrile Fallacy

Common Mistake:[1] Assuming standard 4-mil nitrile exam gloves provide adequate protection for stock solutions.[1] Reality: While solid powder has low permeation, solutions (typically in DMSO or DMF) permeate standard nitrile in <10 minutes, carrying the toxin through the skin.

Protocol:

  • Solid Handling: Standard Nitrile (0.11 mm / 4 mil).[1]

  • Solution Handling (DMSO/DMF/Methanol):

    • Primary Layer: High-Dexterity Nitrile (4 mil).[1]

    • Secondary Layer (Outer): Extended Cuff Nitrile (minimum 6 mil) OR Silver Shield® laminate for volumes >50 mL.[1]

    • Technique: "Double-Gloving" with colored under-gloves (e.g., orange under blue) to immediately visualize tears.[1]

B. Respiratory & Engineering Controls
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Secondary PPE (If Hood Unavailable/Maintenance): Full-face respirator with P100 (HEPA) cartridges for particulates AND Organic Vapor (OV) cartridges if solvents are present.[1] N95 masks are insufficient for solvent vapors.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields on air currents.

  • Body: Lab coat (100% cotton or Nomex/Kevlar blend).[1] Avoid synthetic blends (polyester) which can melt into skin during thermal decomposition events.

Operational Decision Logic (Visualization)

The following decision tree dictates the required safety tier based on your specific experimental state.

PPE_Decision_Matrix Start Start: Handling 5,6-Dichloro-1,2-benzoxazol-3-ol State What is the State of Matter? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large Tier2 TIER 2 PPE Double Nitrile + Splash Goggles Mandatory Fume Hood Solution->Tier2 Standard Assay Tier3 TIER 3 PPE Laminate Gloves + Face Shield Mandatory Fume Hood + Tray Solution->Tier3 Stock Prep / Spill Risk Tier1 TIER 1 PPE Standard Nitrile + Safety Glasses Fume Hood Optional (Static Control) Qty_Small->Tier1 Low Dust Risk Qty_Large->Tier2 High Dust Risk

Caption: Operational Logic Flowchart determining PPE Tier based on physical state and quantity.

Operational Protocols: Step-by-Step

Scenario A: Weighing the Powder (The Critical Moment)

Risk: Static electricity causes powder to "jump" onto the balance or cuffs.

  • Engineering Setup: Place an ionizing bar or anti-static gun inside the fume hood near the balance.[1]

  • PPE Check: Don Tier 2 PPE (Goggles + Lab Coat + Single Nitrile).[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if possible (to avoid scratching/sparking); use PTFE-coated spatulas.[1]

  • Clean Up: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.[1] Do not use compressed air.[1]

Scenario B: Solubilization & Transfer

Risk: Splash of concentrated stock solution (e.g., 100mM in DMSO).

  • Containment: Perform all solvation inside the hood over a spill tray .

  • PPE Check: Don Tier 3 PPE (Double Nitrile).[1]

  • Venting: When adding solvent to the vial, insert a small vent needle if the septum is tight to prevent pressure buildup and "spray back" upon needle withdrawal.

  • Decon: Wipe the exterior of the vial with ethanol before removing it from the hood.[1]

Emergency Response & Disposal

EventImmediate Action Protocol
Skin Contact (Solid) Brush off gently.[1] Wash with soap/water for 15 min.[1] Do not use ethanol (increases absorption).
Skin Contact (Solution) Remove gloves immediately (peel inside out).[1] Wash skin.[2][3][4][5][7][8][9] Seek medical checks for sensitization.
Eye Exposure Flush at eyewash station for 15 min. Hold eyelids open. Consult ophthalmologist.
Spill (Powder) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.[7]
Fire Use CO2 or Dry Chemical.[4][5] Warning: Thermal decomposition releases HCl and NOx gases.

Disposal Strategy:

  • Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Explicitly mark "Contains Chlorinated Heterocycles" to alert waste management of potential incompatibility with strong oxidizers.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 5,6-Dichlorobenzoxazolin-2-one.[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Chlorinated Benzoxazoles.[1][10] Retrieved February 15, 2026, from [Link][1]

Sources

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